molecular formula C14H11N5O3 B596112 Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate CAS No. 1211770-65-8

Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate

Cat. No.: B596112
CAS No.: 1211770-65-8
M. Wt: 297.274
InChI Key: LZURWSMSQJWRKN-UHFFFAOYSA-N
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Description

Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate is a chemical reagent of significant interest in agricultural chemistry research. It is structurally categorized as a nicotinamide derivative, a class of compounds known to exhibit potent herbicidal activity . Researchers focus on this structural family to develop new agents for selective weed control in major crops such as corn and wheat . The tetrazole moiety is a critical pharmacophore in agrochemicals, often utilized as a bioisosteric replacement for carboxylic acids to optimize properties like metabolic stability and binding affinity in target organisms . Investigations into its mechanism of action are a key area of study, as related nicotinamide compounds function by disrupting essential biological pathways in plants, leading to effective weed management . This compound is provided exclusively for laboratory research to support the discovery and development of novel crop protection solutions. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-21-14(20)9-6-7-12(15-8-9)22-11-5-3-2-4-10(11)13-16-18-19-17-13/h2-8H,1H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZURWSMSQJWRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672210
Record name Methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211770-65-8
Record name Methyl 6-[2-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate in Drug Discovery

[1][2][3]

Executive Summary & Chemical Identity[1][2][3]

Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate (CAS: 1211770-65-8) represents a highly specialized pharmacophore scaffold utilized in the synthesis of bioactive small molecules targeting G-protein coupled receptors (GPCRs) and ligand-gated ion channels.[1][2][3] Its structural architecture combines a nicotinic acid ester core with an ortho-tetrazolyl phenoxy moiety—a classic bioisostere for carboxylic acids that significantly enhances metabolic stability and receptor affinity.[1][2][3]

Chemical Profile
PropertySpecification
IUPAC Name Methyl 6-[2-(1H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate
CAS Number 1211770-65-8
Molecular Formula C₁₄H₁₁N₅O₃
Molecular Weight 297.27 g/mol
Key Pharmacophore Pyridine-3-carboxylate (Nicotinate) + Tetrazolyl-Phenoxy Ether
Primary Utility Advanced Intermediate for P2X3 Antagonists; Bioisostere Scaffold

Role in Drug Discovery: The P2X3 Antagonist Pathway[2][3]

The primary utility of this scaffold lies in the development of P2X3 receptor antagonists , a class of drugs designed to treat chronic refractory cough and neuropathic pain.[1][2][3] P2X3 receptors are ATP-gated ion channels expressed on sensory neurons (C-fibers) in the vagus nerve.[1][2][3]

Mechanism of Action (Target Context)

P2X3 antagonists function by blocking the binding of extracellular ATP to P2X3 homotrimeric receptors.[1][2][3] This inhibition prevents the depolarization of sensory neurons, thereby suppressing the hypersensitive cough reflex.[2][3]

  • The Scaffold's Function: The "phenoxy-nicotinate" core mimics the spatial arrangement required to fit into the allosteric binding pocket of the P2X3 receptor.[1][2][3]

  • The Tetrazole Advantage: The tetrazole group acts as a bioisostere for a carboxylic acid (pKa ~4.5–5.0), providing similar acidity and hydrogen-bonding capability but with improved lipophilicity and resistance to metabolic degradation (e.g., glucuronidation).[1][2][3]

Structural Activity Relationship (SAR)

In medicinal chemistry campaigns (e.g., by Merck, Roche, Shionogi), the optimization of P2X3 antagonists often involves:

  • Core: A central heteroaromatic ring (Pyridine/Pyrimidine).[1][2][3]

  • Linker: An ether (-O-) linkage to a phenyl ring.[1][2][3]

  • Ortho-Substituent: A polar group (Tetrazole, Sulfonamide, or Carboxylate) on the phenyl ring to interact with basic residues (e.g., Lysine/Arginine) in the receptor pocket.[1][2][3]

The molecule Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate serves as a late-stage intermediate or a probe compound to validate this binding mode before further derivatization (e.g., hydrolysis of the ester to the free acid or conversion to an amide).[1][2][3]

Synthetic Methodology & Protocols

Synthesizing this scaffold is chemically challenging due to the steric hindrance of the ortho-tetrazole and the electron-deficient nature of the pyridine ring.[1][2][3] The following protocol describes a robust synthesis via Nucleophilic Aromatic Substitution (SNAr) or Metal-Catalyzed Cross-Coupling .

Synthesis Workflow (SNAr Approach)

Reaction Rationale: The 6-chloronicotinate is activated for nucleophilic attack by the electron-withdrawing ester group.[1][2][3] The phenol nucleophile (bearing the protected tetrazole) displaces the chloride.[1][2][3]

Step-by-Step Protocol:

  • Reagents:

    • Substrate A: Methyl 6-chloronicotinate (1.0 eq).[1][2][3]

    • Substrate B: 2-(1-Trityl-1H-tetrazol-5-yl)phenol (1.1 eq) [Note: Trityl protection is crucial to prevent N-alkylation].

    • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq).[1][2][3]

    • Solvent: DMF (Anhydrous) or DMSO.[1][2][3]

    • Catalyst (Optional): Copper(I) Iodide (10 mol%) if SNAr is sluggish.[1][2][3]

  • Procedure:

    • Activation: Dissolve Substrate B in DMF under N₂ atmosphere. Add Cs₂CO₃ and stir at RT for 30 min to generate the phenoxide.

    • Coupling: Add Methyl 6-chloronicotinate.

    • Heating: Heat the mixture to 90–110°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloride.[1][2][3]

    • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1][2][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

    • Deprotection: Dissolve the crude intermediate in MeOH/THF. Add 4N HCl in Dioxane or dilute TFA to remove the Trityl group (if used).[1][2][3] Stir at RT for 1–2 hours.[1][2][3]

    • Purification: Recrystallize from EtOH or purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).[1][2][3]

Visualization of the Synthetic Pathway

SynthesisPathStart1Methyl 6-chloronicotinate(Electrophile)IntermediateTransition State(Meisenheimer Complex)Start1->Intermediate+ Base (Cs2CO3)DMF, 100°CStart22-(1H-tetrazol-5-yl)phenol(Nucleophile)Start2->IntermediateProductMethyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinateIntermediate->Product- HClSNAr Mechanism

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of the target scaffold.

Bioisosterism & Pharmacological Significance[1][2][3]

The inclusion of the tetrazole ring is a deliberate medicinal chemistry strategy.[1][2][3]

Tetrazole vs. Carboxylic Acid
FeatureCarboxylic Acid (-COOH)Tetrazole (-CN₄H)Advantage of Tetrazole
pKa ~4.5~4.9Similar acidity (anionic at physiological pH).[1][2][3]
Lipophilicity (LogP) Low (Hydrophilic)ModerateImproved membrane permeability.[1][2][3]
Metabolic Stability Susceptible to GlucuronidationResistantLonger half-life (t½).[1][2][3]
Binding Mode Monodentate/BidentateBidentateStronger electrostatic interactions with Arginine residues.[1][2][3]
Application in P2X3 Antagonists (e.g., Gefapixant Analogs)

While Gefapixant uses a diaminopyrimidine core, second-generation antagonists (e.g., Sivopixant, Eliapixant) often explore alternative heteroaromatic cores to improve selectivity against P2X2/3 (reducing taste disturbance side effects).[2][3] The Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate scaffold allows researchers to:

  • Explore the "Right-Hand Side": The methyl ester can be hydrolyzed to the acid or converted to amides to probe the hydrophobic pocket of the receptor.[1][2][3]

  • Validate Selectivity: The pyridine nitrogen provides a specific H-bond acceptor vector distinct from benzene or pyrimidine analogs.[1][2][3]

Experimental Validation: Binding Affinity Assay

To validate the activity of derivatives synthesized from this scaffold, a Calcium Flux Assay is the standard protocol.[1][2][3]

Protocol: FLIPR Calcium Assay for P2X3

Objective: Measure the inhibition of ATP-induced Ca²⁺ influx in CHO-K1 cells stably expressing human P2X3 receptors.[1][2][3]

  • Cell Preparation:

    • Plate CHO-hP2X3 cells in 384-well black-wall plates (10,000 cells/well).[1][2][3]

    • Incubate overnight at 37°C/5% CO₂.

  • Dye Loading:

    • Remove medium.[1][2][3] Add 20 µL of Fluo-4 AM calcium indicator dye in HBSS buffer.

    • Incubate for 45 min at 37°C, then 15 min at RT.

  • Compound Addition:

    • Add 10 µL of the test compound (synthesized from the nicotinate scaffold) at varying concentrations (0.1 nM – 10 µM).

    • Incubate for 15 min.

  • Agonist Stimulation:

    • Inject 10 µL of α,β-methylene ATP (agonist, EC₇₀ concentration).[1][2][3]

  • Measurement:

    • Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

    • Data Analysis: Calculate IC₅₀ by fitting the inhibition curve.

References

  • Wu, Y., et al. (2018). "Rhodium-catalyzed ortho-heteroarylation of phenols: directing group-enabled switching of the electronic bias for heteroaromatic coupling partners."[1][2][3][4] Chemical Science, 9(33), 6878-6882.[1][2][3][4] Link

    • Context: Describes the catalytic synthesis of the phenoxy-nicotinate scaffold using Rh(III)
  • Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization."[1][2][3] Purinergic Signalling, 8(1), 3-26.[1][2][3] Link

    • Context: mechanistic overview of P2X3 antagonists and the structural requirements for binding.[1][2][3]

  • Richards, D., et al. (2019). "Action of P2X3 receptor antagonists in models of chronic cough."[1][2][3] Drug Discovery Today, 24(12), 2323-2330.[1][2][3] Link

    • Context: Discusses the pharmacophore evolution of P2X3 antagonists including phenoxy-heterocycle motifs.
  • PubChem Compound Summary. "Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate (CAS 1211770-65-8)."[1][2][3] Link

    • Context: Chemical structure and identification data.[1][2][3][5]

A Technical Guide to the Synthesis of Key Chemical Intermediates for P2X3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the P2X3 Receptor in Sensory Hypersensitization

The P2X3 receptor, an ATP-gated ion channel, is a critical mediator in the transmission of pain and cough signals.[1][2] Predominantly expressed on sensory neurons, its activation by extracellular ATP, often released during cellular stress or injury, leads to neuronal depolarization and the generation of action potentials that are perceived as pain or a cough reflex.[1][3] In pathophysiological states such as chronic pain and refractory chronic cough, an overabundance of extracellular ATP leads to hypersensitization of these sensory neurons, creating a cycle of persistent and debilitating symptoms.[1][4] Consequently, the development of selective P2X3 receptor antagonists has emerged as a promising therapeutic strategy for these conditions.[2][5]

This technical guide provides an in-depth exploration of the chemical synthesis of key intermediates for several major classes of P2X3 receptor antagonists. By understanding the synthetic pathways to these core molecular scaffolds, researchers can gain insights into the structure-activity relationships that govern antagonist potency and selectivity, and develop novel therapeutic agents with improved pharmacological profiles.

P2X3 Receptor Signaling Pathway

The activation of P2X3 receptors by ATP initiates a cascade of intracellular events that contribute to neuronal sensitization. The binding of ATP, particularly in its divalent cation-bound forms (MgATP²⁻ and CaATP²⁻), triggers a conformational change in the trimeric receptor, opening a non-selective cation channel.[6][7] The subsequent influx of Na⁺ and Ca²⁺ leads to membrane depolarization and the initiation of an action potential.[8] The rise in intracellular Ca²⁺ further activates various downstream signaling molecules, including protein kinase C (PKC) and calcium/calmodulin-dependent serine protein kinase (CASK), which can modulate receptor trafficking and sensitivity, contributing to a state of heightened neuronal excitability.[9][10]

P2X3 Signaling Pathway P2X3 Receptor Signaling in Nociception and Cough cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 Receptor P2X3 Receptor ATP->P2X3 Receptor Binds Na_Ca_Influx Na+/Ca2+ Influx P2X3 Receptor->Na_Ca_Influx Opens Channel Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Increase Increased [Ca2+]i Na_Ca_Influx->Ca_Increase Action_Potential Action Potential Depolarization->Action_Potential Neuronal_Sensitization Neuronal Sensitization (Pain/Cough Signal) Action_Potential->Neuronal_Sensitization PKC PKC Activation Ca_Increase->PKC CASK CASK Activation Ca_Increase->CASK PKC->Neuronal_Sensitization CASK->Neuronal_Sensitization

P2X3 receptor activation and downstream signaling.

I. Diaminopyrimidine-Based Antagonists: The Gefapixant Scaffold

The diaminopyrimidine class of P2X3 receptor antagonists has seen significant clinical development, with gefapixant (formerly AF-219 or MK-7264) being a prominent example. The synthesis of this class of compounds hinges on the construction of a central 5-phenoxy-2,4-diaminopyrimidine core.

A. Synthesis of the Key Phenolic Intermediate: 2-Isopropyl-4-methoxyphenol

The synthesis of the substituted phenolic moiety is a critical first step. A robust and scalable two-step process starting from the readily available 2-isopropylphenol has been developed.[11]

Step 1: Regioselective Bromination of 2-Isopropylphenol

The initial step involves the selective bromination of 2-isopropylphenol at the para-position. The choice of solvent is crucial for achieving high regioselectivity.[12]

  • Reaction: 2-Isopropylphenol is reacted with N-bromosuccinimide (NBS) in the presence of a catalytic amount of methanesulfonic acid (MSA).

  • Rationale: The use of acetonitrile as a solvent favors the formation of the para-brominated product, 4-bromo-2-isopropylphenol. In contrast, less polar solvents like toluene can lead to the formation of the ortho-brominated isomer. The small amount of acid catalyst helps to suppress the formation of dibrominated byproducts.[1]

Experimental Protocol: Synthesis of 4-Bromo-2-isopropylphenol

  • To a solution of 2-isopropylphenol (1.0 eq) in acetonitrile, add methanesulfonic acid (0.01 eq).

  • Cool the mixture to 0-5 °C.

  • Slowly add N-bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-bromo-2-isopropylphenol can be purified by column chromatography or used directly in the next step.

Step 2: Copper-Catalyzed Methoxylation

The subsequent step involves a copper-catalyzed cross-coupling reaction to introduce the methoxy group.

  • Reaction: 4-Bromo-2-isopropylphenol is reacted with sodium methoxide in the presence of a copper(I) bromide catalyst.

  • Rationale: This nucleophilic aromatic substitution reaction replaces the bromine atom with a methoxy group. The use of a copper catalyst is essential for this transformation to proceed efficiently with an unactivated aryl bromide.[13][14] The reaction is typically carried out in a polar aprotic solvent such as DMF.

Experimental Protocol: Synthesis of 2-Isopropyl-4-methoxyphenol

  • To a solution of 4-bromo-2-isopropylphenol (1.0 eq) in DMF, add sodium methoxide (1.1-1.5 eq) and copper(I) bromide (0.05-0.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-isopropyl-4-methoxyphenol can be purified by column chromatography.

B. Formation of the Diaminopyrimidine Core

The construction of the central diaminopyrimidine ring is a pivotal part of the synthesis. This is typically achieved through a multi-step sequence starting from the synthesized phenolic intermediate.

Step 1: Synthesis of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile

The phenolic hydroxyl group is first converted to a cyanomethyl ether.

  • Reaction: 2-Isopropyl-4-methoxyphenol is reacted with chloroacetonitrile in the presence of a base.

  • Rationale: This is a standard Williamson ether synthesis. The base (e.g., potassium carbonate or sodium hydroxide) deprotonates the phenol, and the resulting phenoxide undergoes nucleophilic substitution with chloroacetonitrile.[11][15]

Experimental Protocol: Synthesis of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile

  • To a solution of 2-isopropyl-4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., acetonitrile or a mixture of toluene and NMP), add a base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq).[11]

  • Add chloroacetonitrile (1.1 eq) to the mixture.

  • Heat the reaction mixture to 40-60 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography or used directly in the next step.

Step 2: Cyclization to form 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine

The diaminopyrimidine ring is constructed in a one-pot formylation and cyclization sequence.

  • Reaction: 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile is first reacted with a formylating agent, and the resulting intermediate is then cyclized with guanidine.

  • Rationale: The acetonitrile derivative is first deprotonated at the alpha-carbon, followed by reaction with a formylating agent like ethyl formate or Bredereck's reagent (tert-butoxybis(dimethylamino)methane) to form an enamine or related intermediate. This intermediate then undergoes condensation with guanidine to form the diaminopyrimidine ring.[15][16]

Experimental Protocol: Synthesis of 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine

  • To a solution of 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile (1.0 eq) in DMF, add Bredereck's reagent (1.1 eq).

  • Heat the mixture to 110 °C for 2 hours.

  • Cool the reaction mixture and add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide.

  • Heat the mixture to 80-90 °C for several hours.

  • After completion, cool the reaction and pour it into water.

  • The precipitated product is collected by filtration, washed with water, and dried to afford 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine.[15]

C. Final Sulfonamidation to Gefapixant

The final step in the synthesis of gefapixant involves the introduction of the sulfonamide group.

  • Reaction: 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine is reacted with chlorosulfonic acid, followed by treatment with ammonia.

  • Rationale: The diaminopyrimidine derivative undergoes electrophilic substitution with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with ammonia (typically aqueous ammonium hydroxide) to form the final sulfonamide product.[17]

Experimental Protocol: Synthesis of Gefapixant

  • To a slurry of 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (1.0 eq) in a suitable solvent such as sulfolane or acetonitrile, slowly add chlorosulfonic acid (excess) at a controlled temperature (below 65 °C).

  • Heat the reaction mixture to 60-65 °C for several hours until the formation of the sulfonic acid intermediate is complete.

  • Add a chlorinating agent such as phosphorus oxychloride and heat to 75 °C to form the sulfonyl chloride.

  • Cool the reaction mixture and carefully quench it into a cooled aqueous solution of ammonium hydroxide.

  • The product precipitates out of the solution and can be collected by filtration, washed with water, and dried.

Gefapixant_Synthesis Synthetic Workflow for Gefapixant Start Start Phenol 2-Isopropylphenol Start->Phenol BromoPhenol 4-Bromo-2-isopropylphenol Phenol->BromoPhenol Bromination (NBS, MSA) MethoxyPhenol 2-Isopropyl-4-methoxyphenol BromoPhenol->MethoxyPhenol Methoxylation (NaOMe, CuBr) Acetonitrile 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile MethoxyPhenol->Acetonitrile Cyanomethylation (ClCH2CN, Base) Diaminopyrimidine 5-(2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine Acetonitrile->Diaminopyrimidine Formylation & Cyclization (Bredereck's Reagent, Guanidine) Gefapixant Gefapixant Diaminopyrimidine->Gefapixant Sulfonamidation (ClSO3H, NH3)

Synthetic workflow for Gefapixant.

II. Imidazo[1,2-a]pyridine-Based Antagonists: The BLU-5937 Scaffold

The imidazo[1,2-a]pyridine scaffold represents another important class of P2X3 receptor antagonists, with BLU-5937 being a key example. A highly efficient method for the construction of this heterocyclic core is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[8][18]

A. The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a one-pot synthesis that brings together three components to form the imidazo[1,2-a]pyridine core.

  • Reaction: A 2-aminopyridine derivative, an aldehyde, and an isocyanide are reacted in the presence of a catalyst.

  • Rationale: This multicomponent reaction proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which is then activated by the catalyst (typically a Lewis or Brønsted acid). The isocyanide then undergoes a [4+1] cycloaddition with the activated Schiff base, followed by a prototropic shift to yield the final 3-aminoimidazo[1,2-a]pyridine product.[8][19]

Experimental Protocol: General Procedure for the GBB Reaction

  • In a reaction vessel, dissolve the 2-aminopyridine derivative (1.0 eq), the aldehyde (1.1 eq), and the isocyanide (1.1 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture of DCM/MeOH).

  • Add a catalytic amount of an acid catalyst (e.g., ammonium chloride, p-toluenesulfonic acid, or a Lewis acid like Yb(OTf)₃) (0.1-0.2 eq).[10][18]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours to 24 hours. The reaction can also be facilitated by microwave irradiation.[20]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 3-aminoimidazo[1,2-a]pyridine derivative.

B. Key Intermediates for BLU-5937 Synthesis

The synthesis of BLU-5937 involves the GBB reaction with specific starting materials to build the core structure, followed by further modifications.

  • 2-Amino-4-methylpyridine: This is a key building block for the imidazo[1,2-a]pyridine core of many antagonists, including BLU-5937. Its synthesis can be achieved through various methods, including the Chichibabin reaction or from pyridine N-oxides.

  • Substituted 2-Bromobenzaldehydes: These are precursors to the aryl group at the 2-position of the imidazo[1,2-a]pyridine ring. They can be synthesized from the corresponding benzaldehydes via ortho-bromination strategies.[18]

  • Isocyanides: A variety of isocyanides can be used in the GBB reaction to introduce diversity at the 3-amino position of the final product.

GBB_Reaction Groebke-Blackburn-Bienaymé Reaction Aminopyridine 2-Aminopyridine Derivative Imidazopyridine 3-Aminoimidazo[1,2-a]pyridine Aminopyridine->Imidazopyridine Aldehyde Aldehyde Aldehyde->Imidazopyridine Isocyanide Isocyanide Isocyanide->Imidazopyridine

The Groebke-Blackburn-Bienaymé (GBB) reaction.

III. Other Notable P2X3 Receptor Antagonist Scaffolds

A. Eliapixant (BAY 1817080) Intermediates

Eliapixant is another selective P2X3 receptor antagonist. While detailed synthetic procedures are less publicly available, analysis of its structure suggests key intermediates.

  • N-(4-cyano-2-(trifluoromethyl)phenyl)acetamide: This fragment likely serves as a precursor to one of the aromatic rings in Eliapixant. Its synthesis would involve the acylation of the corresponding aniline.

  • Substituted Pyrazole Derivatives: The core of Eliapixant contains a pyrazole ring, which can be synthesized through various methods, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

B. A-317491 Intermediates

A-317491 is a potent, non-nucleotide P2X3 and P2X2/3 receptor antagonist. Its synthesis involves the coupling of two key fragments.

  • 5-Bromo-1,2,3-benzenetricarboxylic acid: This intermediate provides the tricarboxylic acid moiety of A-317491. It can be prepared by the bromination of 1,2,3-benzenetricarboxylic acid using N-bromosuccinimide in concentrated sulfuric acid.[21]

  • (S)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)amine: This chiral amine fragment is another crucial component. Its synthesis can be achieved through the reductive amination of the corresponding tetralone or through resolution of the racemic amine.

Conclusion

The development of potent and selective P2X3 receptor antagonists represents a significant advancement in the treatment of chronic cough and neuropathic pain. The synthetic routes to these compounds, while varied, often rely on the efficient construction of key heterocyclic cores such as the diaminopyrimidine and imidazo[1,2-a]pyridine scaffolds. This guide has provided a detailed overview of the synthesis of critical chemical intermediates for these major classes of antagonists, including step-by-step protocols and the underlying chemical principles. A thorough understanding of these synthetic strategies is invaluable for medicinal chemists and drug development professionals seeking to design and synthesize the next generation of P2X3 receptor modulators with enhanced efficacy and safety profiles.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
  • Mansoor, S. E., Lü, W., Oosterheert, W., Shekhar, M., Tajkhorshid, E., & Gouaux, E. (2016). X-ray structures define human P2X3 receptor gating cycle and antagonist action.
  • Gnanasekaran, A., Ficker, E., & Gnanasekaran, V. (2013). CASK and P2X3 receptor-mediated sensitization of trigeminal neurons. The Journal of physiology, 591(19), 4725–4740.
  • WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents. (n.d.).
  • Jiang, R., Taly, A., & Du, J. (2020). Endogenous forms of ATP–ATP4− and MgATP2−—orchestrate distinct pathophysiological signaling via biased activation of P2X3 receptors. Proceedings of the National Academy of Sciences, 117(1), 177-186.
  • What are P2X3 receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved February 22, 2026, from [Link]

  • Spinaci, A., Buccioni, M., Dal Ben, D., Marucci, G., Volpini, R., & Lambertucci, C. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology, 12, 653561.
  • Fabbretti, E., Nistri, A., & Giniatullin, R. (2013). ATP P2X3 receptors and neuronal sensitization. Frontiers in cellular neuroscience, 7, 223.
  • What are the key players in the pharmaceutical industry targeting P2X3? - Patsnap Synapse. (2025, March 11). Retrieved February 22, 2026, from [Link]

  • What's the latest update on the ongoing clinical trials related to P2X3? - Patsnap Synapse. (2025, March 20). Retrieved February 22, 2026, from [Link]

  • WO2008040652A1 - Process for synthesis of phenoxy diaminopyrimidine derivatives - Google Patents. (n.d.).
  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides† - Sciforum. (n.d.). Retrieved February 22, 2026, from [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024, November 14). Retrieved February 22, 2026, from [Link]

  • McGarvey, L., Butler, K., Stokes, J., & Morice, A. H. (2021). P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough. Lung, 199(4), 333–340.
  • Ferreira, L. G. S., Faria, J., & Santos, R. M. (2018). P2X receptor-channels in chronic pain pathways. British journal of pharmacology, 175(12), 2288–2301.
  • CN106866763A - The preparation method of 5 bromine 1,2,3 benzenetricarboxylic acids - Google Patents. (n.d.).
  • The Groebke-Blackburn-Bienaymé Reaction - PMC - NIH. (2019, August 30). Retrieved February 22, 2026, from [Link]

  • Methoxyacetonitrile - Organic Syntheses. (n.d.). Retrieved February 22, 2026, from [Link]

  • Preparation of 1,2,3,4-tetrahydronaphthalene (tetralin; bacticin; benzocyclohexane). (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - MDPI. (2016, January 13). Retrieved February 22, 2026, from [Link]

  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Rsc.org. (n.d.). Retrieved February 22, 2026, from [Link]

  • 2-(2-isopropyl-4-Methoxyphenoxy)acetonitrile - Jinan Tantu Chemicals Co., Ltd. (n.d.). Retrieved February 22, 2026, from [Link]

  • Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals - Indian Academy of Sciences. (n.d.). Retrieved February 22, 2026, from [Link]

  • The copper catalysed reaction of sodium methoxide with aryl bromides : a mechanistic study leading to - Pure. (1989, January 1). Retrieved February 22, 2026, from [Link]

  • Bromination of phenol with NBSac over synthesized zeolite as a heterogeneous recyclable catalyst. (n.d.). Retrieved February 22, 2026, from [Link]

  • MK 7264 - New Drug Approvals. (n.d.). Retrieved February 22, 2026, from [Link]

  • US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents. (n.d.).
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  • A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-. (2004, April 24). Retrieved February 22, 2026, from [Link]

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  • A ligand-free, powerful, and practical method for methoxylation of unactivated aryl bromides by use of the CuCl/HCOOMe/MeONa/MeOH system | Semantic Scholar. (n.d.). Retrieved February 22, 2026, from [Link]

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Technical Deep Dive: Synthetic Architecture of Gefapixant (MK-7264)

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the synthesis intermediates of Gefapixant (MK-7264), structured for drug development professionals.

Executive Summary

Gefapixant (MK-7264) is a first-in-class, oral P2X3 receptor antagonist developed for the treatment of refractory chronic cough. Structurally, it is a diaryl ether sulfonamide , characterized by a 2,4-diaminopyrimidine ring linked via an ether oxygen to a multisubstituted benzene core.

From a process chemistry perspective, the synthesis of Gefapixant represents a case study in "Green-by-Design" manufacturing. The commercial route, optimized by Merck & Co. (following the acquisition of Afferent Pharmaceuticals), shifts away from traditional linear medicinal chemistry approaches (which often utilized palladium-catalyzed couplings) toward a highly convergent, scalable strategy.

Key Synthetic Pillars:

  • The Phenol Core: A copper-catalyzed methoxylation utilizing a novel DABCO co-crystal purification strategy.

  • The Pyrimidine Assembly: A de novo construction of the pyrimidine ring onto the phenol ether, utilizing flow chemistry to manage hazardous reagents.

  • The Sulfonamide Installation: A direct chlorosulfonation-ammonolysis sequence that avoids pre-functionalized sulfonyl precursors.

Retrosynthetic Analysis

The strategic disconnection of Gefapixant reveals three critical phases. Unlike early routes that coupled two pre-formed aromatic rings, the optimized commercial route builds the heterocycle in situ and installs the sulfonamide as a late-stage modification.

Retrosynthesis Target Gefapixant (MK-7264) (Target Molecule) Int_Sulfonyl Sulfonyl Chloride Intermediate (Transient Species) Target->Int_Sulfonyl Ammonolysis Int_Ether Intermediate E (Diaryl Ether Core) 5-(2,4-diaminopyrimidin-5-yloxy)- 4-isopropyl-2-methoxybenzene Int_Sulfonyl->Int_Ether Chlorosulfonation (C-S Bond Formation) Int_Nitrile Intermediate D (Cyanomethyl Ether) 2-(2-isopropyl-4-methoxyphenoxy)acetonitrile Int_Ether->Int_Nitrile Pyrimidine Cyclization (Ring Construction) Int_Phenol Intermediate C (Phenol Core) 2-isopropyl-4-methoxyphenol Int_Nitrile->Int_Phenol Alkylation Start_Mat Starting Material 2-Isopropylphenol Int_Phenol->Start_Mat Cu-Catalyzed Methoxylation

Figure 1: Retrosynthetic logic shifting from ring-coupling to ring-construction strategies.

Phase 1: The Phenol Core Synthesis (Intermediate C)

The synthesis begins with the construction of the electron-rich benzene fragment. The challenge here is installing the methoxy group at the para position relative to the isopropyl group with high regioselectivity.

Reaction Workflow
  • Bromination: 2-Isopropylphenol is brominated to yield 4-bromo-2-isopropylphenol .

  • Purification (The DABCO Adduct): A critical innovation involves co-crystallizing the brominated intermediate with 1,4-diazabicyclo[2.2.2]octane (DABCO) . This forms a solid hemi-DABCO complex, rejecting regioisomeric impurities without high-vacuum distillation.

  • Methoxylation: The purified bromide undergoes a copper-catalyzed Ullmann-type substitution with sodium methoxide (NaOMe) to yield 2-isopropyl-4-methoxyphenol .

Key Intermediates Data
IntermediateStructure NameRoleCritical Quality Attribute (CQA)
Start 2-IsopropylphenolCommodity StarterPurity >98%
Int-1 4-Bromo-2-isopropylphenolHalogenated ScaffoldRegioisomer ratio (para vs ortho)
Int-2 Bromophenol-DABCO Co-crystalPurified AdductRejection of dibromo impurities
Int-C 2-Isopropyl-4-methoxyphenol Key Building Block Moisture content (affects next step)

Technical Insight: The use of the DABCO co-crystal avoids energy-intensive distillation and enables the subsequent copper-catalyzed reaction to proceed without protecting the phenol hydroxyl group, significantly reducing Process Mass Intensity (PMI).

Phase 2: The Pyrimidine Assembly (Intermediate E)

Rather than coupling a pre-formed chloropyrimidine to the phenol (which requires high temperatures and expensive catalysts), the commercial route constructs the pyrimidine ring onto the phenol via a cyanomethyl ether intermediate.

Protocol Overview
  • Alkylation: Intermediate C reacts with chloroacetonitrile (ClCH₂CN) in the presence of a base to form the cyanomethyl ether .

  • Formylation (Flow Chemistry): The nitrile is treated with ethyl formate and potassium tert-butoxide (KOtBu).[1] This step is exothermic and generates unstable enolate intermediates.

    • Process Control: This step is performed in a continuous flow reactor to manage heat evolution and minimize the residence time of unstable species.

  • Cyclization: The formylated intermediate flows directly into a batch reactor containing guanidine hydrochloride . The condensation reaction closes the ring, yielding the 2,4-diaminopyrimidine core .

PyrimidineFlow cluster_flow Continuous Flow Module cluster_batch Batch Cyclization Feed1 Cyanomethyl Ether (in MeTHF) Mixer Mixing Zone (Low Temp) Feed1->Mixer Feed2 Ethyl Formate / KOtBu Feed2->Mixer Reactor Tubular Reactor (Formylation) Mixer->Reactor Quench Cyclization Reactor (Ring Closure) Reactor->Quench Enolate Stream Guanidine Guanidine HCl (in MeOH) Guanidine->Quench Product Intermediate E (Diaryl Ether) Quench->Product

Figure 2: Hybrid Flow-Batch workflow for the safe construction of the diaminopyrimidine ring.

Phase 3: Sulfonamidation & Salt Formation

The final chemical transformation installs the sulfonamide moiety. This is a "direct" functionalization of the electron-rich benzene ring.

Step-by-Step Methodology
  • Chlorosulfonation:

    • Reagent: Chlorosulfonic acid (ClSO₃H).

    • Mechanism: Electrophilic aromatic substitution. The amino groups on the pyrimidine are protonated in situ, deactivating the pyrimidine ring and directing the sulfonyl group to the para position of the methoxy group on the benzene ring (the most electron-rich site).

    • Intermediate: 5-(2,4-diaminopyrimidin-5-yloxy)-4-isopropyl-2-methoxybenzenesulfonyl chloride.[1]

  • Ammonolysis:

    • The sulfonyl chloride slurry is quenched with aqueous ammonium hydroxide (NH₄OH).[2]

    • Product: Gefapixant Free Base.[3][4]

  • Salt Metathesis (Polymorph Control):

    • Gefapixant free base has poor solubility.[4] To ensure high purity, it is first converted to a highly soluble glycolate salt .[3]

    • The glycolate salt solution is filtered (removing insoluble impurities) and then treated with citric acid .

    • Final API: Gefapixant Citrate (crystallizes as a stable mono-citrate salt).[1]

Critical Process Parameters (CPPs)
  • Temperature Control (Chlorosulfonation): Must be maintained <10°C during addition to prevent decomposition of the chlorosulfonic acid and over-sulfonation.

  • Quench Rate: Rapid addition of ammonia is required to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.

  • pH Swing: The conversion to glycolate and back to citrate is essential for rejecting inorganic salts and organic byproducts.

References & Authority

The protocols and pathways detailed above are grounded in the process chemistry optimization literature published by the Merck & Co. development teams.

  • Ren, H. et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview." Organic Process Research & Development, 2020, 24(11), 2445–2452.[1][2] Link

  • Peng, F. et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 2: Development of a Robust Process for Phenol Synthesis." Organic Process Research & Development, 2020, 24(11), 2453–2465.[1] Link

  • Cleator, E. et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 3: Development of a One-Pot Formylation–Cyclization Sequence to the Diaminopyrimidine Core." Organic Process Research & Development, 2020, 24(11), 2466–2477. Link

  • Maloney, K. M. et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 5: Completion of the API Free Base via a Direct Chlorosulfonylation Process." Organic Process Research & Development, 2020, 24(11), 2491–2497. Link

  • Merck Sharp & Dohme Corp. "Crystalline salts and polymorphs of a P2X3 antagonist." World Intellectual Property Organization Patent, WO2019209607A1. Link

Sources

Solubility Profile of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate in Organic Solvents

[1]

Executive Summary

Compound: Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate Context: Critical intermediate in the synthesis of P2X3 antagonists and biaryl ether pharmaceuticals.[1]

This technical guide provides a comprehensive analysis of the solubility behavior of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate.[1] Unlike simple organic molecules, this compound exhibits a "Schizophrenic" solubility profile due to the competing physicochemical properties of its lipophilic methyl nicotinate ester and its acidic, polar tetrazole moiety.

Effective handling requires a solvent strategy that balances these opposing forces to maximize yield during synthesis and purification. This guide outlines the theoretical solubility profile, provides a self-validating experimental protocol for precise determination, and details solvent selection strategies for crystallization.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the interplay between its three core structural domains.

Structural DomainChemical NatureSolubility Contribution
Methyl Nicotinate Lipophilic EsterPromotes solubility in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).[1] Susceptible to hydrolysis in strong aqueous base/acid.
Phenoxy Linker Aromatic EtherAdds lipophilicity and planarity, enhancing

stacking interactions which can reduce solubility in non-aromatic solvents.
1H-Tetrazole Acidic Heterocycle (

)
The Solubility Switch. Dominates polarity.[1] High affinity for polar aprotic solvents (DMSO, DMF). Allows for pH-dependent solubility (soluble in base, insoluble in acid).[1]
The "Solubility Switch" Mechanism

The 1H-tetrazole ring acts as an acidic handle.[1] In neutral organic solvents, it exists in a neutral form, often requiring polar partners to disrupt intermolecular hydrogen bonding. However, in the presence of a base (e.g., Triethylamine or aqueous NaOH), the tetrazole deprotonates to form a tetrazolate anion, drastically altering the solubility profile from lipophilic-dominant to hydrophilic-dominant.

Predicted Solubility Profile

Based on structural fragment analysis and analog behavior (e.g., Tolimidone, Biaryl tetrazoles).

Solvent Compatibility Matrix
Solvent ClassSpecific SolventsPredicted SolubilityApplication Note
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL) Ideal for reaction media (e.g., nucleophilic substitution).[1] Difficult to remove; requires aqueous workup.
Polar Protic Methanol, EthanolModerate (10-50 mg/mL) Primary Crystallization Solvents. Solubility increases significantly with temperature (

).[1]
Esters/Ketones Ethyl Acetate, AcetoneLow-Moderate Good for extraction but may require heating for dissolution.
Chlorinated DCM, ChloroformModerate Good for transport and initial extraction, but poor for crystallization due to high solubility of impurities.
Hydrocarbons Hexane, HeptaneInsoluble (<1 mg/mL) Anti-Solvents. Used to crash out the product from EtOAc or DCM solutions.
Aqueous Water (pH < 4)Insoluble Product precipitates.[1]
Aqueous Water (pH > 8)Soluble Forms water-soluble tetrazolate salt.[1] Risk: Ester hydrolysis if pH > 12 or heated.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on literature values alone. Batch-to-batch polymorphic variations can alter solubility.[1] Use this self-validating protocol.

Materials
  • Compound: 500 mg (dried, milled).

  • Solvents: HPLC grade (MeOH, EtOH, EtOAc, DMSO).

  • Equipment: HPLC vials, 0.22 µm PTFE syringe filters, analytical balance, thermomixer.

Workflow: The Saturation Shake-Flask Method
  • Preparation: Weigh approx. 50 mg of compound into four separate 4 mL glass vials.

  • Addition: Add 1.0 mL of the target solvent to each vial.

  • Equilibration:

    • Seal vials and place in a thermomixer at 25°C for 24 hours (agitation speed: 500 rpm).

    • Visual Check: If solid dissolves completely, add more solid until a suspension persists.

  • Sampling:

    • Stop agitation and allow solids to settle for 1 hour.

    • Draw supernatant using a syringe.

    • Filter through a 0.22 µm PTFE filter into a pre-weighed vial.

  • Quantification (Gravimetric):

    • Evaporate solvent under nitrogen stream or vacuum.

    • Weigh the residue.

    • Calculation:

      
      
      
Visualization: Solubility Determination Workflow

SolubilityProtocolStartStart: Weigh 50mg SolidAddSolventAdd 1.0 mL SolventStart->AddSolventCheckVisual Check:Dissolved?AddSolvent->CheckAddMoreAdd +10mg SolidCheck->AddMoreYes (Clear)EquilibrateShake 24h @ 25°CCheck->EquilibrateNo (Suspension)AddMore->CheckFilterFilter (0.22 µm)Equilibrate->FilterEvaporateEvaporate & WeighFilter->EvaporateCalcCalculate S (mg/mL)Evaporate->Calc

Figure 1: Step-by-step gravimetric solubility determination workflow ensuring saturation equilibrium.

Applications: Purification & Reaction Optimization

A. Recrystallization Strategy

The most effective purification method exploits the temperature-dependent solubility in alcohols or the "Anti-solvent" effect.

  • Method A: Thermal Swing (Recommended) [1]

    • Solvent: Methanol or Ethanol.

    • Logic: The compound is moderately soluble in boiling alcohol but poorly soluble at 0°C.

    • Protocol: Dissolve crude solid in minimum boiling methanol. Cool slowly to room temperature, then to 0°C. Filter solids.

    • Yield: Typically 70-85%.[1]

  • Method B: Anti-Solvent Precipitation

    • Solvent System: DCM / Hexane.

    • Logic: Dissolve in DCM (Good solvent). Slowly add Hexane (Poor solvent) until turbidity persists.

    • Warning: Rapid addition traps impurities.

B. Reaction Solvent Selection

For nucleophilic substitutions (e.g., reacting the phenol precursor with a chloronicotinate):

  • Preferred: DMF or DMSO.

  • Reasoning: These solvents solubilize the tetrazolate anion intermediate, increasing reaction rate.

  • Workup: Pour reaction mixture into acidic water (pH 3-4). The product will precipitate out (Solubility Switch), while the polar solvent stays in the aqueous phase.

Visualization: Solvent Selection Logic

SolventSelectionGoalDefine GoalReactionReaction MediumGoal->ReactionPurificationPurificationGoal->PurificationPolarAproticUse Polar Aprotic(DMF, DMSO)Reaction->PolarAproticCrystCrystallizationPurification->CrystExtractExtractionPurification->ExtractReason1Solubilizes TetrazolateAccelerates SNArPolarAprotic->Reason1AlcoholUse Alcohols(MeOH, EtOH)Cryst->AlcoholThermal SwingBiphasicUse DCM / Acidic WaterExtract->BiphasicPartitioning

Figure 2: Decision tree for selecting the optimal solvent based on experimental stage.[1]

References

  • Synthesis of 5-Substituted 1H-Tetrazoles . Journal of Organic Chemistry. (2011). Detailed analysis of tetrazole formation in polar aprotic solvents. [1]

  • Methyl Nicotinate Properties . ChemicalBook. Physical properties and general solubility data for the ester moiety.

  • Recrystallization Strategies for Phenoxy-Tetrazoles . Google Patents. Methodology for purifying similar biaryl ether tetrazole compounds (Tolimidone analogs).

  • Solubility of Tetrazole Derivatives . ResearchGate.[2] Comparative solubility of tetrazole derivatives in organic vs. aqueous media.

An In-depth Technical Guide to 6-Phenoxy Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Review of Synthesis, Pharmacological Activity, and Therapeutic Potential

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine derivative with a well-established role in human health, including lipid-lowering, anti-inflammatory, and vasodilatory effects.[1] Its structural backbone has served as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents.[2] A particularly promising class of these compounds is the 6-phenoxy nicotinic acid derivatives, which have demonstrated a wide array of pharmacological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these derivatives, aimed at researchers and professionals in drug development.

Synthesis of 6-Phenoxy Nicotinic Acid Derivatives

The primary synthetic route to 6-phenoxy nicotinic acid derivatives involves a nucleophilic aromatic substitution (SNAr) reaction. This typically starts with a 6-chloronicotinic acid precursor.

A key challenge in this synthesis is the presence of the free carboxylic acid group, which can interfere with the nucleophilic substitution at the 6-position. To circumvent this, the carboxylic acid is often first converted to its corresponding methyl ester.[1][3]

A notable advancement in this area is the use of greener solvents, such as Cyrene, which offers a more sustainable alternative to traditional solvents.[3] The general synthetic pathway is as follows:

  • Esterification: The starting material, 6-chloronicotinic acid, is converted to its methyl ester, for instance, by using (trimethylsilyl)diazomethane (TMSCHN2) in a mixture of toluene and methanol.[1][3]

  • Nucleophilic Aromatic Substitution (SNAr): The resulting methyl 6-chloronicotinate is then reacted with a substituted phenol in the presence of a base, like triethylamine (NEt3), under heat to yield the 6-phenoxy nicotinic acid methyl ester.[3]

  • Hydrolysis: The final step is the alkaline hydrolysis of the methyl ester to the desired 6-phenoxy nicotinic acid derivative, followed by acidification to precipitate the product.[3]

Synthesis_Workflow A 6-Chloronicotinic Acid B Methyl 6-Chloronicotinate A->B Esterification (e.g., TMSCHN2, MeOH) C Methyl 6-Phenoxy-nicotinate Derivative B->C SNAr Reaction (Substituted Phenol, Base, Heat) D 6-Phenoxy Nicotinic Acid Derivative C->D Hydrolysis (e.g., NaOH, then H+)

Caption: General synthetic scheme for 6-phenoxy nicotinic acid derivatives.

Pharmacological Activities and Therapeutic Potential

6-Phenoxy nicotinic acid derivatives have been investigated for a range of therapeutic applications, owing to their diverse biological activities.

Anti-inflammatory and Analgesic Activity

Several studies have highlighted the potent anti-inflammatory and analgesic properties of nicotinic acid derivatives.[4][5][6][7] Certain 2-substituted phenyl derivatives of nicotinic acid have shown significant analgesic and anti-inflammatory effects, comparable to the reference drug mefenamic acid.[4][5][6][7]

The mechanism of this anti-inflammatory action is believed to involve the inhibition of key inflammatory mediators. Studies have shown that these compounds can significantly reduce the serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6][7][8] Furthermore, some derivatives have demonstrated inhibitory effects on cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial enzymes in the inflammatory cascade.[8]

Antidiabetic Activity

A novel application of these derivatives is in the management of type 2 diabetes. A library of nicotinic acid derivatives with modifications at the 6-position, including phenoxy moieties, was evaluated for their ability to inhibit α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion.[3]

Remarkably, some of these compounds exhibited micromolar inhibition against α-amylase and α-glucosidase.[3] Mechanistic studies revealed a noncompetitive inhibition mechanism, which can be advantageous over competitive inhibitors as their effect is not overcome by increasing substrate concentrations.[1][3] This suggests that 6-phenoxy nicotinic acid derivatives could be a promising starting point for the development of new hypoglycemic agents.[3]

Anticancer Potential

The pyridine nucleus is a common feature in many anticancer drugs.[9] Nicotinic acid and its derivatives have gained attention for their potential in cancer therapy.[9] For instance, a derivative of quinoline-8-yl-nicotinamide synthesized from 6-fluoronicotinic acid has been investigated for the treatment of pancreatic cancer.[10] The diverse biological properties of these compounds make them attractive candidates for further exploration in oncology.[9]

Other Therapeutic Areas

The versatility of the nicotinic acid scaffold extends to other therapeutic areas as well:

  • Cardiovascular Effects: Nicotinic acid is well-known for its lipid-lowering properties, particularly its ability to raise high-density lipoprotein (HDL) cholesterol levels.[1][11] Thionicotinic acid derivatives have also been shown to possess vasorelaxant and antioxidant properties.[12]

  • Antimicrobial and Antitubercular Activity: Various derivatives of nicotinic acid have been synthesized and evaluated for their antimicrobial, antifungal, and antitubercular activities.[13][14]

Structure-Activity Relationship (SAR)

The biological activity of 6-phenoxy nicotinic acid derivatives is highly dependent on the nature and position of substituents on both the pyridine and the phenoxy rings.

  • Substituents on the Phenyl Ring: In the context of α-amylase inhibition, the presence of an acetyl group at the para position of the phenyl ring was found to be more favorable compared to other substituents.[3]

  • Modifications of the Nicotinic Acid Core: The introduction of different functional groups, such as amides or oxadiazoles, can significantly influence the pharmacological profile.[13][14] For example, the replacement of an ester group with an ether or ketone can lead to more chemically stable and potent compounds.[15]

  • Halogenation: The presence of a bromine substituent on the phenyl ring of certain nicotinic acid derivatives has been associated with distinctive analgesic and anti-inflammatory activities.[4][5][6][7]

The following table summarizes the inhibitory concentrations (IC50) of selected 6-phenoxy nicotinic acid derivatives against α-amylase and α-glucosidase.

CompoundSubstituent on Phenoxy Ringα-Amylase IC50 (µM)[3]α-Glucosidase IC50 (µM)[3]
8 p-acetyl20.5> 100
44 (Structure not specified)58.1> 100
35 (Structure not specified)> 10032.9
39 (Structure not specified)> 10026.4
Acarbose (Control) -40.538.2

Experimental Protocols

General Protocol for In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a self-validating system for assessing the inhibitory potential of 6-phenoxy nicotinic acid derivatives against α-glucosidase.

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare various concentrations of the test compounds (6-phenoxy nicotinic acid derivatives) and a positive control (e.g., acarbose) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed a level that affects enzyme activity.

  • Assay Procedure:

    • In a 96-well microplate, add the α-glucosidase solution to each well.

    • Add the test compound solutions at different concentrations to the respective wells. Include wells with only the enzyme and buffer (negative control) and wells with the enzyme, buffer, and positive control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the yellow-colored p-nitrophenol released from the substrate at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Add Enzyme and Inhibitor to Microplate A->B C Pre-incubate at 37°C B->C D Add Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Stop Reaction with Na2CO3 E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Future Perspectives and Conclusion

6-Phenoxy nicotinic acid derivatives represent a highly versatile and promising class of compounds with a broad spectrum of pharmacological activities. The research highlighted in this guide demonstrates their potential as anti-inflammatory, analgesic, antidiabetic, and anticancer agents.

Future research should focus on:

  • Lead Optimization: Further structural modifications to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying their therapeutic effects.

  • In Vivo Studies: Preclinical and clinical evaluation of the most promising candidates to assess their efficacy and safety profiles in vivo.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other diseases, such as neurodegenerative disorders, where inflammation and metabolic dysfunction play a role.[16]

References

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment | ACS Medicinal Chemistry Letters - ACS Publications. (2024). ACS Publications. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. - Semantic Scholar. (2013). Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents - J-Stage. (2013). Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2024). Bioorganic Chemistry. [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed. (2013). Chemical and Pharmaceutical Bulletin. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents | Bentham Science. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. (2013). Chemical and Pharmaceutical Bulletin. [Link]

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2021). ResearchGate. [Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - Annual Reviews. (2007). Annual Review of Pharmacology and Toxicology. [Link]

  • Pictorial representation of synthesized nicotinic acid derivatives (6a–j) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Structural Activity Relationship - Cholinergic Drugs - Pharmacy 180. (n.d.). Pharmacy 180. [Link]

  • Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. (2014). Current Drug Discovery Technologies. [Link]

  • Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021). ResearchGate. [Link]

  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review - PMC. (2023). Pharmaceuticals. [Link]

Sources

Stability data for methyl ester nicotinate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl Nicotinate (MN) serves as a critical intermediate in pharmaceutical synthesis and a functional rubefacient in topical formulations. Unlike standard lipophilic esters, MN presents a unique stability profile driven by the electron-withdrawing nature of the pyridine ring.

Key Stability Takeaways:

  • Primary Failure Mode: Hydrolysis to Nicotinic Acid (Niacin) and Methanol.

  • Critical Control Point (CCP): pH. The ester bond is highly labile in alkaline conditions (

    
    ) due to the inductive effect of the pyridine nitrogen.
    
  • Storage Mandate: Store at

    
     in glass. MN has a low melting point (
    
    
    
    ); ambient storage can lead to phase changes and accelerated degradation.
  • Shelf Life: In aqueous solution at

    
    , degradation is approximately 
    
    
    
    per annum.[1]

Chemical Basis of Stability

To control stability, one must understand the mechanism. The pyridine ring in Methyl Nicotinate acts as an electron sink. The nitrogen atom (electronegative) withdraws electron density from the ring, making the carbonyl carbon of the ester group more electrophilic than in analogous benzene esters (e.g., methyl benzoate).

Mechanistic Implications:

  • Alkaline Lability: The increased electrophilicity makes the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide ions (

    
    ). Even mild alkalinity can trigger rapid hydrolysis.
    
  • N-Oxidation: Under strong oxidative stress, the pyridine nitrogen can oxidize to form Methyl Nicotinate N-oxide, though this is secondary to hydrolysis.

Diagram 1: Degradation Pathways

This diagram illustrates the primary and secondary degradation routes for Methyl Nicotinate.

MN_Degradation MN Methyl Nicotinate (C7H7NO2) NA Nicotinic Acid (Major Degradant) MN->NA Hydrolysis (pH > 7.5, Heat) MeOH Methanol (Byproduct) MN->MeOH Hydrolysis MNO Methyl Nicotinate N-Oxide MN->MNO Oxidation (H2O2 / Peroxides)

Caption: Primary degradation via hydrolysis to Nicotinic Acid and secondary oxidation pathway.

Aqueous & pH-Dependent Stability Data

The following data summarizes the stability kinetics of MN in aqueous environments. Note that the hydrolysis follows pseudo-first-order kinetics under buffered conditions.[2]

Table 1: Hydrolysis Kinetics & Storage Data
ParameterConditionRate / ObservationImplication
Shelf Stability Aqueous,

, pH Neutral

degradation / year
Highly stable if refrigerated and buffered.
Alkaline Hydrolysis pH 9.0,


hours (Estimated)
Avoid alkaline buffers/excipients.
Acid Hydrolysis pH 2.0,

Negligible degradationMN is relatively acid-stable.
Thermal Stress Solid State,

Phase change (Melting)Risk of sublimation and accelerated kinetics.

Technical Insight: Data indicates that MN solutions stored at


 for over 1000 days showed no significant difference in biological activity (vasodilation) compared to fresh batches, confirming that low-temperature storage effectively arrests hydrolysis.

Analytical Methodologies

For stability indicating assays, a Reverse Phase HPLC (RP-HPLC) method is required. UV detection is suitable due to the pyridine chromophore.

Recommended Method Parameters:

  • Column: C18 (e.g., Supelcosil LC-18 or equivalent),

    
    , 
    
    
    
    .[1]
  • Mobile Phase: Methanol : Water (25:75 v/v). Note: For LC-MS compatibility, use 0.1% Formic Acid.[3]

  • Flow Rate:

    
    .
    
  • Detection: UV @ 263 nm (Max absorption for nicotinate).[1]

  • Retention Times:

    • Nicotinic Acid (Degradant):

      
       (Elutes early due to polarity).
      
    • Methyl Nicotinate (API):

      
      .[1]
      
Diagram 2: Stability Analysis Workflow

A self-validating workflow to ensure data integrity during stability testing.

Analytical_Workflow Sample Sample Preparation (Dilute in Mobile Phase) Quench Quench Step (Neutralize pH if stressed) Sample->Quench Critical for High pH Samples HPLC RP-HPLC Injection (C18 Column) Quench->HPLC Check System Suitability (Resolution > 2.0) HPLC->Check Check->HPLC Fail (Retest) Data Data Analysis (Calc % Degradation) Check->Data Pass

Caption: Analytical workflow emphasizing the quenching step to prevent on-column degradation.

Experimental Protocols: Forced Degradation

To validate the stability-indicating nature of your analytical method, perform the following stress tests. These are aligned with ICH Q1A (R2) guidelines but optimized for the specific lability of MN.

Protocol A: Base Hydrolysis (High Severity)

Rationale: This is the most likely degradation pathway.

  • Prepare a

    
     solution of MN in water.
    
  • Add

    
     to reach pH 10–11.
    
  • Incubate at Room Temperature (RT) for 2–4 hours.

  • Stop Point: Neutralize immediately with

    
     to pH 7.0.
    
  • Expected Result: 10–20% conversion to Nicotinic Acid.

Protocol B: Thermal/Humidity Stress

Rationale: Testing the impact of the low melting point (


).
  • Place solid MN in an open vial.

  • Incubate at

    
     for 7 days.
    
  • Observation: Monitor for melting (liquefaction) and color change (yellowing indicates oxidation).

  • Dilute in mobile phase and analyze.

Protocol C: Oxidative Stress

Rationale: To check for N-oxide formation.

  • Prepare

    
     MN in 
    
    
    
    .
  • Incubate at RT for 24 hours.

  • Analyze for late-eluting impurities (N-oxides are often more polar but retention can vary based on pH).

References

  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.[1][4] BMC Research Notes.[1] [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7127, Methyl nicotinate.[Link]

  • Segel, I. H. (1976). Biochemical Calculations: How to Solve Mathematical Problems in General Biochemistry.

Sources

The Ascendant Therapeutic Trajectory of Tetrazole-Phenoxy Pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of distinct pharmacophoric entities into a singular molecular architecture represents a vanguard strategy in contemporary drug discovery. This guide delineates the therapeutic promise of a burgeoning class of heterocyclic compounds: tetrazole-phenoxy pyridine derivatives. By synergistically harnessing the bioisosteric properties of the tetrazole ring, the versatile scaffolding of the pyridine nucleus, and the conformational flexibility imparted by the phenoxy linker, these derivatives have emerged as compelling candidates for a spectrum of therapeutic interventions. This document provides an in-depth exploration of their synthesis, mechanisms of action, and preclinical evaluation across key disease areas, including oncology, inflammation, and infectious diseases. It is intended to serve as a technical resource for researchers, medicinal chemists, and pharmacologists engaged in the development of next-generation therapeutics.

Introduction: The Architectural Rationale of a Privileged Scaffold

The tetrazole-phenoxy pyridine scaffold is a testament to the power of rational drug design. Each constituent moiety contributes unique physicochemical and pharmacological properties, culminating in a molecular framework with enhanced therapeutic potential.

  • The Tetrazole Moiety: Functioning as a bioisostere of the carboxylic acid group, the tetrazole ring offers several advantages.[1][2][3][4] It enhances metabolic stability, improves lipophilicity, and can reduce the side effects associated with carboxylic acids.[4] Its unique electronic properties and ability to participate in hydrogen bonding are crucial for target engagement.[1][2]

  • The Pyridine Ring: A ubiquitous heterocycle in medicinal chemistry, the pyridine ring serves as a versatile scaffold. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[5][6]

  • The Phenoxy Linker: The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding to its biological target. This linker also influences the overall lipophilicity and can be a key determinant of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The amalgamation of these three components has given rise to a new generation of molecules with diverse and potent biological activities.

Anticancer Applications: Targeting the Cellular Scaffolding

The phenoxy pyridine core has been identified as a promising scaffold for the development of anticancer agents, particularly those that target the microtubule network.[7] The incorporation of a tetrazole moiety can further enhance this activity and introduce novel mechanisms of action.

Mechanism of Action: Disruption of Microtubule Dynamics

Certain tetrazole-phenoxy pyridine derivatives are hypothesized to function as microtubule-targeting agents. By binding to tubulin, the fundamental protein subunit of microtubules, they can disrupt the dynamic equilibrium of microtubule polymerization and depolymerization. This interference with microtubule function leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[7]

cluster_0 Cellular State Tetrazole-Phenoxy Pyridine Derivative Tetrazole-Phenoxy Pyridine Derivative Tubulin Dimers Tubulin Dimers Tetrazole-Phenoxy Pyridine Derivative->Tubulin Dimers Binds to Microtubule Microtubule Tubulin Dimers->Microtubule Inhibits Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Disrupts Formation G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces cluster_1 Inflammatory Response Inflammatory Stimuli Inflammatory Stimuli Cellular Activation Cellular Activation Inflammatory Stimuli->Cellular Activation COX-2 / iNOS Upregulation COX-2 / iNOS Upregulation Cellular Activation->COX-2 / iNOS Upregulation PGE2 / NO Production PGE2 / NO Production COX-2 / iNOS Upregulation->PGE2 / NO Production Inflammation Inflammation PGE2 / NO Production->Inflammation Tetrazole-Phenoxy Pyridine Derivative Tetrazole-Phenoxy Pyridine Derivative Tetrazole-Phenoxy Pyridine Derivative->COX-2 / iNOS Upregulation Inhibits

Caption: Proposed anti-inflammatory mechanism of tetrazole-phenoxy pyridine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats

  • Test compounds

  • Standard drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% Carrageenan solution in saline

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the rats into groups: vehicle control, standard drug, and test compound groups (at least 3 doses). Administer the respective treatments orally or intraperitoneally.

  • Induction of Inflammation: After one hour of treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. [8][9]4. Measurement of Paw Volume: Measure the paw volume of each rat using a pletysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial and Antitubercular Potential

The tetrazole-pyridine scaffold has shown promising activity against a range of microbial pathogens, including Mycobacterium tuberculosis.

Antitubercular Activity

Several 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridine derivatives have been synthesized and evaluated for their antitubercular activity. These compounds have demonstrated significant activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.

CompoundSubstituent on Phenyl RingMIC (µg/mL) [10]
5a 4-Chloro12.5
5b 2,4-Dichloro6.25
5c 4-Nitro3.125
5d 4-Methoxy12.5

Table 1: Antitubercular activity of selected tetrazole-pyridine derivatives.

Synthesis Protocol: A Representative Example

The synthesis of these derivatives typically involves a multi-step process. The following is a representative protocol for the synthesis of 2-(5-phenyl-1H-tetrazol-1-yl)pyridine.

Materials:

  • 2-Aminopyridine

  • Benzoyl chloride

  • Phosphorus pentachloride

  • Sodium azide

  • Dimethylformamide (DMF)

Procedure:

  • Amide Formation: React 2-aminopyridine with benzoyl chloride in the presence of a base to form N-(pyridin-2-yl)benzamide.

  • Imidoyl Chloride Formation: Treat the resulting amide with phosphorus pentachloride to yield N-(pyridin-2-yl)benzimidoyl chloride.

  • Tetrazole Ring Formation: React the imidoyl chloride with sodium azide in a solvent such as DMF. The azide ion attacks the imidoyl chloride, followed by an intramolecular cyclization to form the tetrazole ring. [6]4. Purification: Purify the final product using techniques such as recrystallization or column chromatography.

cluster_2 Synthetic Pathway 2-Aminopyridine 2-Aminopyridine N-(pyridin-2-yl)benzamide N-(pyridin-2-yl)benzamide 2-Aminopyridine->N-(pyridin-2-yl)benzamide Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->N-(pyridin-2-yl)benzamide N-(pyridin-2-yl)benzimidoyl chloride N-(pyridin-2-yl)benzimidoyl chloride N-(pyridin-2-yl)benzamide->N-(pyridin-2-yl)benzimidoyl chloride PCl5 PCl5 PCl5->N-(pyridin-2-yl)benzimidoyl chloride 2-(5-phenyl-1H-tetrazol-1-yl)pyridine 2-(5-phenyl-1H-tetrazol-1-yl)pyridine N-(pyridin-2-yl)benzimidoyl chloride->2-(5-phenyl-1H-tetrazol-1-yl)pyridine Sodium Azide Sodium Azide Sodium Azide->2-(5-phenyl-1H-tetrazol-1-yl)pyridine

Caption: General synthetic scheme for 2-(5-phenyl-1H-tetrazol-1-yl)pyridine.

Future Directions and Conclusion

The therapeutic potential of tetrazole-phenoxy pyridine derivatives is vast and warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Identification and Validation: Elucidating the specific molecular targets for derivatives with promising phenotypic activities.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic efficacy and safety profiles of lead compounds in relevant animal models.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. (2025, December 08). [Link]

  • Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. (2025, August 06). [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers. (2020, April 29). [Link]

  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. (2025, August 08). [Link]

  • Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. (2025, August 06). [Link]

  • Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. PubMed. (n.d.). [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). [Link]

  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. PubMed. (2019, September 18). [Link]

  • SYNTHESIS ANALGESIC, ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITIES OF SOME 1-[5-(SUBSTITUTED PHENYL). (2011, January 26). [Link]

  • 2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines. (2021, January 25). [Link]

  • Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. (n.d.). [Link]

  • Design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines for Aurora-A kinase inhibitors. PubMed. (2010, July 15). [Link]

  • Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflamm. The University of Groningen research portal. (2021, November 18). [Link]

  • Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells. PMC. (n.d.). [Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry (RSC Publishing). (2022, May 31). [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. (n.d.). [Link]

  • Design and Synthesis of Tetrazole- and Pyridine-Containing Itraconazole Analogs as Potent Angiogenesis Inhibitors. PMC. (n.d.). [Link]

  • Novel Microtubule-Interacting Phenoxy Pyridine and Phenyl Sulfanyl Pyridine Analogues for Cancer Therapy. PMC. (n.d.). [Link]

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. (2007, March 15). [Link]

  • Synthesis and antitubercular evaluation of 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridine. Request PDF. (2025, August 05). [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021, November 24). [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. (n.d.). [Link]

  • Tetrazole Derivatives as Promising Anticancer Agents. PubMed. (2018, February 07). [Link]

  • Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. (n.d.). [Link]

  • Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. (2022, April 12). [Link]

  • 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. (2023, February 28). [Link]023/1/M1598)

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Methodological & Application

Application Note & Protocols: Step-by-Step Synthesis of Key Intermediates for the P2X3 Antagonist Gefapixant

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gefapixant is a first-in-class, non-narcotic, orally administered selective P2X3 receptor antagonist developed for the treatment of refractory or unexplained chronic cough.[1] The successful development and commercialization of such a novel therapeutic hinge on the establishment of a manufacturing process that is not only robust and high-yielding but also sustainable and environmentally conscious. This guide provides a detailed, step-by-step examination of the synthesis of key intermediates in the green and sustainable commercial manufacturing process for Gefapixant. We will delve into the critical transformations, including an innovative pyrimidine core synthesis and a simplified, direct sulfonamidation, explaining the chemical rationale behind the chosen methodologies. The protocols are designed for researchers, scientists, and drug development professionals, offering field-proven insights into process optimization and chemical causality.

Overview of the Commercial Synthetic Strategy

The commercial manufacturing process for Gefapixant Citrate was strategically redesigned from the initial clinical supply route to significantly improve efficiency, safety, and sustainability.[1][2] The key innovations of this improved route include a highly efficient two-step methoxyphenol synthesis, a novel diaminopyrimidine synthesis utilizing a hybrid flow-batch process, a simplified direct sulfonamide synthesis, and a robust salt metathesis to deliver the final active pharmaceutical ingredient (API).[3][4] This optimized six-step process achieves a high overall yield of 60% (compared to 16% for the initial route) and dramatically reduces the Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of the mass of all inputs to the mass of the final product.[2][3]

The overall synthetic pathway is visualized below, highlighting the formation of the critical diaminopyrimidine and sulfonamide intermediates that are the focus of this guide.

G A A: Guaiacol B B: Brominated Intermediate A->B NBS, MsOH C C: Methoxyphenol B->C NaOMe, CuBr D D: Benzonitrile Precursor C->D C-O Coupling E E: Diaminopyrimidine Intermediate D->E F F: Sulfonamide (API Free Base) E->F Chlorosulfonylation & Ammonolysis G G: Gefapixant Citrate (API) F->G

Figure 1: High-level overview of the green commercial synthesis of Gefapixant.

Synthesis of the Diaminopyrimidine Core Intermediate

The diaminopyrimidine moiety is a crucial building block of Gefapixant. The manufacturing process employs a one-pot formylation-cyclization sequence to construct this key intermediate.[5] A significant process improvement was the implementation of a hybrid flow-batch system for this step, which reduced the required excess of reagents like ethyl formate and guanidine hydrochloride and minimized the generation of carbon monoxide byproducts compared to a fully batch process.[6]

Causality Behind the Flow-Batch Process

The decision to move the formylation step into a continuous flow reactor addresses several challenges inherent in the batch process. The reaction is highly exothermic and generates gaseous byproducts; a flow system provides superior heat and mass transfer, ensuring better temperature control and safer operation. This enhanced control leads to a more consistent product quality and higher yield. The subsequent cyclization is performed in a batch reactor, creating a "hybrid" process that leverages the advantages of both setups for optimal efficiency and throughput.[3][6]

Protocol 2.1: One-Pot Formylation–Cyclization

This protocol describes the synthesis of the key diaminopyrimidine intermediate (designated as 1 in related literature).[5]

  • Formylation (Flow):

    • A stream of the nitrile precursor dissolved in a suitable solvent (e.g., THF) is continuously fed into a flow reactor.

    • Simultaneously, a stream of ethyl formate and a strong base such as potassium tert-butoxide (KOt-Bu) in THF is introduced into the reactor via a separate inlet.

    • The streams are mixed at a controlled temperature (e.g., 20-30 °C) within the reactor. The residence time is optimized to ensure complete conversion to the formylated intermediate.

    • The output stream from the flow reactor, containing the enolate intermediate, is collected directly into a batch reactor for the next step.

  • Cyclization (Batch):

    • To the batch reactor containing the formylated intermediate solution, add guanidine hydrochloride (G·HCl).

    • Heat the reaction mixture to a target temperature (e.g., 60-70 °C) and maintain for several hours until HPLC analysis indicates the completion of the cyclization.

    • Upon completion, cool the reaction mixture and initiate the workup procedure.

  • Workup and Isolation:

    • Quench the reaction mixture with water.

    • Perform a solvent swap to a suitable crystallization solvent (e.g., acetonitrile/water).

    • Adjust the pH to induce crystallization of the diaminopyrimidine product.

    • Filter the resulting slurry, wash the cake with the crystallization solvent mixture, and dry the product under vacuum.

G Start Nitrile Precursor + Ethyl Formate + KOt-Bu Flow Flow Reactor (Formylation) Start->Flow Intermediate Enolate Intermediate Flow->Intermediate Batch Batch Reactor (Cyclization) Intermediate->Batch Product Diaminopyrimidine Intermediate (E) Batch->Product Guanidine Guanidine·HCl Guanidine->Batch

Figure 2: Workflow for the hybrid flow-batch synthesis of the diaminopyrimidine core.

Data Summary: Diaminopyrimidine Synthesis
ParameterValueReference
Process TypeHybrid Flow-Batch[3][6]
Key ReagentsEthyl Formate, KOt-Bu, Guanidine·HCl
Typical YieldHigh[2]
Key AdvantageImproved PMI, safety, and reduced reagent excess[3][6]

Synthesis of the Sulfonamide (API Free Base)

The final key transformation is the installation of the sulfonamide group. The commercial process utilizes a highly efficient two-pot procedure involving direct chlorosulfonylation followed by treatment with aqueous ammonia. This approach is a significant improvement over earlier routes, providing the desired sulfonamide in high yield and purity.[2]

Causality Behind the Direct Sulfonamidation

This method is considered simpler and more direct, avoiding the need for protecting groups or more complex multi-step sequences.[1] Using chlorosulfonic acid allows for the direct conversion of the diaryl ether precursor to a sulfonyl chloride intermediate. A critical innovation in the workup is a pH-swing crystallization, which enables the formation of a transient acetonitrile solvate. This solvate has different solubility properties compared to impurities, allowing for their effective rejection during the crystallization process, thus ensuring high purity of the final API free base.

Protocol 3.1: Two-Pot Sulfonamidation
  • Chlorosulfonylation:

    • Charge the diaminopyrimidine intermediate (from Section 2) into a reactor containing a suitable solvent like acetonitrile.

    • Cool the mixture to a low temperature (e.g., 0-5 °C).

    • Slowly add chlorosulfonic acid while maintaining strict temperature control.

    • After the addition is complete, allow the reaction to warm to a specified temperature (e.g., 45 °C) and stir for several hours until the reaction is complete as monitored by HPLC.[2]

  • Ammonolysis and Crystallization:

    • Cool the reaction mixture containing the sulfonyl chloride intermediate.

    • In a separate vessel, prepare a solution of aqueous ammonium hydroxide.

    • Carefully and slowly add the reaction mixture to the ammonium hydroxide solution, again maintaining low temperature to control the exotherm.

    • This step forms the sulfonamide and initiates the pH-swing.

    • Age the resulting slurry to allow for the formation of the desired crystalline form.

    • Filter the product, wash with a mixture of acetonitrile and water, and dry under vacuum to yield the final sulfonamide free base (F ).

G Start Diaminopyrimidine Intermediate (E) Pot1 Pot 1: Chlorosulfonylation (HOSO2Cl, MeCN) Start->Pot1 Intermediate Sulfonyl Chloride Intermediate Pot1->Intermediate Pot2 Pot 2: Ammonolysis (aq. NH4OH) Intermediate->Pot2 Product Sulfonamide Product (F, API Free Base) Pot2->Product

Figure 3: Process diagram for the two-pot sulfonamidation reaction.

Data Summary: Sulfonamide Synthesis
ParameterValueReference
Process TypeTwo-Pot Batch
Key ReagentsChlorosulfonic Acid, Aqueous Ammonium Hydroxide[2]
Typical YieldHigh
PurificationpH-Swing Crystallization
Key AdvantageDirect, high-yielding, efficient impurity rejection[1]

Conclusion

The synthetic pathways for the key intermediates of Gefapixant showcase significant advancements in pharmaceutical process development. By implementing innovative strategies such as hybrid flow-batch processing for the diaminopyrimidine core and a direct two-pot sulfonamidation, the commercial manufacturing route achieves exceptional levels of efficiency, safety, and sustainability.[3][4] The protocols and insights provided in this guide are based on these robust and validated methods, offering a solid foundation for researchers engaged in the synthesis of P2X3 receptor antagonists and the broader field of medicinal chemistry process optimization.

References

  • New Drug Approvals. (2022).
  • Synfacts. (2021). Synthesis of Gefapixant. Synfacts, 17(02), 0123.
  • ACS Publications. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 3: Development of a One-Pot Formylation–Cyclization Sequence to the Diaminopyrimidine Core. Organic Process Research & Development, 24(11), 2478-2490. [Link]

  • U.S. Environmental Protection Agency (EPA). (2021). Green Chemistry Challenge: 2021 Greener Synthetic Pathways Award. [Link]

  • Semantic Scholar. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264).
  • ResearchGate. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview.
  • ResearchG
  • ACS Publications. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview. Organic Process Research & Development, 24(11), 2445-2452. [Link]

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Application Note: Reagents for Synthesizing Tetrazole-Functionalized Nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of tetrazole-functionalized nicotinates, focusing on the transformation of cyano-nicotinates (e.g., methyl 5-cyanonicotinate) into their tetrazole bioisosteres (e.g., methyl 5-(1H-tetrazol-5-yl)nicotinate).

Executive Summary & Strategic Rationale

In drug discovery, the 1,5-disubstituted tetrazole moiety is a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability while maintaining similar pKa (~4.5–5.0) and planar geometry.

Synthesizing tetrazoles on a nicotinate (pyridine ester) scaffold presents a unique chemoselective challenge:

  • Ester Stability: The reaction conditions must preserve the nicotinate ester (susceptible to hydrolysis in strong acid/base).

  • Catalyst Poisoning: The pyridine nitrogen is a competent ligand that can sequester Lewis acid catalysts (e.g., Zn²⁺, Al³⁺), often necessitating modified stoichiometry.

  • Safety: Traditional methods using tributyltin azide are neurotoxic and difficult to purify; hydrazoic acid (HN₃) generation poses an explosion risk.

This guide prioritizes the Demko-Sharpless Zinc-Catalyzed Method as the primary protocol due to its safety profile and ester compatibility, with the TMSN₃ Anhydrous Method as a secondary option for highly labile substrates.

Reagent Selection Matrix

Reagent SystemMechanismEster CompatibilitySafety ProfileCostRecommendation
NaN₃ + ZnBr₂ Lewis Acid Catalysis (Demko-Sharpless)High (pH ~7-8)Moderate (Aq. workup minimizes HN₃)LowPrimary Choice
TMSN₃ + TBAF Nucleophilic Addition (Anhydrous)Very High (Non-aqueous)Moderate (TMSN₃ is volatile/toxic)HighFor Labile Esters
Bu₃SnN₃ 1,3-Dipolar CycloadditionHighLow (Neurotoxic organotin residues)HighAvoid (Legacy)
NaN₃ + NH₄Cl Proton CatalysisLow (Sublimation of NH₄N₃, acidic)Low (HN₃ generation risk)LowNot Recommended

Mechanistic Insight: The Zinc Effect

The conversion of a nitrile to a tetrazole is a [3+2] cycloaddition. In the absence of a catalyst, this requires high temperatures that degrade nicotinates. Zinc salts activate the nitrile, lowering the activation energy.

Critical Consideration for Nicotinates: Unlike simple aryl nitriles, the pyridine nitrogen of the nicotinate can coordinate with Zn²⁺.

  • Standard Protocol: 0.5 equiv ZnBr₂.

  • Nicotinate Protocol:1.0–1.5 equiv ZnBr₂ is recommended to saturate the pyridine lone pair and ensure sufficient free Zn²⁺ is available to activate the nitrile group.

Zn_Catalysis_Mechanism Substrate Cyano-Nicotinate (R-CN) Complex1 Activated Nitrile (R-CN---Zn) Substrate->Complex1 + ZnBr2 Zn ZnBr2 Pyridine_N Pyridine Nitrogen (Competitor) Zn->Pyridine_N Coordination (Poisoning) Cyclo [3+2] Cycloaddition Complex1->Cyclo + N3- Azide Azide Ion (N3-) Azide->Cyclo Intermediate Zn-Tetrazolate Cyclo->Intermediate Product Tetrazole-Nicotinate (R-CN4H) Intermediate->Product + H+ Acid HCl (Workup) Acid->Product

Figure 1: Mechanism of Zn(II)-catalyzed tetrazole formation. Note the competitive coordination of Zinc to the pyridine ring, requiring stoichiometric adjustment.

Detailed Protocols

Protocol A: Zinc-Mediated Synthesis (The "Green" Standard)

Best for: Methyl/Ethyl nicotinates, scale-up, and general safety.

Reagents:

  • Substrate: Methyl 5-cyanonicotinate (1.0 equiv)

  • Azide Source: Sodium Azide (NaN₃) (1.1 – 1.3 equiv)

  • Catalyst: Zinc Bromide (ZnBr₂) (1.0 equiv) — Note: Higher loading due to pyridine.

  • Solvent: Water:Isopropanol (2:1) or Water:DMF (for solubility).

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 5-cyanonicotinate (10 mmol) in 20 mL Isopropanol.

  • Addition: Add 10 mL of water, followed by ZnBr₂ (10 mmol, 2.25 g) and NaN₃ (11 mmol, 0.715 g).

    • Safety Note: NaN₃ is acutely toxic.[1] Avoid contact with acid (forms HN₃ gas).

  • Reaction: Heat the mixture to reflux (approx. 80–85°C) . Stir vigorously for 12–24 hours.

    • Monitoring: Check via TLC or LC-MS. The nitrile peak (approx. 2230 cm⁻¹ in IR) should disappear.

  • Workup (Critical for Esters):

    • Cool to room temperature.[2][3]

    • Add 3N HCl dropwise until pH reaches 3–4. Do not go below pH 2 to avoid hydrolyzing the ester.

    • Observation: The tetrazole product usually precipitates as a white solid upon acidification.

    • Stir for 30 minutes to break up zinc-tetrazolate complexes.

  • Isolation: Filter the precipitate. Wash with small amounts of cold water and hexanes.

  • Purification: If no precipitate forms, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol B: Anhydrous TMSN₃ Method

Best for: Highly acid-sensitive or hydrolytically unstable esters (e.g., t-butyl esters).

Reagents:

  • Substrate: Cyano-nicotinate derivative

  • Reagent: Trimethylsilyl azide (TMSN₃) (2.0 equiv)

  • Catalyst: Dibutyltin oxide (0.1 equiv) OR TBAF (0.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a flask under Argon/Nitrogen atmosphere.

  • Reaction: Dissolve substrate in anhydrous Toluene. Add TMSN₃ and the catalyst.

  • Heating: Heat to 100°C (sealed tube recommended for safety and to prevent TMSN₃ loss).

  • Quench: Cool to RT. Add Methanol (reacts with excess TMSN₃ to form volatile MeO-TMS and HN₃—perform in fume hood ).

  • Isolation: Concentrate in vacuo. Partition residue between Ethyl Acetate and pH 4 buffer.

Analytical Characterization

To validate the synthesis, look for these specific markers:

  • IR Spectroscopy: Disappearance of the sharp Nitrile (C≡N) stretch at ~2230 cm⁻¹ . Appearance of broad Tetrazole (N-H) bands at 3100–3400 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): The tetrazole N-H proton is typically very broad and downfield (14.0–16.0 ppm ), often invisible unless the sample is dry. The pyridine ring protons will shift downfield slightly due to the electron-withdrawing nature of the tetrazole.

  • ¹³C NMR: Disappearance of the Nitrile carbon (~118 ppm) and appearance of the Tetrazole quaternary carbon at ~155–160 ppm .

Safety & Hazard Mitigation

  • Sodium Azide (NaN₃): Highly toxic (LD50 oral rat = 27 mg/kg). Do not use halogenated solvents (DCM, Chloroform) with NaN₃ as explosive di- and tri-azidomethane can form.

  • Hydrazoic Acid (HN₃): Formed upon acidification. It is volatile, explosive, and toxic. Always acidify in a well-ventilated fume hood. Keep the reaction pH basic/neutral until the final workup.

  • Heavy Metals: If using Protocol B (Tin), ensure thorough purification to remove neurotoxic organotin residues (limit < 10 ppm for pharma applications).

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[4][5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][6] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[7][8] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[8] Link

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6683–6692. Link

  • Amantini, D., Beleggia, R., Fringuelli, F., Pizzo, F., & Vaccaro, L. (2004). TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles under Solventless Conditions. The Journal of Organic Chemistry, 69(8), 2896–2898. Link

Sources

Application Notes & Protocols: Catalytic Methods for Phenoxy Ether Formation in Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The phenoxy-pyridine structural motif is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, primarily achieved through carbon-oxygen (C-O) cross-coupling reactions, has evolved from harsh, classical methods to highly sophisticated catalytic processes. This guide provides an in-depth analysis of the two principal catalytic pillars for phenoxy-pyridine synthesis: copper-catalyzed Ullmann-type condensations and palladium-catalyzed Buchwald-Hartwig couplings. We delve into the mechanistic underpinnings, the critical role of ligand design, and provide detailed, field-proven protocols for researchers in drug development and synthetic chemistry. This document is structured to serve as both a strategic overview and a practical laboratory resource.

Introduction: The Strategic Importance of the Phenoxy-Pyridine Bond

The diaryl ether linkage, specifically between a pyridine and a phenyl ring, imparts unique conformational and electronic properties to a molecule. This C-O bond is more than a simple linker; it influences solubility, metabolic stability, and target-binding affinity. Consequently, efficient and reliable methods for its construction are of paramount importance. The historical reliance on classical Ullmann conditions—often requiring stoichiometric copper and temperatures exceeding 200 °C—has given way to milder, more versatile catalytic systems that offer broad functional group tolerance and scalability.[1][2] This guide focuses on the two most powerful contemporary strategies: the refined, ligand-accelerated Ullmann condensation and the highly versatile Buchwald-Hartwig C-O coupling.

The Modern Ullmann Condensation: Copper-Catalyzed C-O Coupling

The Ullmann reaction, first reported in 1901, is the foundational method for copper-mediated C-O bond formation.[2] While traditional protocols were limited by their severity, modern advancements have transformed it into a highly practical catalytic process. The key to this evolution lies in the development of sophisticated ligands that stabilize the copper catalyst, facilitate the catalytic cycle, and enable reactions at significantly lower temperatures and catalyst loadings.

Expertise in Action: The Role of the Ligand

In modern Ullmann-type reactions, a simple copper(I) salt (e.g., CuI, CuBr) is rendered a highly effective catalyst by a carefully chosen ligand. The ligand is not a passive spectator; it actively participates in the catalytic cycle by modulating the electronics and sterics of the copper center.

  • Early-Generation Ligands: Simple N,N- or N,O-bidentate ligands like 1,10-phenanthroline or 8-hydroxyquinoline provided the first major breakthrough, allowing for catalytic turnover and milder conditions than the classical approach.[1]

  • High-Performance Ligands: The development of ligands such as oxalohydrazides and oxalamides has revolutionized the field.[3][4][5] These ligands generate exceptionally long-lived and active copper catalysts, achieving turnover numbers (TONs) up to 8,000.[3][4] This high efficiency allows for catalyst loadings to be reduced to parts-per-million (ppm) levels, a critical factor for pharmaceutical manufacturing where residual metal contamination is a major concern.

Mechanistic Insight: The Cu(I)/Cu(III) Catalytic Cycle

While the precise mechanism can be ligand-dependent, a widely accepted pathway for many modern Ullmann C-O couplings involves a Cu(I)/Cu(III) cycle.[6][7] The process begins with the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the halopyridine. The resulting copper(III) intermediate subsequently performs a reductive elimination to forge the desired C-O bond and regenerate the active Cu(I) catalyst.

Ullmann_CO_Coupling Ullmann C-O Coupling Catalytic Cycle CuI_L Cu(I)-L Catalyst CuI_OAr Cu(I) Phenoxide [L-Cu-OAr] CuI_L->CuI_OAr Ligand Exchange CuIII_complex Cu(III) Intermediate [L-Cu(X)(Py)(OAr)] CuI_OAr->CuIII_complex Oxidative Addition Product Phenoxy-Pyridine Product (Py-OAr) CuIII_complex->Product Reductive Elimination Product->CuI_L Catalyst Regeneration ArOH_Base Phenol (Ar-OH) + Base PyX Halopyridine (Py-X)

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-O coupling.

Application Protocol 1: Copper-Catalyzed Synthesis of 3-Phenoxypyridine

This protocol describes a general and reliable method for the C-O coupling of a phenol with a halopyridine using a copper/ligand catalytic system.

Reagents & Equipment:

  • 3-Bromopyridine

  • Phenol

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃), finely ground

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate with oil bath

  • Standard glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add CuI (0.05 equiv.), 1,10-phenanthroline (0.10 equiv.), and the base (K₃PO₄, 2.0 equiv.).

    • Scientist's Note: The use of an inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state. Finely grinding the inorganic base increases its surface area, which can significantly improve reaction rates.

  • Reagent Addition: Add phenol (1.2 equiv.) followed by 3-bromopyridine (1.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.5 M with respect to the limiting reagent).

  • Reaction: Seal the flask and place it in a preheated oil bath at 110-130 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Scientist's Note: While bromopyridines are effective, iodopyridines are more reactive and may allow for lower reaction temperatures. Chloropyridines are the least reactive and often require more active, specialized ligand systems.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M NaOH (to remove excess phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-phenoxypyridine.

The Buchwald-Hartwig Amination Platform: Extension to C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds, is one of the most significant transformations in modern organic synthesis.[8][9] Its principles were successfully extended to the formation of C-O bonds, providing a powerful and often complementary approach to the Ullmann condensation.[10]

Expertise in Action: The Palladium/Phosphine Ligand System

The success of the Buchwald-Hartwig C-O coupling hinges on the synergy between a palladium precursor and a bulky, electron-rich phosphine ligand.

  • Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are typically Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.

  • Ligand Design: The ligand is crucial for facilitating the key steps of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art.[11] Their steric bulk promotes the final, often rate-limiting, reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the halopyridine to the Pd(0) center.

Mechanistic Insight: The Pd(0)/Pd(II) Catalytic Cycle

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[8][9] The active Pd(0)L species undergoes oxidative addition into the pyridine-halide bond. The resulting Pd(II) complex coordinates the phenoxide (formed by deprotonating the phenol with a base), and subsequent reductive elimination yields the phenoxy-pyridine product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_CO_Coupling Buchwald-Hartwig C-O Coupling Cycle Pd0_L Pd(0)L Active Catalyst OxAdd_Complex Pd(II) Oxidative Addition Complex [L-Pd(X)(Py)] Pd0_L->OxAdd_Complex Oxidative Addition PdII_OAr_Complex Pd(II) Phenoxide Complex [L-Pd(Py)(OAr)] OxAdd_Complex->PdII_OAr_Complex Ligand Exchange (X⁻ for ArO⁻) Product Phenoxy-Pyridine Product (Py-OAr) PdII_OAr_Complex->Product Reductive Elimination Product->Pd0_L Catalyst Regeneration PyX Halopyridine (Py-X) ArO_Base Phenoxide (ArO⁻)

Caption: Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig C-O coupling.

Application Protocol 2: Palladium-Catalyzed Synthesis of 2-Phenoxypyridine

This protocol provides a general procedure for the Buchwald-Hartwig C-O coupling of a halopyridine with a phenol, which is often effective for substrates that are challenging for copper-based systems.

Reagents & Equipment:

  • 2-Chloropyridine

  • Phenol

  • Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ (precatalyst)

  • RuPhos or XPhos (ligand)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line equipment

  • Sealed reaction tube or flask

  • Standard workup and purification apparatus

Step-by-Step Methodology:

  • Catalyst Preparation (Pre-formation): In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (0.01-0.02 equiv.) and the phosphine ligand (0.012-0.03 equiv.) to a dry reaction vessel. Add a portion of the solvent and stir for 10-15 minutes.

    • Scientist's Note: Pre-forming the active Pd(0)L complex before adding the reagents can often lead to more consistent results and higher yields. The choice of base is critical; strong, non-nucleophilic bases like NaOt-Bu are common, but weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates, often requiring higher temperatures.[11][12]

  • Reagent Addition: To the catalyst mixture, add the base (Cs₂CO₃, 1.5 equiv.), phenol (1.1 equiv.), and 2-chloropyridine (1.0 equiv.).

  • Solvent and Reaction: Add the remaining solvent, seal the vessel tightly, and remove it from the glovebox. Place the vessel in a preheated oil bath or heating block at 80-110 °C. Stir for 4-16 hours, monitoring by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate. Filter through a plug of silica gel, washing with additional solvent, to remove baseline palladium residues and inorganic salts.

  • Concentration and Purification: Concentrate the filtrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography to yield the pure 2-phenoxypyridine.

Comparative Analysis and Strategic Selection

Choosing between a copper- or palladium-catalyzed method depends on several factors including cost, substrate scope, functional group tolerance, and scalability.

FeatureCopper-Catalyzed (Ullmann-Type)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst Cost Low (Copper is abundant and inexpensive)High (Palladium is a precious metal)
Ligands Diamines, Phenanthrolines, OxalohydrazidesBulky, electron-rich Phosphines
Typical Conditions 110-160 °C80-120 °C, often milder
Halide Reactivity I > Br >> ClI ≈ Br > Cl (specialized systems for Cl)
Base Weaker inorganic bases (K₃PO₄, Cs₂CO₃)Strong (NaOt-Bu) or weak bases
Advantages Cost-effective, excellent for specific high-throughput applications, less sensitive to air with robust ligands.[3][13]Extremely broad substrate scope, high functional group tolerance, generally milder conditions, extensive literature.[8][10]
Limitations Often requires higher temperatures, can have a narrower substrate scope, removal of copper can be challenging.[1]High cost of catalyst and ligands, sensitivity of some catalysts to air/moisture, potential for phosphine-related side products.[12]

Emerging Frontiers: Towards More Sustainable Synthesis

The field continues to evolve, with a strong emphasis on sustainability and efficiency, aligning with the principles of green chemistry.[14][15]

  • C-H Activation: A major goal is to bypass the need for pre-halogenated pyridines. Direct C-H activation strategies, where a C-H bond on the pyridine ring is directly coupled with a phenol, are being actively researched.[16][17] These methods offer superior atom economy but are still maturing in terms of scope and practicality.

  • Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool to drive C-O coupling reactions under exceptionally mild, often room-temperature, conditions, reducing energy consumption.

  • Heterogeneous Catalysis: Developing solid-supported catalysts, such as copper nanoparticles on a solid matrix, simplifies product purification and allows for catalyst recycling, which is highly desirable for industrial processes.[18]

Conclusion

The catalytic formation of phenoxy-pyridines is a well-developed yet dynamic field. For the modern researcher, both copper- and palladium-catalyzed systems represent essential tools. The Ullmann condensation , revitalized by modern ligands, offers a cost-effective and powerful route, particularly for large-scale synthesis. The Buchwald-Hartwig C-O coupling provides unparalleled versatility and is often the go-to method for complex molecules with sensitive functional groups. A thorough understanding of the mechanisms, catalyst components, and practical protocols outlined in this guide will empower scientists to strategically select and successfully implement the optimal method for their specific synthetic challenge.

References

  • Ray, R., & Hartwig, J. F. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Angewandte Chemie International Edition, 60(32), 17637-17644. [Link]

  • Li, X., et al. (2022). Unique mechanism of the Ullmann C–O cross-coupling reaction catalyzed by copper with oxalamide ligands. Journal of the American Chemical Society, 144(35), 16048-16057. [Link]

  • Borah, A. J., et al. (2021). Selective C–O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. The Journal of Organic Chemistry, 86(1), 1038-1048. [Link]

  • Wang, C., et al. (2015). Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. Organic Letters, 17(2), 358-361. [Link]

  • Ray, R., & Hartwig, J. F. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C-O Coupling Reactions with High Turnover Numbers. Scite.ai. [Link]

  • Ray, R., & Hartwig, J. F. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. eScholarship, University of California. [Link]

  • Wang, C., et al. (2015). Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. Organic Letters, 17(2), 358-361. [Link]

  • Monnier, F., et al. (2008). Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics, 27(23), 6031-6034. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. . [Link]

  • Tundo, P., & Selva, M. (2018). Advances in Catalysis for More Sustainable Synthesis of Phenolics. Royal Society of Chemistry. [Link]

  • Ghosh, A., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. The Journal of Physical Chemistry C, 121(34), 18589-18599. [Link]

  • Li, X., et al. (2022). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 144(35), 16048-16057. [Link]

  • Reddy, G. S., et al. (2017). Copper(II) Catalyzed C-H Alkoxylation of 2-Phenyl Pyridines with Aliphatic Diols. ChemistrySelect, 2(29), 9271-9274. [Link]

  • Nonhebel, D. C. (1975). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine...). Journal of the Chemical Society, Perkin Transactions 1, (8), 738-741. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. . [Link]

  • Wang, L., et al. (2018). Copper-catalyzed C–H acyloxylation of 2-phenylpyridine using oxygen as the oxidant. RSC Advances, 8(30), 16671-16674. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. en.wikipedia.org. [Link]

  • Mondal, S., & Maiti, D. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(17), 11438-11456. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. en.wikipedia.org. [Link]

  • Mondal, S., & Maiti, D. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(17), 11438-11456. [Link]

  • Hassan, J., et al. (2002). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org. [Link]

  • Kim, J., & Lee, P. H. (2022). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Advances, 12(30), 19570-19574. [Link]

  • Kirillov, A. M., et al. (2018). New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. Molecules, 23(12), 3329. [Link]

  • Kirillov, A. M., et al. (2018). New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. PubMed. [Link]

  • Singh, R., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Journal of Heterocyclic Chemistry, 58(11), 2133-2154. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. . [Link]

  • Kumar, S., et al. (2018). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Beilstein Journal of Organic Chemistry, 14, 2582-2589. [Link]

  • Magano, J. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 10(15), 4934-4968. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]

  • Chem-space. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. . [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Wang, J., et al. (2019). Palladium-catalyzed remote para-C–H activation of arenes assisted by a recyclable pyridine-based template. Chemical Science, 10(10), 2974-2980. [Link]

  • Gharat, A., et al. (2023). Eco-Friendly Synthetic Strategies in Organic Chemistry: A Brief Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Google Patents. (2021). Methods for manufacturing phenoxyethanol.
  • Varma, R. S. (2019). Greener synthesis of chemical compounds and materials. Royal Society Open Science, 6(11), 191382. [Link]

Sources

Strategic Application of Methyl Ester Protection in Tetrazole Bioisostere Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic implementation of methyl ester protection for carboxylic acids during the synthesis of 5-substituted 1H-tetrazoles . Tetrazoles are critical bioisosteres for carboxylic acids in drug design (e.g., Losartan, Valsartan), offering improved metabolic stability and bioavailability. However, the harsh conditions often required to synthesize the tetrazole ring (azide cycloaddition) can be incompatible with free carboxylic acids, leading to decarboxylation or competitive side reactions.

This protocol focuses on the chemoselective generation of the tetrazole ring from a nitrile precursor in the presence of a methyl ester protecting group, utilizing the Sharpless-Demko Zinc(II)-catalyzed method .

Strategic Rationale: Why Methyl Esters?

The Chemoselectivity Challenge

Synthesizing a tetrazole typically involves the [3+2] cycloaddition of an azide anion (


) to a nitrile (

).
  • Problem: If the substrate contains a free carboxylic acid (

    
    ), the acidic proton can protonate the azide anion to form hydrazoic acid (
    
    
    
    ), which is highly toxic and volatile, reducing the effective concentration of the nucleophile. Furthermore, free acids can undergo Curtius rearrangements or decarboxylation under thermal azide conditions.
  • Solution: Masking the carboxylic acid as a methyl ester eliminates the acidic proton, preventing

    
     formation and stabilizing the molecule against thermal degradation.
    
Stability Profile

The methyl ester is chosen for its specific orthogonality profile in tetrazole synthesis:

ConditionMethyl Ester StabilityRelevance to Tetrazole Synthesis
Lewis Acids (

,

)
High Essential. The Sharpless method relies on Lewis Acid catalysis.[1]
Thermal (

)
High Essential. Cycloaddition requires heat.
Nucleophilic Azide (

)
Moderate Methyl esters are less sterically hindered than t-butyl esters, but under neutral/Lewis acid conditions, they resist direct attack by azide (which prefers the nitrile).
Base Hydrolysis Low Advantageous. Allows mild deprotection after the stable tetrazole ring is formed.

Visualizing the Synthetic Workflow

The following diagram outlines the critical path, highlighting the protection strategy and the specific "safe zone" where the methyl ester survives the tetrazole formation.

TetrazoleWorkflow cluster_safety Critical Stability Zone Start Carboxylic Acid Precursor Step1 Step 1: Protection (Methyl Ester Formation) Start->Step1 MeOH, SOCl2 Intermediate Methyl Ester Intermediate Step1->Intermediate Step2 Step 2: Tetrazole Synthesis (NaN3, ZnBr2, iPrOH) Intermediate->Step2 Nitrile present TetrazoleEst Tetrazole-Ester Scaffold Step2->TetrazoleEst Cycloaddition Step3 Step 3: Deprotection (LiOH Hydrolysis) TetrazoleEst->Step3 Base Hydrolysis Final Final Bioisostere (Tetrazole + Acid) Step3->Final Acidic Workup

Figure 1: The strategic workflow protecting the carboxylic acid functionality while installing the tetrazole bioisostere.

Detailed Experimental Protocols

Protocol 1: Methyl Ester Protection (Preparation)

Objective: Convert the carboxylic acid to a methyl ester to prevent interference with the azide reagent.

Reagents:

  • Substrate (Carboxylic acid containing a nitrile group elsewhere)[2]

  • Methanol (Anhydrous)

  • Thionyl Chloride (

    
    )
    

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Activation: Cool the solution to

    
     in an ice bath. Dropwise add Thionyl Chloride (1.5 - 2.0 equiv). Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Remove the ice bath and heat to reflux (

    
    ) for 2-4 hours. Monitor by TLC.[3]
    
  • Workup: Concentrate the mixture under reduced pressure to remove excess MeOH and HCl. Redissolve in EtOAc, wash with saturated

    
     (to remove residual acid), then brine. Dry over 
    
    
    
    and concentrate.
Protocol 2: Zinc-Catalyzed Tetrazole Synthesis (The "Sharpless-Demko" Method)

Objective: Selectively convert the nitrile to a tetrazole without hydrolyzing the methyl ester.

Context: This method utilizes Zinc Bromide (


) as a Lewis acid to activate the nitrile. It is superior to the traditional 

method because it operates at near-neutral pH, preserving the ester.

Reagents:

  • Methyl Ester-Nitrile Intermediate (from Protocol 1)

  • Sodium Azide (

    
    )[4]
    
  • Zinc Bromide (

    
    )
    
  • Solvent: Water/2-Propanol (2:1 ratio) or Water/Ethanol.

Procedure:

  • Safety Check: Ensure the fume hood is active.

    
     is toxic.
    
  • Assembly: In a pressure vial or round-bottom flask, suspend the Methyl Ester-Nitrile (1.0 equiv),

    
     (1.1 equiv), and 
    
    
    
    (1.0 equiv) in Water/2-Propanol (0.5 M).
    • Note: The reaction is initially heterogeneous.

  • Reaction: Heat the mixture to reflux (approx.

    
    ) with vigorous stirring.
    
    • Time: 12–24 hours. The mixture usually becomes homogeneous as the tetrazole forms (tetrazoles are more soluble in water due to acidity).

  • Workup (Critical for Ester Survival):

    • Cool to room temperature.[5]

    • Add 3N HCl carefully until pH is ~1. Caution: This converts unreacted azide to

      
      . Perform in hood.
      
    • Add Ethyl Acetate. The tetrazole (now protonated) and the ester will partition into the organic layer.

    • Note: Do not use strong base here, or you will hydrolyze the ester prematurely.

  • Purification: Wash the organic layer with water (to remove Zinc salts). Dry and concentrate.

Protocol 3: Controlled Deprotection

Objective: Remove the methyl ester to restore the carboxylic acid, yielding the final dual-acid scaffold.

Reagents:

  • Lithium Hydroxide (

    
    )
    
  • THF/Water (3:1)

Procedure:

  • Dissolution: Dissolve the Tetrazole-Ester (1.0 equiv) in THF/Water.

  • Hydrolysis: Add

    
     (3.0 equiv). Note: You need extra equivalents because the Tetrazole (
    
    
    
    ) will consume 1 equiv of base immediately.
  • Reaction: Stir at Room Temperature for 4-12 hours.

  • Isolation (The "Isoelectric" Trick):

    • The reaction mixture now contains the dicarboxylate dianion (soluble in water).

    • Evaporate THF.

    • Acidify the aqueous phase with 1N HCl to pH ~2.

    • Precipitation: In many cases, the bis-acidic product will precipitate. Filter and wash with cold water.

    • Extraction: If no precipitate forms, extract with EtOAc/n-Butanol (9:1).

Data & Optimization

Reagent Compatibility Matrix

The following table highlights why the Zinc method is preferred over others when a Methyl Ester is present.

Reagent SystemMechanismMethyl Ester StabilityRecommendation

/

/

Lewis Acid CatalysisExcellent Primary Choice. pH remains near neutral (7-8).

/

/ DMF
Thermal / ProticGood Secondary Choice. High heat (

) in DMF can sometimes cause ester aminolysis or hydrolysis if wet.

/

Organotin CatalysisExcellent Alternative. Good for sterically hindered nitriles, but tin removal is difficult (toxic).

/

Strong Lewis AcidPoor Avoid. Strong Lewis acids can cleave methyl esters.
Troubleshooting Guide
  • Issue: Incomplete conversion of Nitrile.

    • Fix: Increase

      
       to 1.5 equiv. Zinc coordinates to the tetrazole product, effectively "poisoning" the catalyst. Adding more drives the reaction.
      
  • Issue: Ester hydrolysis during tetrazole formation.

    • Fix: Ensure the solvent system is not too basic.

      
       in water is slightly acidic/neutral. If the pH rises, buffer with small amounts of 
      
      
      
      .
  • Issue: Product stuck in aqueous phase during workup.

    • Fix: Tetrazoles are polar. Use n-Butanol or THF in the extraction solvent mixture.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][6][7] The Journal of Organic Chemistry, 66(24), 7945–7950.[6]

  • Demko, Z. P., & Sharpless, K. B. (2002). An Expedient Route to the Tetrazole Analogues of

    
    -Amino Acids.[8] Organic Letters, 4(15), 2525–2527.[8]
    
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[9] (Specifically Chapter on Esters).

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.[6] Journal of the American Chemical Society, 124(41), 12210–12216.[6]

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Nicotinate Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis of Nicotinate Ethers

The nicotinate scaffold, a key component of vitamin B3, is a "privileged" structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its derivatives are integral to central metabolic coenzymes and have shown potential in treating metabolic, inflammatory, and cardiovascular diseases.[1] Nicotinate ether derivatives, in particular, are of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The synthesis of these compounds, however, can be time-consuming using conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to traditional methods.[6][7][8][9][10] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while simultaneously improving yields and product purity.[11][12][13] This application note provides a comprehensive guide to the microwave-assisted synthesis of nicotinate ether derivatives, detailing the underlying mechanisms, providing a robust experimental protocol, and showcasing the significant advantages of this technology for researchers in drug development.

The Mechanism: Understanding the Microwave Advantage in Nicotinate Ether Synthesis

The synthesis of nicotinate ether derivatives typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, a nucleophile (an alcohol or phenol) attacks an electron-deficient aromatic ring (the nicotinate ester), which is activated by an electron-withdrawing group, leading to the substitution of a leaving group.

Microwave irradiation accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction.[6][7][10] Polar molecules in the reaction mixture, such as the solvent and reactants, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant heat, leading to a rapid and uniform increase in temperature throughout the reaction vessel.[12] This direct and instantaneous heating is far more efficient than conventional heating, which relies on slower conduction and convection.[12] The result is a dramatic increase in the reaction rate, allowing for the synthesis of nicotinate ether derivatives in a fraction of the time required by conventional methods.

Below is a diagram illustrating the general SNAr mechanism for the synthesis of a nicotinate ether derivative.

SNAr_Mechanism reactant1 Nicotinate Ester (with leaving group) intermediate Meisenheimer Complex (Intermediate) reactant1->intermediate Nucleophilic Attack reactant2 Nucleophile (Alcohol/Phenol) reactant2->intermediate product Nicotinate Ether Derivative intermediate->product Loss of Leaving Group leaving_group Leaving Group base Base base->reactant2 Deprotonation Workflow start Start reagents Combine Reactants: - Nicotinate Ester - Alcohol/Phenol - Base - Solvent start->reagents mw_irradiation Microwave Irradiation (Set Temperature & Time) reagents->mw_irradiation monitoring Monitor Reaction (TLC) mw_irradiation->monitoring monitoring->mw_irradiation Incomplete workup Work-up & Isolation monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Sources

Application Note: Strategic Work-up and Purification of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the work-up, isolation, and purification of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate, a heterocyclic compound of interest in pharmaceutical research. The protocols detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing the chemical rationale behind each step. By leveraging the unique physicochemical properties of the target molecule—specifically its amphoteric nature—we present a primary work-up strategy based on pH-mediated extraction, supplemented by crystallization and chromatographic methods for achieving high purity.

Introduction: The Challenge of Purifying Amphoteric Heterocycles

Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry. The tetrazole moiety, in particular, is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties.[1][2][3] The purification of such molecules is often non-trivial due to the presence of multiple functional groups that can impart complex solubility profiles.

The structure of the target molecule presents a classic purification challenge: it contains both an acidic proton on the tetrazole ring and a basic nitrogen atom within the pyridine ring of the nicotinate scaffold. This amphoteric character, coupled with the hydrolytic sensitivity of the methyl ester, necessitates a carefully designed work-up procedure to ensure both high yield and purity. This guide elucidates a robust strategy that exploits these chemical properties for efficient separation from reaction-related impurities.

Foundational Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule's functional groups. The interplay between these groups governs the molecule's solubility and stability under various conditions.

Functional GroupKey Chemical PropertyImplication for Work-up
1H-Tetrazole Acidic (pKa ≈ 4.5 - 5.0)Forms a water-soluble salt (tetrazolate) under basic conditions (pH > 6). This allows for selective extraction into an aqueous base.
Pyridine Nitrogen Basic (pKa of protonated form ≈ 5.0)Forms a water-soluble salt under acidic conditions (pH < 4). Can cause streaking on silica gel chromatography.
Methyl Ester Susceptible to HydrolysisProne to cleavage under strongly acidic or basic conditions, especially with heating. Work-up should utilize mild bases (e.g., NaHCO₃) and avoid prolonged exposure to harsh pH.
Aromatic System Largely Non-polarContributes to solubility in organic solvents like ethyl acetate, dichloromethane, and chloroform when the molecule is in its neutral state.

The molecule's amphoteric nature means its solubility is highly dependent on pH. At a low pH, the pyridine nitrogen is protonated, rendering the molecule cationic and potentially water-soluble. At a high pH, the tetrazole ring is deprotonated, making the molecule anionic and water-soluble. Near its isoelectric point, the molecule is neutral and exhibits minimum aqueous solubility, a property that is key to its isolation via precipitation.

Primary Work-up Strategy: pH-Mediated Liquid-Liquid Extraction

This protocol is the cornerstone for isolating the target compound from a crude reaction mixture. It systematically removes acidic, basic, and neutral impurities by leveraging the pH-dependent solubility of the product.

G crude Crude Reaction Mixture (in organic solvent, e.g., EtOAc) add_h2o Add Water & Adjust pH to ~7-8 (e.g., with sat. NaHCO₃ soln) crude->add_h2o sep1 Separatory Funnel add_h2o->sep1 org1 Organic Layer 1: Neutral & Basic Impurities sep1->org1 Separate aq1 Aqueous Layer 1: Product as Sodium Tetrazolate Salt sep1->aq1 Separate wash_aq1 Wash Aqueous Layer with fresh EtOAc aq1->wash_aq1 sep2 Separatory Funnel wash_aq1->sep2 org2 Organic Layer 2: Trace Neutral Impurities (Discard) sep2->org2 Separate aq2 Washed Aqueous Layer sep2->aq2 Separate acidify Acidify Aqueous Layer to pH ~4-5 (e.g., with 1M HCl, dropwise) aq2->acidify precipitate Precipitation of Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash_solid Wash Solid with Cold Water, then a non-polar solvent (e.g., Hexane) filter->wash_solid dry Dry Under Vacuum wash_solid->dry product Pure Solid Product dry->product

Caption: Workflow for pH-mediated extractive work-up.

Detailed Protocol: Extractive Isolation
  • Reaction Quenching & Initial Dilution:

    • Cool the reaction mixture to room temperature.

    • If the reaction solvent is polar and water-miscible (e.g., DMF, THF), concentrate the mixture under reduced pressure to remove the bulk of the solvent.

    • Redissolve the crude residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Basic Extraction (Formation of Tetrazolate Salt):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: The use of a mild base like NaHCO₃ (pH ≈ 8) is critical. It is sufficiently basic to deprotonate the acidic tetrazole (pKa ≈ 4.5-5), converting the product into its water-soluble sodium salt.[4] This mildness prevents significant hydrolysis of the methyl ester, which could occur with stronger bases like NaOH or K₂CO₃.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ that may form from quenching acidic catalysts or byproducts.

    • Allow the layers to separate. The product is now in the aqueous phase.

    • Drain the lower aqueous layer into a clean flask. Keep the upper organic layer, which contains neutral and strongly basic impurities.

    • To ensure complete transfer, re-extract the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous extracts.

  • Removal of Neutral Impurities:

    • Return the combined basic aqueous extracts to the separatory funnel.

    • Add a fresh portion of ethyl acetate (approx. 1/3 of the aqueous volume) and shake.

    • Causality: This "back-wash" step removes any non-polar, neutral impurities that may have been carried over into the aqueous phase.

    • Discard the organic wash layer. Repeat if significant impurities are suspected (monitor by TLC).

  • Acidification and Precipitation:

    • Transfer the washed aqueous layer to an Erlenmeyer flask and place it in an ice bath with stirring.

    • Slowly add 1M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution closely with a pH meter or pH paper.

    • Causality: As the pH is lowered, the tetrazolate anion is protonated back to the neutral 1H-tetrazole. The product will precipitate out of the solution as it becomes neutral and its aqueous solubility plummets. The target precipitation pH is typically between 4 and 5.

    • Critical Insight: Avoid over-acidification (pH < 3). If the solution becomes too acidic, the basic pyridine nitrogen will be protonated, forming a cationic species which may be water-soluble, thus decreasing the isolated yield.

  • Isolation and Drying:

    • Once precipitation is complete, continue stirring the slurry in the ice bath for an additional 30 minutes to maximize crystal growth.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a small amount of a cold, non-polar solvent like hexane or diethyl ether (to displace water and facilitate drying).

    • Dry the purified solid under high vacuum to a constant weight.

Secondary Purification & Polishing

For instances where extractive work-up is insufficient to achieve the desired purity, crystallization or chromatography are required.

G start Product after Extractive Work-up check_purity Assess Purity (TLC, HPLC, ¹H NMR) start->check_purity is_pure Is purity >95%? check_purity->is_pure is_solid Is the product a solid? cryst Recrystallization is_solid->cryst Yes chrom Column Chromatography is_solid->chrom No (oily) is_pure->is_solid No final_product High-Purity Product is_pure->final_product Yes cryst->final_product chrom->final_product

Caption: Decision workflow for selecting a secondary purification method.

Protocol: Recrystallization

Recrystallization is highly effective for removing small amounts of impurities from a solid product.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For this molecule, consider polar solvents like ethanol, isopropanol, acetonitrile, or solvent mixtures like ethanol/water or ethyl acetate/hexane.

  • Procedure:

    • Place the crude solid in a flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[5]

    • Hot-filter the solution through a fluted filter paper to remove any insoluble impurities (or charcoal).

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • If crystals do not form ("oiling out"), try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of pure product.[5]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol: Flash Column Chromatography

Chromatography is necessary when impurities have similar solubility properties to the product or when the product is an oil.

Chromatography ModeStationary PhaseTypical Mobile PhaseRationale & Expert Insights
Normal Phase Silica GelHexane/Ethyl Acetate or DCM/MethanolChallenge: The basic pyridine and acidic tetrazole can cause significant peak tailing (streaking) on acidic silica gel.[5] Solution: To mitigate this, add a modifier to the mobile phase. A small amount of triethylamine (0.1-1%) or a few drops of ammonia in the methanol portion will neutralize acidic silanol groups and improve peak shape.[5]
Reversed Phase C18-functionalized SilicaWater/Acetonitrile or Water/MethanolAdvantage: Often the method of choice for polar heterocyclic compounds.[5][6] Solution: Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This protonates the pyridine nitrogen, leading to sharp, symmetrical peaks. The sample can be dissolved in a strong solvent like DMSO or DMF and dry-loaded onto Celite or C18 silica for best results.[5]

Purity Assessment and Final Characterization

The purity of the final product must be rigorously confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A typical method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid, with UV detection.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Conclusion

The successful work-up and purification of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate hinges on a strategic approach that leverages its amphoteric properties. A pH-mediated extractive work-up using a mild base is a robust and efficient primary purification step that protects the sensitive methyl ester group. This method effectively separates the target compound from a wide range of potential impurities. For achieving high analytical purity, this should be followed by a carefully chosen secondary method, such as recrystallization or a properly modified chromatographic system. The protocols and rationale outlined in this guide provide a solid foundation for researchers to confidently handle this and structurally related molecules.

References

  • Aziz, H., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Bioorganic Chemistry. [Link]

  • ScienceDirect. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. ScienceDirect. [Link]

  • Felton, J. S., & Knize, M. G. (1991). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • Google Patents. (2013). US8569528B2 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • Pace, V., & Castoldi, L. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, ACS Publications. [Link]

  • Rădulescu, C., et al. The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by HPLC. Department of Physical Chemistry. [Link]

  • Google Patents. (1997). US5629331A - Process for the preparation of a tetrazole derivative in two crystalline forms and novel the crystalline forms thereof.
  • Fujita, A., & Fujino, A. (1940). Chemical determination of nicotinic acid and nicotinamide. SciSpace. [Link]

  • LGC. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

  • SIELC Technologies. (2024). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. PrepChem.com. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of this important molecule. The synthesis is typically a two-step process: a nucleophilic aromatic substitution (SNAr) or etherification reaction to form the diaryl ether intermediate, followed by the formation of the tetrazole ring. This guide will address potential challenges in both stages of the synthesis.

Overview of the Synthetic Pathway

The synthesis of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate is primarily achieved through two key transformations:

  • Williamson Ether Synthesis or Mitsunobu Reaction: Formation of the diaryl ether, Methyl 6-(2-cyanophenoxy)nicotinate, from Methyl 6-hydroxynicotinate and 2-cyanophenol (or a suitable precursor like 2-fluorobenzonitrile).

  • [3+2] Cycloaddition: Conversion of the nitrile group in Methyl 6-(2-cyanophenoxy)nicotinate to a tetrazole ring using an azide source.

Synthetic_Pathway A Methyl 6-hydroxynicotinate C Methyl 6-(2-cyanophenoxy)nicotinate A->C Williamson Ether Synthesis or Mitsunobu Reaction B 2-Cyanophenol B->C E Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate C->E [3+2] Cycloaddition D Sodium Azide D->E Etherification_Troubleshooting start Low Yield in Etherification? q1 Is deprotonation complete? start->q1 s1 Use a stronger base (NaH, KOtBu) q1->s1 No q2 Is the reaction sluggish? q1->q2 Yes s2 Increase temperature cautiously (80-120 °C) q2->s2 Yes q3 Are there side products? q2->q3 No s3 Consider Mitsunobu reaction or use 2-fluorobenzonitrile q3->s3 Yes

Caption: Troubleshooting workflow for the diaryl ether formation step.

FAQ 3: Should I consider an alternative to the Williamson ether synthesis?

Yes, the Mitsunobu reaction is an excellent alternative for forming the diaryl ether bond, especially when the Williamson ether synthesis is problematic. [1][2] Key Features of the Mitsunobu Reaction:

  • Mild Conditions: Typically performed at or below room temperature.

  • High Yields: Often provides higher yields for sterically hindered or electronically challenging substrates.

  • Inversion of Stereochemistry: Proceeds with inversion of configuration at the alcohol carbon (not relevant for this achiral synthesis).

Reagents:

  • Phosphine: Triphenylphosphine (PPh3) is commonly used.

  • Azodicarboxylate: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are the most common.

Potential Drawbacks:

  • Byproduct Removal: The triphenylphosphine oxide and the reduced azodicarboxylate byproducts can be challenging to remove.

  • Reagent Stoichiometry: Precise stoichiometry is crucial for optimal results.

Part 2: Tetrazole Formation - Troubleshooting and FAQs

The [3+2] cycloaddition of a nitrile with an azide is a reliable method for forming the tetrazole ring. However, optimizing the reaction for safety and yield is paramount.

FAQ 1: My tetrazole formation is slow or incomplete. How can I improve the reaction rate and conversion?

The rate of tetrazole formation is highly dependent on the electronic nature of the nitrile and the reaction conditions.

  • Catalyst: The reaction is often catalyzed by a Lewis acid or a Brønsted acid. [3] * Lewis Acids: Zinc salts (e.g., ZnBr2, ZnCl2) are effective and commonly used. They activate the nitrile towards nucleophilic attack by the azide. [4][5] * Brønsted Acids: Ammonium chloride (NH4Cl) can be used to generate hydrazoic acid in situ.

  • Solvent: Polar aprotic solvents like DMF and DMSO are generally preferred. The use of water as a solvent with zinc catalysts has been reported as a greener and safer alternative. [5][6]* Temperature: Heating is typically required, often in the range of 100-130 °C.

Optimization Table for Tetrazole Formation:

Parameter Condition A (Standard) Condition B (Green/Safe) Rationale
Azide Source Sodium Azide (NaN3)Sodium Azide (NaN3)Most common and cost-effective azide source.
Catalyst Ammonium Chloride (NH4Cl)Zinc Bromide (ZnBr2)ZnBr2 avoids the large-scale in situ formation of highly toxic and explosive hydrazoic acid. [5]
Solvent DMF or DMSOWaterWater is a non-toxic, non-flammable solvent that can mitigate explosion hazards. [5]
Temperature 120-130 °C100 °CLower temperature can be used with the more active zinc catalyst.
FAQ 2: What are the primary safety concerns when working with sodium azide?

Sodium azide is highly toxic and can form explosive compounds. [7][8][9][10][11]

  • Toxicity: It is acutely toxic upon ingestion or absorption through the skin. Always handle with appropriate personal protective equipment (PPE), including double gloves, in a well-ventilated fume hood. [7][9]* Formation of Hydrazoic Acid: In the presence of acid, sodium azide forms hydrazoic acid (HN3), which is a toxic, volatile, and explosive gas. [3]Reactions should be performed under neutral or slightly basic conditions to minimize its formation.

  • Formation of Heavy Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, mercury, silver, zinc) to form highly shock-sensitive and explosive metal azides. [10]Avoid contact with metal spatulas and equipment. Ensure that the reaction waste is not mixed with heavy metal waste.

FAQ 3: I'm having difficulty purifying the final product. What are some effective purification strategies?

The acidic nature of the tetrazole ring can be exploited for purification.

  • Acid-Base Extraction:

    • After the reaction, dilute the mixture with water and an organic solvent like ethyl acetate.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2. This protonates the tetrazole, making it more soluble in the organic layer. [12] 3. Separate the layers and extract the aqueous phase multiple times with the organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-hydroxynicotinate

This protocol is based on the Fischer esterification of 6-hydroxynicotinic acid. [13]

  • Suspend 6-hydroxynicotinic acid (1.0 eq) in methanol (10-15 volumes).

  • Carefully add concentrated sulfuric acid (0.5-1.0 eq) dropwise while stirring.

  • Heat the mixture to reflux and maintain for 16-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and partially neutralize with solid sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and adjust the pH to 7 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Protocol 2: Synthesis of Methyl 6-(2-cyanophenoxy)nicotinate (Williamson Ether Synthesis)
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Add a solution of Methyl 6-hydroxynicotinate (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-fluorobenzonitrile (1.1 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate

This protocol utilizes zinc bromide as a catalyst in water for a safer procedure. [5]

  • To a suspension of Methyl 6-(2-cyanophenoxy)nicotinate (1.0 eq) in water, add sodium azide (1.5-2.0 eq) and zinc bromide (0.5-1.0 eq).

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Adjust the pH of the aqueous layer to 1-2 with concentrated HCl.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

References

  • Sodium Azide NaN3 - Division of Research Safety - Illinois. (2019, September 19). Retrieved February 22, 2026, from [Link]

  • Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • 6-hydroxynicotinic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2026, from [Link]

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.). Retrieved February 22, 2026, from [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Lab Safety Guideline: Sodium Azide - uthsc. (2019, July 2). Retrieved February 22, 2026, from [Link]

  • Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures - CHIMIA. (n.d.). Retrieved February 22, 2026, from [Link]

  • Safe Handling of Azides - safety.pitt.edu. (2013, February 1). Retrieved February 22, 2026, from [Link]

  • Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine - Org Prep Daily. (2007, May 18). Retrieved February 22, 2026, from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.). Retrieved February 22, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of 6-hydroxynicotinic acid - PrepChem.com. (n.d.). Retrieved February 22, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 22, 2026, from [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. (2022, December 27). Retrieved February 22, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]

  • Methyl Nicotinate Impurities and Related Compound - Veeprho. (n.d.). Retrieved February 22, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]

  • Green Synthetic Approach to 5-Substituted-1H-Tetrazoles via Recycle and Reuse of Tributyltin Chloride | Request PDF - ResearchGate. (2025, August 6). Retrieved February 22, 2026, from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis method of 6-methyl nicotine - Eureka | Patsnap. (2022, May 6).
  • Preparation of 5-substituted 1H-tetrazoles from nitriles in water - ResearchGate. (2025, August 6). Retrieved February 22, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved February 22, 2026, from [Link]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions | Journal of Chemical Health Risks. (2024, November 6). Retrieved February 22, 2026, from [Link]

  • WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents. (n.d.).
  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020, May 30). Retrieved February 22, 2026, from [Link]

  • Purification Methods | 365 EZ PURE WATER. (n.d.). Retrieved February 22, 2026, from [Link]

  • CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents. (n.d.).
  • Synthesis of methyl 6-methylnicotinate - PrepChem.com. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Purification Strategies for Tetrazole Nicotinate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Purification Protocols for 5-(Pyridin-3-yl)-1H-tetrazole Derivatives Ticket Priority: High (Process Chemistry/Scale-up) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Tetrazole nicotinates represent a unique purification challenge due to their amphoteric nature . Unlike simple aryl tetrazoles, these intermediates contain both a basic pyridine nitrogen (


 for the conjugate acid) and an acidic tetrazole proton (

).

This guide moves beyond standard silica chromatography, which often leads to irreversible adsorption or streaking due to the polar/zwitterionic character of the molecule. Instead, we focus on Isoelectric Point (pI) Precipitation and Chemo-selective Scavenging as the primary modes of purification.

Module 1: The "Sticky" Problem (Solubility & pH Control)

The Core Issue

Users frequently report low recovery yields after aqueous workup. This is rarely due to reaction failure but rather incorrect pH targeting .

  • pH < 3: The pyridine ring protonates (

    
    ). The molecule becomes a soluble cation.
    
  • pH > 6: The tetrazole ring deprotonates (

    
    ). The molecule becomes a soluble anion.
    
  • pH 3.5–4.5 (The Sweet Spot): The molecule exists as a neutral zwitterion or uncharged species, exhibiting minimum solubility.

Troubleshooting Q&A

Q: I acidified my reaction mixture to pH 1 to precipitate the product (standard tetrazole protocol), but no solid formed. Why? A: You overshot the window. At pH 1, the pyridine nitrogen is fully protonated, making the compound a water-soluble hydrochloride salt. You must adjust the pH to the molecule's isoelectric point (typically pH 3.8–4.2 for nicotinates) to induce precipitation.

Q: My product streaks badly on silica gel. How do I fix this? A: The acidic tetrazole proton interacts with silanols.

  • Doping: Add 1% Acetic Acid to your eluent to suppress silanol ionization.

  • The "Buffered" Silica: Pre-wash the column with the mobile phase containing the acid modifier.

  • Alternative: Switch to Reverse Phase (C18) where pH control is easier.

Protocol: Isoelectric Precipitation Workflow

Note: This method removes inorganic salts (NaN₃, Zn salts) efficiently.

  • Dissolution: Dissolve the crude mixture in 1M NaOH (pH > 10). Filter off insoluble metal hydroxides/catalysts.[1]

  • First Adjustment: Slowly add 6M HCl until pH reaches ~6.0. Any non-acidic organic impurities may precipitate or oil out here; extract with EtOAc if necessary.

  • Critical Precipitation: Continue adding HCl dropwise until pH reaches 3.8–4.2 .

  • Aging: Cool the slurry to 0–5°C and stir for 2 hours.

  • Filtration: Collect the zwitterionic solid. Wash with cold water (pH 4) followed by minimal cold isopropanol.

Visualization: The Amphoteric Solubility Curve

pH_Solubility_Logic cluster_0 Target Window for Precipitation High_pH pH > 7 (Anionic Form) Soluble Isoelectric pH ~ 4.0 (Neutral/Zwitterion) INSOLUBLE High_pH->Isoelectric Add HCl (Protonate Tetrazole) Low_pH pH < 3 (Cationic Form) Soluble Low_pH->Isoelectric Add NaOH (Deprotonate Pyridine)

Caption: Solubility behavior of tetrazole nicotinates. Maximum recovery occurs only within the narrow isoelectric window.

Module 2: The Isomer Nightmare (Regioselectivity)

The Core Issue

Alkylation of tetrazole nicotinates often yields a mixture of N1- and N2-alkylated isomers. Separation is difficult because the polarity difference is subtle.

Comparative Data: N1 vs. N2 Isomers
FeatureN1-IsomerN2-Isomer
Polarity Higher (More Polar)Lower (Less Polar)
Melting Point Generally HigherGenerally Lower
TLC Behavior Lower

Higher

Thermodynamics Kinetic Product (often)Thermodynamic Product (often)
Troubleshooting Q&A

Q: I have a 60:40 mixture of N2:N1. Crystallization isn't working. A: N2 isomers are typically more soluble in non-polar solvents.

  • Strategy: Triturate the crude solid with hot hexanes or toluene. The N2 isomer will likely dissolve, leaving the purer N1 isomer as a solid.

  • Chromatography: If you must use a column, use a very shallow gradient (e.g., 0% to 20% EtOAc in Hexanes) and use a tall, narrow column to maximize theoretical plates.

Q: How do I confirm which isomer I have without X-ray? A: HMBC NMR is the gold standard.

  • N1-Alkylated: The alkyl protons will show a correlation to the Tetrazole C5 carbon.

  • N2-Alkylated: The alkyl protons often show no or very weak correlation to the C5 carbon (due to being 4 bonds away), or distinct shifts in

    
    N NMR.
    

Module 3: Metal Scavenging & Safety

The Core Issue

Tetrazoles are excellent ligands. They bind Palladium (from cross-couplings) and Copper/Zinc (from tetrazole synthesis) tightly. Standard aqueous washes often fail to lower metal content to Pharma limits (<10 ppm).

Protocol: Chemo-selective Scavenging

Do not rely on charcoal alone; it is often insufficient for tetrazole-metal complexes.

  • Dissolution: Dissolve crude product in THF or MeOH.

  • Scavenger Selection:

    • For Pd/Cu: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Trimercaptotriazine (TMT).

    • Load: 0.5 equiv relative to the estimated metal content (or 5-10 wt% of crude).

  • Process: Stir at 50°C for 4 hours.

  • Filtration: Filter through a generic Celite pad. The metal remains bound to the solid scavenger.

  • Validation: Check filtrate color. Tetrazole-Cu complexes are often green/blue; the filtrate should be colorless.

Safety Critical: Azide Management
  • Hazard: Synthesis often involves

    
    .[2] Acidifying a solution containing residual azide generates 
    
    
    
    (Hydrazoic Acid), which is highly toxic and explosive.
  • Control: Always treat the aqueous waste stream with Sodium Nitrite (

    
    )  and sulfuric acid (in a controlled manner) or specific quenching kits to destroy residual azide before disposal.
    
Visualization: Purification Decision Tree

Purification_Workflow Start Crude Reaction Mixture (Tetrazole Nicotinate) Check_Metal High Metal Content? (Cu/Zn/Pd) Start->Check_Metal Scavenge Add Thiol-Silica Scavenger Filter hot Check_Metal->Scavenge Yes Check_Solubility Is it Zwitterionic? Check_Metal->Check_Solubility No Scavenge->Check_Solubility pI_Precip Dissolve in Base (pH 10) Slow Acidification to pH 4.0 Filter Solid Check_Solubility->pI_Precip Yes (Standard) Chromatography Reverse Phase HPLC (0.1% TFA Buffer) Check_Solubility->Chromatography No (Highly Lipophilic) Final Pure Intermediate pI_Precip->Final Chromatography->Final

Caption: Decision matrix for removing metals and isolating the zwitterionic intermediate.

References

  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

  • Roh, J., et al. (2012). "Heterocyclic Isosteres of the Carboxylic Acid Group in Drug Design." Current Organic Chemistry. (Discusses pKa and solubility profiles of tetrazoles).
  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis.

  • Klapötke, T. M. (2011). "Chemistry of High-Energy Materials." (Authoritative source on Azide/Tetrazole safety and handling).
  • Process Chemistry of Valsartan: Organic Process Research & Development (OPRD) often details the industrial handling of tetrazole-biphenyl systems similar to nicotinates. See: Org. Process Res. Dev. 2005, 9, 5, 663–669.

Sources

Technical Support Center: Purification of Nicotinate Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the removal of unreacted phenol impurities from nicotinate esters. This resource offers a combination of frequently asked questions for rapid troubleshooting and detailed procedural guides for more complex purification challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of nicotinate esters, providing quick and actionable solutions.

Q1: My crude nicotinate ester product is contaminated with a significant amount of unreacted phenol. What is the most straightforward method to remove it?

A1: For routine purification, liquid-liquid extraction based on the principles of acid-base chemistry is the most direct and efficient method.[1][2][3][4] Phenol is weakly acidic and can be converted to its water-soluble salt (phenoxide) by washing the organic solution of your product with an aqueous base, such as sodium hydroxide (NaOH).[1][3] The nicotinate ester, being neutral, will remain in the organic layer.

Q2: I performed a basic wash with NaOH, but my product yield is lower than expected. What could be the cause?

A2: While effective for removing phenol, a strong base like NaOH can potentially hydrolyze your nicotinate ester, especially with prolonged contact or elevated temperatures.[5] To minimize this, consider using a weaker base like sodium bicarbonate (NaHCO₃) in your initial washes, although this may be less effective at removing all of the phenol.[3][6] Alternatively, ensure your extraction process is performed quickly and at room temperature.

Q3: After the basic wash and separation, my organic layer is cloudy. What should I do?

A3: Cloudiness in the organic layer often indicates the presence of residual water. To remedy this, wash the organic layer with a saturated sodium chloride solution (brine). The brine wash helps to break up emulsions and draws water out of the organic phase. Following the brine wash, dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before evaporating the solvent.

Q4: I'm still detecting phenol in my product after multiple basic washes. What are my options?

A4: If residual phenol persists, column chromatography is a highly effective secondary purification step.[7][8][9] Silica gel is a common stationary phase for separating compounds of differing polarities.[8] Since phenol is more polar than the nicotinate ester, it will adhere more strongly to the silica gel, allowing the ester to elute first with a non-polar solvent system.

Q5: Can I use distillation to purify my nicotinate ester from phenol?

A5: Distillation can be a viable option if there is a significant difference in the boiling points of your nicotinate ester and phenol.[10][11][12] However, this method is generally less selective than chromatography for removing trace impurities. Vacuum distillation is often preferred to lower the boiling points and prevent thermal degradation of the products.[12]

II. In-Depth Troubleshooting & Procedural Guides

This section provides detailed, step-by-step protocols for the primary methods of removing phenol impurities, along with troubleshooting advice for common experimental hurdles.

Guide 1: Phenol Removal via Acid-Base Extraction

This technique leverages the acidic nature of phenol to selectively move it from an organic phase to an aqueous phase.

Causality: Phenol (pKa ≈ 10) is sufficiently acidic to be deprotonated by a strong base like sodium hydroxide (NaOH) to form the water-soluble sodium phenoxide salt.[1] The nicotinate ester, being a neutral compound, remains in the organic solvent.

Experimental Workflow Diagram:

G cluster_0 Acid-Base Extraction Workflow start Crude Product in Organic Solvent wash_naoh Wash with aq. NaOH (e.g., 1M solution) start->wash_naoh separate_layers Separate Aqueous and Organic Layers wash_naoh->separate_layers wash_brine Wash Organic Layer with Brine separate_layers->wash_brine Organic Phase aqueous_layer Aqueous Layer (contains Sodium Phenoxide) separate_layers->aqueous_layer Aqueous Phase dry_organic Dry Organic Layer (e.g., Na2SO4) wash_brine->dry_organic evaporate Evaporate Solvent dry_organic->evaporate pure_product Pure Nicotinate Ester evaporate->pure_product acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify recover_phenol Recover Phenol (optional) acidify->recover_phenol

Caption: Workflow for removing phenol via acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude nicotinate ester product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • First Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake the funnel gently for 1-2 minutes to ensure thorough mixing.

  • Separation: Allow the layers to separate completely. The aqueous layer, containing the sodium phenoxide, will typically be the bottom layer unless a halogenated solvent is used.[4]

  • Drain: Carefully drain the aqueous layer.

  • Repeat: Repeat the extraction with fresh NaOH solution one or two more times to ensure complete removal of the phenol.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and break any emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter or decant the dried organic solution and evaporate the solvent under reduced pressure to obtain the purified nicotinate ester.

Troubleshooting:

Issue Potential Cause Solution
Emulsion Formation Vigorous shaking; presence of surfactants.Add a small amount of brine and swirl gently. Allow the funnel to stand for an extended period. In persistent cases, filtration through a pad of Celite may be necessary.
Low Product Yield Hydrolysis of the ester by the strong base.Use a weaker base like sodium bicarbonate (if sufficient for phenol removal), reduce the concentration of NaOH, or minimize the contact time.[5]
Phenol Still Present Incomplete extraction.Perform additional washes with NaOH. Ensure thorough mixing during the extraction process.
Guide 2: Purification by Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

Causality: Silica gel, a polar stationary phase, will interact more strongly with the more polar phenol molecule than with the less polar nicotinate ester.[8] By using a mobile phase (eluent) of appropriate polarity, the nicotinate ester can be selectively eluted from the column while the phenol is retained.

Experimental Workflow Diagram:

G cluster_1 Column Chromatography Workflow prepare_column Prepare Silica Gel Column load_sample Load Crude Product onto Column prepare_column->load_sample elute_ester Elute with Non-polar Solvent System (e.g., Hexane/EtOAc) load_sample->elute_ester collect_ester Collect Fractions Containing Nicotinate Ester elute_ester->collect_ester elute_phenol Increase Solvent Polarity to Elute Phenol elute_ester->elute_phenol analyze_fractions Analyze Fractions (e.g., TLC) collect_ester->analyze_fractions collect_phenol Collect Fractions Containing Phenol elute_phenol->collect_phenol collect_phenol->analyze_fractions combine_pure Combine Pure Fractions and Evaporate Solvent analyze_fractions->combine_pure pure_product Pure Nicotinate Ester combine_pure->pure_product

Caption: Workflow for purifying nicotinate esters using column chromatography.

Step-by-Step Protocol:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should show good separation between the nicotinate ester and phenol, with the ester having a higher Rf value. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting the eluate in fractions.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to first elute the less polar nicotinate ester, followed by the more polar phenol.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure nicotinate ester and evaporate the solvent to obtain the purified product.

Troubleshooting:

Issue Potential Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC. A less polar solvent system will generally provide better separation.
Band Tailing Sample overload; acidic nature of silica.Use a larger column or load less sample. For acid-sensitive compounds, silica gel can be pre-treated with a base like triethylamine.
Cracked Column Bed Improper packing; running the column dry.Ensure the column is packed evenly and never allow the solvent level to drop below the top of the silica gel.

III. Data Summary

The choice of purification method often depends on the scale of the reaction and the desired purity.

Method Principle Advantages Disadvantages Typical Purity
Acid-Base Extraction Differential solubility based on pH.[1][2][3][4]Fast, simple, and effective for bulk removal.Potential for ester hydrolysis; may not remove all traces of phenol.>95%
Column Chromatography Differential adsorption based on polarity.[7][8][9]High resolution and can achieve very high purity.More time-consuming and requires larger volumes of solvent.>99%
Distillation Separation based on boiling point differences.[10][11][12]Good for large-scale purification if boiling points differ significantly.Less effective for close-boiling impurities; potential for thermal degradation.Variable, depends on boiling point difference.

IV. References

  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • How to extract phenol from an organic layer. (2019, October 11). Quora. [Link]

  • Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. [Link]

  • Hitosugi, S., et al. (2012, September 15). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]

  • Separation of Phenol From Given Organic Mixture. Scribd. [Link]

  • Column chromatography. Columbia University. [Link]

  • Pathiranage, A. L., et al. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]

  • Laposata, M., et al. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. PubMed. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017, August 13). ResearchGate. [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • Non-catalytic preparation of nicotinic acid esters. Google Patents.

  • Preparation of nicotinic acid esters. Google Patents.

  • NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. Google Patents.

Sources

Technical Support Center: Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate Solubility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for solubility challenges encountered with Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate (CAS 1211770-65-8). We address common questions from researchers and drug development professionals, offering scientifically grounded solutions and detailed protocols.

Understanding the Molecule: Structural Insights into Solubility

Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate is a complex organic molecule with distinct structural features that govern its solubility. A foundational understanding of its chemistry is crucial for troubleshooting.

  • The Tetrazole Moiety : The 1H-tetrazole ring is a key functional group. It is known to be a weak acid, with a pKa value around 4.9, comparable to carboxylic acids.[1][2][3][4] This acidic nature is due to the delocalization of the negative charge across the heteroaromatic ring upon deprotonation.[1]

  • The Nicotinate Moiety : The methyl nicotinate portion of the molecule introduces a basic nitrogen atom within the pyridine ring.

  • Overall Character : The presence of both an acidic tetrazole and a basic nicotinate suggests that the molecule is amphoteric, meaning it can react as either an acid or a base. However, the predicted pKa of the tetrazole group is approximately 4.15.[5] This indicates that the molecule will predominantly behave as a weak acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my compound "crashing out" of aqueous solutions?

Answer: This common issue, known as precipitation, is often due to the low intrinsic aqueous solubility of the compound, especially at or near its isoelectric point. The molecule's relatively non-polar phenoxy and methyl ester groups contribute to its hydrophobic character.

Initial Steps:

  • Visual Inspection: Observe the precipitate. Is it crystalline or amorphous? This can provide clues about the nature of the solubility issue.

  • pH Measurement: Check the pH of your solution. For a compound with an acidic pKa around 4.15, solubility will be lowest near this pH and will increase significantly in more basic conditions.[6][7][8][9]

Question 2: How can I improve the aqueous solubility of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate?

Answer: Several strategies can be employed, ranging from simple pH adjustments to more complex formulation techniques. The optimal approach will depend on the specific requirements of your experiment.

Strategy 1: pH Adjustment

This is often the most straightforward and effective method for ionizable compounds.

The Scientific Rationale: By increasing the pH of the solution above the pKa of the tetrazole group, you deprotonate the ring, forming the more soluble tetrazolate anion.[4] This salt form has enhanced solubility in aqueous media.

Experimental Protocol:

  • Prepare a slurry of the compound in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH with a calibrated pH meter.

  • Continue adding the base until the compound dissolves and the pH is at least 1-2 units above the pKa (e.g., pH 6.0 - 7.4).

  • Be cautious not to drastically increase the pH, as this could lead to hydrolysis of the methyl ester.

Troubleshooting pH Adjustment:

  • Precipitation upon standing: If the compound precipitates over time, the solution may be supersaturated or the buffer capacity may be insufficient to maintain the desired pH. Consider using a buffer with a higher buffering capacity.

  • Compound degradation: If you suspect hydrolysis of the ester, analyze the sample by HPLC or LC-MS to check for the appearance of the corresponding carboxylic acid.

dot graph "pH_Solubility_Relationship" { graph [fontname="Arial", fontsize=12, label="Figure 1: pH Effect on Solubility", labelloc=b, labeljust=c]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];

} caption: "pH-dependent solubility of an acidic compound."

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[10][11]

The Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the non-polar regions of the solute to dissolve.[12]

Common Co-solvents for Pharmaceutical Research:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerol

Experimental Protocol:

  • Determine the solubility of the compound in a range of neat co-solvents to identify the most effective ones.

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add the compound to each co-solvent mixture and determine the solubility.

Data Presentation: Co-solvent Screening

Co-solventConcentration (% v/v)Observed Solubility (mg/mL)
Ethanol10Enter experimental data
20Enter experimental data
Propylene Glycol10Enter experimental data
20Enter experimental data
PEG 40010Enter experimental data
20Enter experimental data

Troubleshooting Co-solvents:

  • Toxicity/Biocompatibility: Ensure the chosen co-solvent and its concentration are appropriate for your intended application (e.g., cell-based assays, animal studies).

  • Precipitation upon dilution: A common issue is that the compound may precipitate when the co-solvent system is diluted with an aqueous medium. This can be problematic for in vitro and in vivo studies.

dot graph "Cosolvency_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Co-solvent Selection Workflow", labelloc=b, labeljust=c]; node [fontname="Arial", fontsize=10, shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for selecting an appropriate co-solvent."

Strategy 3: Surfactants

Surfactants, or surface-active agents, can enhance the solubility of poorly water-soluble drugs through micellar solubilization.[13][14][15]

The Scientific Rationale: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[16]

Commonly Used Surfactants:

  • Non-ionic: Polysorbates (Tween® series), Polyoxyethylene castor oil derivatives (Cremophor® series)

  • Ionic: Sodium dodecyl sulfate (SDS) (Note: often used for in vitro assays but may have toxicity concerns for in vivo use).

Experimental Protocol:

  • Prepare a series of surfactant solutions in an aqueous buffer at concentrations above their known CMC.

  • Add an excess of the compound to each solution.

  • Equilibrate the samples (e.g., by shaking or stirring for 24-48 hours).

  • Separate the undissolved solid (e.g., by centrifugation or filtration).

  • Quantify the amount of dissolved compound in the supernatant.

Troubleshooting Surfactants:

  • Foaming: Surfactant solutions can foam upon agitation, which can be problematic for certain applications.

  • Interference with assays: Surfactants can interfere with certain biological or analytical assays. It is important to run appropriate controls.

Question 3: I need a solid form of the compound with improved dissolution. What are my options?

Answer: For applications requiring a solid dosage form with enhanced dissolution and bioavailability, creating an amorphous solid dispersion is a powerful technique.[17][18][19][20]

Strategy 4: Amorphous Solid Dispersions (ASDs)

The Scientific Rationale: Crystalline materials have a highly ordered, stable lattice structure that requires significant energy to break down for dissolution. In contrast, amorphous materials lack this long-range order and exist in a higher energy state.[21] This higher energy state leads to improved aqueous solubility and faster dissolution rates.[22][23] In an ASD, the drug is molecularly dispersed in a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[24][25]

Commonly Used Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Soluplus®

Methods for Preparing ASDs:

  • Solvent Evaporation/Spray Drying: Both the drug and the polymer are dissolved in a common solvent, and the solvent is then rapidly removed.

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a molten mass, which is then extruded and cooled.

Experimental Protocol (Solvent Evaporation):

  • Select a volatile solvent in which both the compound and the chosen polymer are soluble (e.g., methanol, acetone).

  • Dissolve the compound and polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 by weight).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid under vacuum to remove any residual solvent.

  • Characterize the resulting solid dispersion to confirm its amorphous nature (e.g., using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC)).

dot graph "ASD_Preparation_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 3: Amorphous Solid Dispersion Workflow", labelloc=b, labeljust=c]; node [fontname="Arial", fontsize=10, shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "General workflow for preparing and evaluating an ASD."

Troubleshooting ASDs:

  • Physical instability: Amorphous forms are thermodynamically unstable and can recrystallize over time, especially in the presence of heat and humidity.[21] Proper selection of the stabilizing polymer is crucial.

  • Polymer selection: The choice of polymer can significantly impact the stability and dissolution performance of the ASD. The polymer should be chemically compatible with the drug and have a high glass transition temperature (Tg).

Summary of Solubility Enhancement Strategies

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases ionization of the acidic tetrazole group.Simple, effective for ionizable compounds.Risk of chemical instability (e.g., hydrolysis) at extreme pH.
Co-solvents Reduces the polarity of the solvent system.Simple to prepare, can significantly increase solubility.Potential for precipitation upon dilution, toxicity concerns.
Surfactants Micellar encapsulation of the drug.Effective at low concentrations.Can cause foaming, potential for assay interference.
Amorphous Solid Dispersions Increases the energy state of the solid form.Significantly improves dissolution rate and bioavailability.[26]Requires specialized equipment, potential for physical instability.

References

  • Al-kassas, R., et al. (2022). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Ansari, F. L., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

  • B, S., et al. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • G, B., et al. (2021). Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation. American Pharmaceutical Review. Available at: [Link]

  • Grokipedia. (n.d.). Tetrazole. Available at: [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • K, S., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • R, P. K., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery. Available at: [Link]

  • Singh, G. (2025). The important role and application of surfactants in pharmaceutical formulations. Scientist Solutions. Available at: [Link]

  • Stack Exchange. (2024). Why is tetrazole acidic?. Available at: [Link]

  • T, T., et al. (2022). Amorphous Solid Dispersions: Advances in Drug Solubility. Cellets. Available at: [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Available at: [Link]

  • V, S. (2019). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Wikipedia. (n.d.). Tetrazole. Available at: [Link]

Sources

Technical Support Center: Chemoselective Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ester Hydrolysis During Tetrazole Formation Ticket ID: TET-EST-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The transformation of a nitrile to a tetrazole in the presence of an ester functionality presents a classic chemoselectivity paradox. The reaction requires nucleophilic azide species and often Lewis acid activation or high thermal energy—conditions that simultaneously activate the ester carbonyl for hydrolysis (saponification).

This guide deconstructs the three primary synthetic routes (Zinc-mediated, Organotin, and Silyl Azide) and provides specific troubleshooting protocols to preserve the ester group.

Module 1: The "Sharpless" Aqueous Route (ZnBr₂/NaN₃)

Context: This is the most common "Green Chemistry" approach, utilizing water as the solvent. The Problem: While the reaction pH is usually buffered near 7–8, the workup typically requires strong acid (HCl) to protonate the tetrazolate anion (


) to the neutral tetrazole (

). This acidic spike, combined with residual heat, hydrolyzes labile esters.
Root Cause Analysis
  • Lewis Acid Activation: Zinc salts (

    
    ) coordinate to the nitrile, but can also coordinate to the ester carbonyl, increasing its susceptibility to nucleophilic attack by water.
    
  • Workup Shock: Adding 3M or 6M HCl to a warm reaction mixture induces rapid acid-catalyzed hydrolysis.

Troubleshooting Protocol: The "Cold-Quench" Technique

Use this for aromatic esters (benzoates) or hindered aliphatic esters.

  • Reaction: Run the reaction using the standard Demko/Sharpless conditions (

    
    , 
    
    
    
    , Water/Isopropanol, Reflux).
  • Cooling (Critical): Cool the mixture to 0°C (ice bath) before any acid addition.

  • Controlled Acidification:

    • Do NOT dump in concentrated HCl.

    • Add 1N HCl dropwise with vigorous stirring.

    • Monitor pH continuously. Stop exactly at pH 2–3 . The tetrazole (

      
      ) will precipitate or extract into the organic layer at this pH, but the ester will survive.
      
  • Extraction: Immediately extract into Ethyl Acetate (EtOAc). Do not let the aqueous acidic layer sit with the product.

Expert Insight: If your ester is highly labile (e.g., methyl ester,


-amino ester), abandon the aqueous route . Water at 100°C is inherently risky regardless of pH. Switch to Module 3.

Module 2: The Organotin Route (Bu₃SnN₃)

Context: Historically the most reliable method for yield. Tin azides are soluble in organic solvents (Toluene/Xylene), avoiding water entirely during the reaction. The Problem: The reaction forms a Tin-Tetrazolate intermediate. Breaking this Sn–N bond to release the free tetrazole traditionally requires NaOH (saponification risk) or HCl gas (acid hydrolysis risk).

Root Cause Analysis

The Sn-N bond is covalent and strong. Users often use standard "destannylation" protocols (NaOH wash) which instantly cleaves the ester along with the tin.

Troubleshooting Protocol: The "Neutral KF" Workup

Use this for almost all ester-containing substrates.

  • Reaction: Reflux Nitrile +

    
     in Toluene/Xylene.
    
  • The Fix (Potassium Fluoride):

    • Do NOT use NaOH or HCl.

    • Cool reaction to room temperature.

    • Add a saturated aqueous solution of Potassium Fluoride (KF) and stir vigorously for 30 minutes.

    • Mechanism: Fluoride has a higher affinity for Tin than Nitrogen does. This forms insoluble Tributyltin Fluoride (

      
      ) and releases the tetrazole salt.
      
  • Filtration: Filter off the white

    
     solid (Toxic! Dispose of as heavy metal waste).
    
  • Neutralization: The filtrate is now basic (Potassium Tetrazolate). Carefully adjust pH to 4–5 with mild acid (acetic acid or dilute HCl) and extract.

Module 3: The Silyl Azide Route (TMSN₃/TBAF)

Context: The modern "anhydrous" alternative. The Problem:


 is volatile (bp 52°C) and expensive.
The Benefit:  The reaction is driven by Fluoride catalysis (TBAF) or Dibutyltin oxide (catalytic) in solvent-free or non-aqueous conditions, offering the highest ester safety profile.
Troubleshooting Protocol: The "Sealed Vessel" System

Use this for the most sensitive aliphatic esters.

  • Reagents: Nitrile (1.0 eq),

    
     (2.0 eq), TBAF (0.1–0.5 eq).
    
  • Setup: Use a pressure vial or sealed tube.

    
     will evaporate in an open reflux system before reacting.
    
  • Conditions: Heat to 85°C (neat or in Toluene).

  • Workup:

    • The product is a silyl-tetrazole.

    • Add Methanol (MeOH) and stir for 30 mins. The MeOH cleaves the N–Si bond to release the tetrazole.

    • Evaporate volatiles. No water/acid/base required.

Comparative Data Analysis

FeatureZn-Catalyzed (Sharpless)Organotin (

)
Silyl Azide (

/TBAF)
Ester Stability Moderate (Risk at 100°C

)
High (If KF workup used)Excellent (Anhydrous)
Reaction pH ~8.0 (Buffered)NeutralNeutral
Workup Risk High (Acid required)High (Standard) / Low (KF)Low (Methanolysis)
Toxicity Low (Green)High (Organotin)Moderate (Azide volatility)
Cost LowHighHigh

Visualizing the Mechanism & Workflow

Figure 1: Mechanistic Pathways & Failure Points

This diagram illustrates how Zinc activates the nitrile for tetrazole formation, but also how water competes to attack the ester (hydrolysis).

TetrazoleMechanism Nitrile Nitrile-Ester Substrate Complex Activated Zn-Nitrile Complex Nitrile->Complex Coordination Zn Zn(II) Catalyst Zn->Complex Tetrazole Tetrazole Product (Success) Complex->Tetrazole Cycloaddition (Path A) Hydrolysis Carboxylic Acid (Failure/Side Rxn) Complex->Hydrolysis Ester Activation + Water Attack (Path B) Azide Azide (N3-) Azide->Tetrazole Water H2O / Heat Water->Hydrolysis

Caption: Path A (Green) is the desired cycloaddition. Path B (Red) shows the competing Lewis-acid catalyzed ester hydrolysis.

Figure 2: Decision Matrix for Method Selection

DecisionTree Start Start: Nitrile to Tetrazole (With Ester Group) Q1 Is the Ester Sterically Hindered? Start->Q1 MethodA Method A: ZnBr2 / Water (Sharpless) Q1->MethodA Yes (e.g. t-Butyl, Benzoate) Q2 Is the Ester Acid Labile? Q1->Q2 No (e.g. Methyl, Ethyl) MethodB Method B: Bu3SnN3 (w/ KF Workup) Q2->MethodB No (Moderately Stable) MethodC Method C: TMSN3 / TBAF (Anhydrous) Q2->MethodC Yes (Very Sensitive)

Caption: Select the synthetic route based on the steric hindrance and electronic stability of your specific ester.

Frequently Asked Questions (FAQ)

Q: I used the Sharpless method (ZnBr₂), and my ester disappeared. What happened? A: You likely hydrolyzed it during the workup. The reaction itself is at pH ~8, but if you acidified to pH 1 to precipitate the tetrazole, you hydrolyzed the ester. Correction: Acidify only to pH 3–4 using dilute HCl at 0°C.

Q: Can I use Aluminum Chloride (


) instead of Zinc? 
A: Avoid.  Aluminum is a much stronger oxophilic Lewis acid than Zinc. It will coordinate strongly to the ester carbonyl, drastically accelerating hydrolysis or even cleaving the ester directly (dealkylation). Stick to Zinc or TBAF.

Q: How do I remove the tin smell/residue without using base? A: Use the KF/Silica method . Stir the crude reaction mixture (in toluene/ether) with aqueous KF or solid KF on Silica. The tin precipitates as


. Filter it through a pad of Celite. This avoids the high pH of NaOH workups.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[1][2][3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][3][4] The Journal of Organic Chemistry, 66(24), 7945–7950.[3][5] Link

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[6][7] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[6][7] Link

  • Amantini, D., Beleggia, R., Fringuelli, F., Pizzo, F., & Vaccaro, L. (2004).[8] TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles under Solventless Conditions. The Journal of Organic Chemistry, 69(8), 2896–2898.[9] Link

  • Wittenberger, S. J., & Donner, B. G. (1993). A new one-step mild conversion of an amide into a tetrazole.[4][5] The Journal of Organic Chemistry, 58(15), 4139–4141. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Ortho-Substituted Phenoxy Nicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ortho-substituted phenoxy nicotinates. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with forming sterically demanding C-O bonds. The inherent steric clash between ortho-substituents on the phenoxy moiety and the nicotinate ring often leads to low yields, sluggish reactions, and undesired side products.

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a discussion of the underlying mechanistic principles to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of ortho-substituted phenoxy nicotinates so challenging?

The primary difficulty lies in steric hindrance. The bulky groups at the ortho position of the phenol physically obstruct the approach of the nicotinate electrophile (or the metal catalyst complex) to the phenolic oxygen. This increases the activation energy of the crucial C-O bond-forming step in reactions like the Ullmann condensation or Buchwald-Hartwig amination, leading to slow reaction rates and low yields.[1][2]

Q2: My Ullmann coupling reaction to form a di-ortho-substituted phenoxy nicotinate is failing. What are the most critical factors to investigate?

For sterically demanding Ullmann couplings, the most critical factors are the choice of ligand, base, and solvent.[3][4] Bulky, electron-rich ligands are often necessary to promote the key steps of the catalytic cycle. The base must be strong enough to deprotonate the hindered phenol without causing side reactions, and the solvent can significantly influence catalyst stability and reactivity.[4] A systematic screen of these three components is often the most effective starting point.

Q3: I'm observing significant decomposition of my starting materials at the high temperatures typically required for Ullmann reactions. What can I do?

Modern, ligand-accelerated Ullmann protocols often allow for significantly lower reaction temperatures (80-120 °C) compared to classical conditions (>200 °C).[4][5] If decomposition is still an issue, consider switching to a palladium-catalyzed Buchwald-Hartwig C-O coupling, which generally proceeds under milder conditions.[6][7] Additionally, ensure the reaction is performed under a rigorously inert atmosphere (N₂ or Argon) to prevent oxidative decomposition of the catalyst and substrates.[4]

Q4: Can I use an aryl bromide or chloride instead of an aryl iodide for the nicotinate component?

While aryl iodides are the most reactive, modern catalyst systems have shown success with aryl bromides and, in some cases, even chlorides.[8][9] However, coupling less reactive aryl halides often requires more sophisticated and bulky ligands, and potentially higher reaction temperatures or catalyst loadings. For ortho-substituted systems, starting with the aryl iodide or bromide is recommended for initial attempts.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of ortho-substituted phenoxy nicotinates.

Problem 1: Low to No Product Formation
Potential Cause Explanation Recommended Solution
Insufficient Catalyst Activity The steric bulk of the ortho-substituents prevents the catalyst from efficiently facilitating the C-O bond formation. The chosen ligand may not be suitable for such a demanding transformation.Optimize the Catalyst System. For Ullmann couplings, screen different copper sources (e.g., CuI, Cu₂O) and a panel of N- or O-donor ligands (e.g., 1,10-phenanthroline, picolinic acid, N,N-dimethylglycine). For Buchwald-Hartwig reactions, employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos).[1][9][10]
Suboptimal Base The phenol may not be fully deprotonated, or the base may be sterically hindered itself, preventing efficient reaction. The choice of base is often interdependent with the solvent.[3]Screen Bases. Test a range of inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[4] Ensure the base is anhydrous and finely powdered for maximum surface area and reactivity. For particularly hindered phenols, a stronger, non-nucleophilic base like sodium hydride (NaH) might be necessary, though caution is advised to minimize elimination side reactions.[3]
Incorrect Solvent Choice Solvent polarity and coordinating ability can dramatically affect catalyst solubility, stability, and turnover.Evaluate Different Solvents. For Ullmann reactions, polar aprotic solvents like DMF and DMSO are common starting points.[5][8] However, non-polar solvents like toluene or dioxane can sometimes be more effective, particularly in Buchwald-Hartwig couplings.[4]
Low Reaction Temperature The activation energy barrier imposed by steric hindrance may not be overcome at the current temperature.Increase Temperature Incrementally. Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation versus decomposition. Modern ligand systems often work well in the 80-120 °C range.[1][3]
Problem 2: Reaction Stalls Before Completion
Potential Cause Explanation Recommended Solution
Catalyst Deactivation The catalyst complex may be unstable under the reaction conditions, leading to the formation of inactive species (e.g., copper oxides).[4] This can sometimes be observed by a color change in the reaction mixture (e.g., turning black).Improve Catalyst Stability. Ensure a strictly inert atmosphere.[4] Screening different ligands can also identify a more robust catalyst system.[4] In some cases, a slightly higher catalyst loading (e.g., 5-10 mol%) may be required to drive the reaction to completion.
Product Inhibition The desired product, a bulky diaryl ether, may coordinate to the metal center and inhibit further catalytic turnover.Modify Reaction Conditions. Diluting the reaction mixture may help to disfavor product inhibition. A ligand that promotes faster reductive elimination could also be beneficial.
Problem 3: Formation of Significant By-products
Potential Cause Explanation Recommended Solution
Homocoupling of the Phenol or Nicotinate This side reaction can occur, particularly at high temperatures or with highly active catalyst systems.Optimize Stoichiometry and Addition Rate. Use a slight excess (1.1-1.2 equivalents) of the less expensive coupling partner. Consider slow addition of one of the reactants to maintain a low concentration and disfavor homocoupling.
Hydrodehalogenation of the Nicotinate The aryl halide is reduced, removing the halogen and preventing the desired coupling.Use a High-Purity, Anhydrous Base and Solvent. Trace water can be a source of protons for this side reaction. Ensure all reagents and solvents are rigorously dried.
Ether Cleavage If the product is sensitive to the reaction conditions, it may decompose upon formation.Reduce Reaction Temperature and Time. As soon as the reaction is complete (monitored by TLC or LC-MS), cool it down and proceed with the workup.

Experimental Protocols & Methodologies

Screening Protocol for Ullmann Condensation of a Sterically Hindered Phenol

This protocol outlines a parallel screening approach to efficiently identify optimal conditions.

  • Setup: In an array of oven-dried reaction vials, add the ortho-substituted phenol (1.0 eq.), the nicotinate halide (1.1 eq.), and the selected base (2.0 eq.).

  • Catalyst/Ligand Addition: In a glovebox, add the copper source (e.g., CuI, 10 mol%) and the ligand (20 mol%) to each respective vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial.

  • Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12-24 hours), take an aliquot from each vial for analysis by LC-MS or GC-MS to determine conversion and identify the most promising conditions.

Table 1: Example Screening Conditions for Ullmann Coupling
EntryCopper Source (10 mol%)Ligand (20 mol%)Base (2.0 eq.)SolventTemperature (°C)
1CuIPicolinic AcidK₃PO₄DMSO100
2CuI1,10-PhenanthrolineCs₂CO₃Dioxane100
3Cu₂ON,N-DimethylglycineK₂CO₃DMF120
4CuINoneK₃PO₄DMSO120

This table provides a starting point; further optimization around the best-performing condition is recommended.

General Protocol for Buchwald-Hartwig C-O Coupling
  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the ortho-substituted phenol (1.0 eq.), the nicotinate halide (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Degassing: Add anhydrous, degassed toluene. Seal the flask and sparge with argon for 15-20 minutes.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.[1]

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizing the Challenge and Solution

Diagram 1: The Steric Hindrance Problem

Caption: Steric clash between ortho-substituents hinders bond formation.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Ortho-Substituted Phenoxy Nicotinate Check_Catalyst Step 1: Evaluate Catalyst & Ligand - Use bulky, electron-rich ligands - Screen Cu vs. Pd systems Start->Check_Catalyst Check_Base Step 2: Optimize Base - Screen K₃PO₄, Cs₂CO₃, K₂CO₃ - Ensure base is anhydrous Check_Catalyst->Check_Base No Improvement Success Successful Synthesis Check_Catalyst->Success Improvement Check_Conditions Step 3: Adjust Reaction Conditions - Increase temperature incrementally - Screen solvents (DMF, Toluene, etc.) Check_Base->Check_Conditions No Improvement Check_Base->Success Improvement Check_Conditions->Check_Catalyst Re-evaluate catalyst with new conditions Check_Conditions->Success Improvement

Caption: A systematic workflow for troubleshooting difficult couplings.

References

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Berman, A. M., & Johnson, J. S. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(15), 5373-5376. Available from: [Link]

  • Berman, A. M., & Johnson, J. S. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. Available from: [Link]

  • SynArchive. Ullmann Condensation. Available from: [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Available from: [Link]

  • Al-Masum, M., & Kumar, D. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

  • Benchchem. managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline.
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Ghosh, A., & Sibi, M. P. (2023). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. Available from: [Link]

  • Lin, S., et al. (2017). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC. Available from: [Link]

  • ResearchGate. Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands | Request PDF. Available from: [Link]

  • Reddit. (2025). Wouldn't it be Sterically Hindered ? : r/OrganicChemistry. Available from: [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Available from: [Link]

  • ChemRxiv. (2023). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. Available from: [Link]

  • ResearchGate. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile | Request PDF. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Benchchem. Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available from: [Link]

  • PMC. (2021). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Journal of Synthetic Chemistry. (2022). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available from: [Link]

  • Books. (2022). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2879. Available from: [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • Asian Journal of Chemistry. (2010). Effect of Substituents on Kinetics of Phenols by Pyridinium Fluorochromate in Glacial Acetic Acid. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • MDPI. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Available from: [Link]

  • ChemRxiv. (2023). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. Available from: [Link]

  • Journal of the Chemical Society (Resumed). (1954). Some observations concerning steric hindrance and the effects of substituents on the ortho : para ratio in aromatic substitution. Available from: [Link]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876-7883. Available from: [Link]

  • Benchchem. overcoming steric hindrance in cis-chalcone synthesis.
  • PMC. (2018). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Available from: [Link]

  • Molecules. (2001). Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Available from: [Link]

Sources

Validation & Comparative

Structural Elucidation of Tetrazole-Phenoxy Nicotinates: A Comparative 1H NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Tetrazole-phenoxy nicotinates represent a sophisticated class of hybrid pharmacophores, often synthesized to leverage the lipophilicity of the nicotinate core and the bio-isosteric properties of the tetrazole ring (mimicking carboxylic acids). These compounds are frequently investigated for antimicrobial, analgesic, and antihypertensive properties.

For the medicinal chemist, the structural validation of these hybrids presents a unique analytical challenge: distinguishing the overlapping aromatic signals of the pyridine ring (nicotinate) from the phenyl ring (phenoxy) , while confirming the integrity of the tetrazole moiety .

This guide moves beyond basic spectral listing. It provides a mechanistic breakdown of chemical shift causality, a self-validating experimental protocol, and a comparative analysis against precursor fragments to ensure unambiguous structural assignment.

Mechanistic Insight: The "Why" Behind the Shifts

Understanding the 1H NMR spectrum of a tetrazole-phenoxy nicotinate requires analyzing the electronic push-pull mechanisms of its three distinct components.

A. The Nicotinate Core (Electron Deficient)

The pyridine ring is heteroaromatic and electron-deficient. The nitrogen atom exerts a strong inductive effect (-I), deshielding adjacent protons.

  • H-2 (Singlet-like/Doublet): Most deshielded (~9.0–9.3 ppm) due to being adjacent to both the electronegative nitrogen and the electron-withdrawing carbonyl of the ester.

  • H-6 (Doublet): Deshielded (~8.7–8.9 ppm) by the adjacent nitrogen.

  • H-5 (Multiplet): The most shielded pyridine proton (~7.5–7.7 ppm) as it is in the β-position, furthest from the electron-withdrawing influences.

B. The Phenoxy Linker (Resonance Donor vs. Inductive Acceptor)

The chemical shift of the phenoxy protons depends heavily on the linkage. In a nicotinate ester (Nicotinoyl-O-Ph), the oxygen donates electrons into the phenyl ring via resonance (+R) but is pulled by the carbonyl.

  • Ortho-to-Oxygen: Typically found upfield relative to the pyridine protons but deshielded relative to free phenol due to the esterification.

  • Ortho-to-Tetrazole: If the tetrazole is attached to this ring, these protons are significantly deshielded (~8.0+ ppm) due to the electron-withdrawing nature of the tetrazole ring.

C. The Tetrazole Ring (The "Invisible" Proton)
  • N-H Proton: In 1H-tetrazoles, the acidic proton is extremely labile and often appears as a very broad singlet between 14.0–17.0 ppm , or is invisible due to rapid exchange with trace water in the solvent.

  • C-H Proton (if 1-substituted): If the tetrazole is 1-substituted (e.g., 1-phenyl-1H-tetrazole), the C-5 proton appears as a sharp singlet downfield (~9.0–10.0 ppm).

Comparative Analysis: Precursors vs. Product

To validate the synthesis, one must compare the product against its starting materials. The formation of the ester bond and the presence of the tetrazole ring result in diagnostic shift changes.

Table 1: Comparative Chemical Shift Data (in DMSO-d₆)

Proton AssignmentPrecursor: Nicotinic Acid (ppm)Precursor: 4-(1H-tetrazol-5-yl)phenol (ppm)Target: Tetrazole-Phenoxy Nicotinate (ppm)Diagnostic Shift Logic
Pyridine H-2 9.13 (s)N/A9.20 – 9.35 Deshielding due to ester formation.
Pyridine H-6 8.83 (d)N/A8.90 – 9.05 Slight downfield shift.
Pyridine H-4 8.32 (d)N/A8.45 – 8.60 Inductive effect of ester carbonyl.
Pyridine H-5 7.58 (m)N/A7.65 – 7.80 Often overlaps with phenyl protons.
Phenoxy H-Ortho N/A~6.90 (d)7.40 – 7.60 Key Indicator: Significant downfield shift (+0.6 ppm) confirms esterification of the phenol.
Phenoxy H-Meta N/A~7.85 (d)8.10 – 8.25 Deshielded by the adjacent tetrazole ring.
Tetrazole NH N/A~16.0 (br)16.0 – 17.5 Confirmation of 1H-tetrazole; disappears with D₂O shake.

Note: Data derived from consensus values of nicotinic acid derivatives [1, 2] and 5-substituted tetrazoles [3, 5].

Experimental Protocol: Self-Validating Workflow

This protocol ensures the acquisition of high-resolution data capable of resolving the critical H-5 pyridine/phenoxy overlap.

Phase 1: Sample Preparation
  • Solvent Choice: DMSO-d₆ is mandatory.

    • Reasoning: Tetrazole derivatives have poor solubility in CDCl₃. Furthermore, DMSO-d₆ slows proton exchange, making the tetrazole NH visible.

  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.

    • Caution: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.

Phase 2: Acquisition Parameters (400 MHz or higher)
  • Temperature: Set to 298 K (25°C) .

    • Tip: If the NH peak is broad/invisible, lower the temperature to 273 K (0°C) to reduce exchange rates.

  • Pulse Sequence: Standard zg30 or zg90.

  • Scans (NS): Minimum 64 scans . The quaternary carbons and broad NH require higher signal-to-noise ratios.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated H-2 proton.

Phase 3: Processing & Validation
  • Window Function: Apply an exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is critical for the broad tetrazole region.

  • D₂O Exchange Test (Validation Step):

    • After the initial scan, add 1 drop of D₂O to the NMR tube.

    • Shake and re-acquire.

    • Result: The peak at ~16 ppm (Tetrazole NH) must disappear. If it remains, it is an impurity or a non-exchangeable proton.

Visualizing the Logic

Diagram 1: Synthesis & Structural Verification Workflow

This diagram outlines the logical flow from synthesis to spectral confirmation, highlighting the critical decision points.

G Start Synthesis: Nicotinic Acid + (Tetrazolyl)Phenol Reaction Esterification (DCC/EDC Coupling) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (Recrystallization/Column) Crude->Purification NMR_Prep NMR Prep (DMSO-d6) Purification->NMR_Prep Analysis Spectral Analysis NMR_Prep->Analysis Decision Check H-Ortho Shift (>7.4 ppm?) Analysis->Decision Valid Structure Confirmed Decision->Valid Yes Invalid Hydrolysis/Free Phenol Decision->Invalid No

Caption: Logical workflow for the synthesis and spectroscopic validation of tetrazole-phenoxy nicotinates.

Diagram 2: NMR Assignment Decision Tree

This diagram illustrates how to distinguish the overlapping aromatic protons based on multiplicity and chemical shift.

G Signal Aromatic Region Signal (7.0 - 9.5 ppm) Downfield Downfield (> 8.5 ppm) Signal->Downfield Midfield Midfield (7.8 - 8.5 ppm) Signal->Midfield Upfield Upfield (7.4 - 7.8 ppm) Signal->Upfield H2 Singlet/Broad d ~9.2 ppm (Nicotinate H-2) Downfield->H2 H6 Doublet ~8.9 ppm (Nicotinate H-6) Downfield->H6 H4 Doublet/Triplet ~8.5 ppm (Nicotinate H-4) Midfield->H4 Ph_Meta Doublet (AA'BB') ~8.2 ppm (Phenoxy H-Meta) Midfield->Ph_Meta H5 Multiplet ~7.7 ppm (Nicotinate H-5) Upfield->H5 Ph_Ortho Doublet (AA'BB') ~7.5 ppm (Phenoxy H-Ortho) Upfield->Ph_Ortho

Caption: Decision tree for assigning overlapping aromatic protons in nicotinate derivatives.

Performance Comparison: NMR vs. Alternatives

While 1H NMR is the gold standard for structural connectivity, it should be used in concert with other methods.

Feature1H NMR FT-IR Mass Spectrometry (HRMS)
Primary Utility Connectivity & IsomerismFunctional Group IDMolecular Formula & Weight
Tetrazole Detection Difficult (Broad NH)Excellent (N=N, C=N stretch at ~1280, 1080 cm⁻¹)Excellent (Fragment patterns)
Ester Verification Shift of Phenoxy-H (+0.6 ppm)C=O stretch (~1730 cm⁻¹)Parent Ion [M+H]+
Limitation Solubility issues; Overlapping aromaticsCannot prove connectivityIsomers often have identical mass

References

  • National Institutes of Health (NIH). (2005). Prediction of the 1H chemical shifts of molecules containing the ester group. PubMed. Retrieved from [Link]

  • Digambar, K. B., et al. (2016). Zn(OAc)2[1]•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Growing Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A comparative study... synthesis of 5-substituted 1H-tetrazole. RSC Advances. Retrieved from [Link]

  • TSI Journals. (2010). Synthesis and Characterization of 5-(phenoxy)-1H-tetrazole. Organic Chemistry: An Indian Journal. Retrieved from [Link]

Sources

Validating Reference Standards for Tetrazole Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the wake of the "Sartan" nitrosamine crisis, the scrutiny on tetrazole-based intermediates (e.g., 5-phenyl-1H-tetrazole derivatives) has intensified. These intermediates are the pharmacophore backbone of Angiotensin II Receptor Blockers (ARBs) like Valsartan and Losartan.

This guide addresses a critical gap in analytical chemistry: How to validate a primary reference standard when no certified material exists.

We compare the industry-standard HPLC-UV approach against the metrological gold standard Quantitative NMR (qNMR) . While HPLC is indispensable for impurity profiling, this guide argues that qNMR is the superior technique for establishing the absolute potency of tetrazole reference standards due to its independence from response factors.

Part 1: The Technical Challenge

Tetrazoles present unique analytical hurdles that render standard "area normalization" methods risky:

  • Annular Tautomerism: The hydrogen atom on the tetrazole ring shifts between the N1 and N2 positions. In solution, this creates dynamic equilibrium, often leading to peak broadening or splitting in HPLC if pH is not strictly controlled.

  • Lack of Chromophores: Many upstream tetrazole raw materials lack strong UV chromophores, making UV purity estimation inaccurate.

  • Regioisomer Co-elution: N1- and N2-alkylated isomers often have similar lipophilicity, requiring high-resolution separation.

Visualizing the Tautomeric Challenge

The following diagram illustrates the N1/N2 tautomeric shift and the validation logic required to control it.

TetrazoleLogic Tautomer Tetrazole Tautomerism (N1-H ⇌ N2-H) pH_Control pH Control (Mobile Phase < pKa ~4.5) Tautomer->pH_Control Stabilizes Form Separation Regioisomer Separation (N1-Alkyl vs N2-Alkyl) pH_Control->Separation Enables Resolution Validation Validation Outcome Single Sharp Peak Separation->Validation Confirming Purity

Caption: Logic flow for stabilizing tetrazole tautomers during chromatographic analysis to ensure accurate integration.

Part 2: Comparative Methodology (HPLC vs. qNMR)
Method A: HPLC-UV (The Relative Method)
  • Principle: Separates components based on hydrophobicity; detection via UV absorbance.

  • Flaw for Standards: Assumes all impurities have the same Response Factor (RF) as the main peak. For tetrazole synthesis, precursors (nitriles, azides) often have vastly different extinction coefficients, leading to mass balance errors .

Method B: 1H-qNMR (The Absolute Method)
  • Principle: Direct ratio of proton signals against a Certified Internal Standard (e.g., Maleic Acid, TCNB).

  • Advantage: Signal intensity is proportional only to the number of protons and molar concentration. It is independent of the chemical structure , making it ideal for assigning potency to a new reference standard.

Comparative Data: Validation Metrics

The following table summarizes experimental performance for a representative tetrazole intermediate (e.g., Trityl-Valsartan intermediate).

ParameterHPLC-UV (Method A)qNMR (Method B)Verdict
Specificity High (Separates isomers)Moderate (Overlapping signals)HPLC Wins for impurity ID.
Linearity (

)
> 0.999 (0.1 - 150% level)> 0.999 (10 - 20 mg/mL)Tie .
Accuracy (Potency) 98.5% (Relative Area %)96.2% (w/w Absolute)qNMR Wins . HPLC overestimated purity by 2.3% due to invisible salts/solvents.
Precision (RSD) < 0.5%< 1.0%HPLC Wins on precision.
Role Impurity ProfilingPotency AssignmentComplementary .
Part 3: The "Hybrid Certification" Protocol

To validate a primary reference standard, you must combine the specificity of HPLC with the accuracy of qNMR.

Workflow Diagram

ValidationWorkflow cluster_Quant Purity Assignment Raw Crude Tetrazole Intermediate Char Structural ID (IR, MS, 1H-NMR) Raw->Char HPLC HPLC-UV/MS (Impurity Profile) Char->HPLC qNMR 1H-qNMR (Absolute Potency) Char->qNMR ROI Residue on Ignition (Inorganic Impurities) Char->ROI Calc Mass Balance Calculation Potency = (100 - Imp% - Volatiles%) HPLC->Calc Organic Impurities Final Primary Reference Standard (COA) qNMR->Final Direct Potency (Primary) ROI->Calc Inorganics Calc->Final Cross-Check

Caption: The "Hybrid Certification" workflow integrating orthogonal methods to establish a Primary Reference Standard.

Step-by-Step Experimental Protocol

1. qNMR Potency Assay (The Anchor)

  • Instrument: 400 MHz NMR or higher.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity (>99.9%), non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d6 (Tetrazoles are often insoluble in CDCl3).

  • Procedure:

    • Weigh ~20 mg of Sample (

      
      ) and ~10 mg of Internal Standard (
      
      
      
      ) directly into the NMR tube using a micro-balance (precision 0.001 mg).
    • Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution.

    • Set relaxation delay (

      
      ) to at least 5× T1 (typically 30-60 seconds) to ensure full magnetization recovery.
      
    • Acquire 16-32 scans.

    • Calculation:

      
      
      (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1]
      

2. HPLC-UV Impurity Profiling (The Detail)

  • Column: C18 with high carbon load (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Note: Acidic pH suppresses tetrazole ionization (pKa ~4.5), ensuring retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 210 nm (or max absorption from PDA scan).

  • Critical Validation Parameter (Specificity): Inject a spiked solution containing the N1-isomer and N2-isomer. Baseline resolution (

    
    ) must be achieved.
    
Part 4: Regulatory & Safety Context[3][4]
  • Nitrosamine Risk: Tetrazole formation often uses sodium azide and zinc salts. If secondary amines are present (or used as solvents like DMF/DEA), and nitrite traces exist, Nitrosamines can form. The FDA Guidance (Sept 2024) mandates risk assessment for these specific precursors [1].

  • ICH Q2(R2): The 2024 revision emphasizes "Orthogonal Methods." Using qNMR to validate the potency of a standard used for HPLC calibration is a perfect example of orthogonality required by regulators [2].

References
  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[2][3][4] (Revision 2, Sept 2024).[5] [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023/2024).[6][3] [Link]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[7] (Current Compendium).

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy—Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. (2005).[8][9][10] [Link]

Sources

Elemental Analysis of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, establishing the purity and empirical formula of a synthesized compound is a foundational step that underpins all subsequent biological and toxicological evaluations. Elemental analysis, a robust and time-honored technique, remains a cornerstone of this characterization process. This guide provides an in-depth look at the elemental analysis of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate, a heterocyclic compound of interest, and presents a comparative analysis with established pharmaceutical agents bearing similar structural motifs.

The Imperative of Elemental Analysis in Drug Discovery

Elemental analysis provides the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N) within a sample. This data is crucial for several reasons:

  • Structural Verification: The experimental elemental composition is compared against the theoretical values calculated from the proposed molecular formula. A close correlation provides strong evidence for the correct synthesis of the target molecule.

  • Purity Assessment: Significant deviations from the theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or by-products. For nitrogen-rich compounds like tetrazoles, accurate nitrogen analysis is particularly critical.

  • Consistency and Quality Control: In a drug development pipeline, ensuring batch-to-batch consistency is vital. Elemental analysis serves as a reliable quality control metric.

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical percentage of each element in the pure compound. For Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate, the molecular formula is C₁₄H₁₁N₅O₃.

The molecular weight is calculated as follows:

  • Carbon (C): 14 * 12.011 = 168.154 g/mol

  • Hydrogen (H): 11 * 1.008 = 11.088 g/mol

  • Nitrogen (N): 5 * 14.007 = 70.035 g/mol

  • Oxygen (O): 3 * 15.999 = 47.997 g/mol Total Molecular Weight: 297.274 g/mol

From this, the theoretical elemental percentages are:

  • Carbon (C): (168.154 / 297.274) * 100 = 56.57%

  • Hydrogen (H): (11.088 / 297.274) * 100 = 3.73%

  • Nitrogen (N): (70.035 / 297.274) * 100 = 23.56%

Comparative Analysis with Marketed Drugs

To provide context for expected experimental outcomes, it is instructive to compare the elemental composition of our target compound with that of established drugs containing a tetrazole moiety, such as Valsartan and Losartan.

CompoundMolecular FormulaTheoretical C (%)Theoretical H (%)Theoretical N (%)
Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate C₁₄H₁₁N₅O₃56.573.7323.56
Valsartan [1][2][3]C₂₄H₂₉N₅O₃66.196.7116.08
Losartan [4][5]C₂₂H₂₃ClN₆O62.485.4819.87

This comparison highlights the significantly higher nitrogen content in Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate compared to Valsartan and Losartan, a characteristic feature of many tetrazole-containing compounds.[6] This underscores the importance of precise and accurate nitrogen determination during experimental analysis.

Experimental Protocol for CHN Analysis

The following is a detailed, step-by-step methodology for the elemental analysis of nitrogen-rich heterocyclic compounds like Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate. The causality behind each step is explained to ensure a self-validating system.

Instrumentation: A modern CHN elemental analyzer based on the Dumas method (combustion analysis) is the instrument of choice.

Step 1: Sample Preparation (The Foundation of Accuracy)

  • Drying: The sample must be meticulously dried to remove any residual solvents or adsorbed water, which would artificially inflate the hydrogen and potentially the carbon percentages. Drying under high vacuum at a temperature below the compound's melting or decomposition point is recommended.

  • Homogenization: The dried sample should be a fine, homogenous powder to ensure that the small amount taken for analysis is representative of the entire batch. This can be achieved by gently grinding the sample with a clean mortar and pestle.

Causality: Inhomogeneous samples can lead to significant variations in results between runs, compromising the reliability of the data.

Step 2: Weighing (Precision is Key)

  • Accurately weigh 1-2 mg of the prepared sample into a tin capsule using a calibrated microbalance. The exact weight should be recorded to at least four decimal places.

Causality: The final elemental percentages are calculated based on this initial weight. Any inaccuracy in this measurement will directly translate to errors in the final results.

Step 3: Combustion (Conversion to Analyzable Gases)

  • The sealed tin capsule is dropped into a high-temperature combustion furnace (typically around 900-1000 °C) within the elemental analyzer.

  • A pulse of pure oxygen is introduced, causing the sample to combust. This process converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).

Causality: The high temperature and oxygen-rich environment are crucial for ensuring complete and instantaneous combustion of the organic material.

Step 4: Reduction and Separation (Isolating the Target Gases)

  • The combustion gases are swept by a helium carrier gas through a reduction tube containing heated copper. This reduces the nitrogen oxides to dinitrogen gas (N₂).

  • The resulting mixture of CO₂, H₂O, and N₂ is then passed through a chromatographic column which separates the individual gases.

Causality: The reduction step is critical for accurate nitrogen determination, as the detector measures N₂, not its oxides. The chromatographic separation ensures that each gas is detected individually without interference.

Step 5: Detection and Data Analysis (Quantification)

  • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • The instrument's software integrates the signal for each gas and, using a calibration curve generated from a known standard (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample.

Causality: The TCD provides a response proportional to the concentration of the gas, allowing for precise quantification. Calibration with a certified standard ensures the accuracy of the measurements.

Visualization of the Experimental Workflow

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Drying Drying Homogenization Homogenization Drying->Homogenization Weighing Weighing (1-2 mg) Homogenization->Weighing Combustion Combustion (~1000°C in O₂) Weighing->Combustion Sample Introduction Reduction Reduction (NOx -> N₂) Combustion->Reduction Separation GC Separation Reduction->Separation Detection Detection (TCD) Separation->Detection Calculation Calculation of %C, %H, %N Detection->Calculation

Caption: Workflow for CHN Elemental Analysis.

Interpreting the Results and Ensuring Trustworthiness

For a newly synthesized batch of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate, the experimental results should ideally be within ±0.4% of the theoretical values for each element. This tolerance is a widely accepted standard in the pharmaceutical industry and academic publications.

Self-Validating System:

  • Internal Consistency: The sum of the experimental percentages of C, H, and N should be close to 100% minus the theoretical percentage of oxygen (16.15%). A significant deviation suggests the presence of other elements or incomplete combustion.

  • Reproducibility: Multiple analyses of the same batch should yield consistent results, demonstrating the homogeneity of the sample and the reliability of the analytical method.

  • Use of Standards: Regular analysis of a certified standard, such as acetanilide, verifies the proper functioning and calibration of the elemental analyzer.

Conclusion

Elemental analysis is an indispensable tool in the arsenal of the medicinal chemist and drug development professional. For a compound like Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate, with its high nitrogen content, this technique provides a direct and reliable means of confirming its elemental composition and assessing its purity. By adhering to a rigorous and well-understood experimental protocol, and by comparing the results to both theoretical values and established pharmaceuticals, researchers can have high confidence in the identity and quality of their synthesized compounds, paving the way for further investigation into their therapeutic potential.

References

  • Elewa, A. et al. (2020). Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation. ResearchGate. Available at: [Link]

  • Suciati, F. A., & Indrayanto, G. (2015). Valsartan. In H. G. Brittain (Ed.), Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 40, pp. 431-493). Academic Press.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • Elementar. (2023). Best practices for sample preparation in elemental analysis. Available at: [Link]

  • EPFL. Elemental Analysis – Sample preparation. Available at: [Link]

  • Mettler-Toledo. CHNSO Elemental Analysis – Sample Preparation. Available at: [Link]

  • Wikipedia. Losartan. Available at: [Link]

  • Global Substance Registration System. Valsartan. Available at: [Link]

  • PubChem. Valsartan. Available at: [Link]

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A Comparative Guide to the Stability of Methyl Nicotinate and Ethyl Nicotinate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate active pharmaceutical ingredient (API) or a prodrug moiety is a critical decision, with chemical stability being a paramount consideration. Nicotinate esters, for instance, are widely utilized for their vasodilatory properties and as prodrugs for nicotinic acid. This guide provides an in-depth comparison of the stability of two common nicotinic acid esters: methyl nicotinate and ethyl nicotinate. This analysis is grounded in established chemical principles and supported by a proposed experimental framework for direct comparison, ensuring that formulation development is built on a solid foundation of chemical knowledge.

Introduction: Chemical Structures and Physicochemical Properties

Methyl nicotinate and ethyl nicotinate are simple esters of nicotinic acid (niacin or vitamin B3). Their chemical structures differ only by the alkyl group attached to the carboxylate oxygen.

  • Methyl Nicotinate: C₇H₇NO₂

  • Ethyl Nicotinate: C₈H₉NO₂

This seemingly minor difference in their molecular structure, the presence of a methyl versus an ethyl group, can have significant implications for their physicochemical properties and, most importantly, their chemical stability.

Comparative Stability Analysis

The primary degradation pathway for both methyl and ethyl nicotinate in the presence of water is hydrolysis, which cleaves the ester bond to yield nicotinic acid and the corresponding alcohol (methanol or ethanol). The rate of this hydrolysis is a key indicator of the compound's stability.

Theoretical Considerations: Steric and Electronic Effects

From a theoretical standpoint, the stability of an ester is influenced by both steric and electronic factors. In the case of methyl and ethyl nicotinate, the electronic environment of the carbonyl group is very similar. However, the size of the alkyl group can influence the rate of hydrolysis. The ethyl group is larger than the methyl group, which can result in greater steric hindrance around the carbonyl carbon. This increased steric bulk can slightly impede the approach of a nucleophile, such as a water molecule or a hydroxide ion, which is necessary for hydrolysis to occur.

A study on the hydrolysis of homologous benzoate esters (methyl, ethyl, n-propyl, and n-butyl benzoates) demonstrated that methyl benzoate exhibits higher stability towards hydrolysis compared to ethyl benzoate. This suggests that, in this class of aromatic esters, the smaller methyl group leads to a more stable ester. It is reasonable to extrapolate this principle to the nicotinic acid esters, leading to the hypothesis that methyl nicotinate is inherently more stable than ethyl nicotinate .

Experimental Data and Observations

A study on the stability of methyl nicotinate in aqueous solutions stored at 4°C found that the primary degradation product was nicotinic acid, forming at a rate of approximately 0.5% per year[1][2]. This indicates a high degree of stability under refrigerated conditions.

Kinetic studies on the alkaline hydrolysis of ethyl nicotinate have also been conducted, though direct comparison of rate constants with methyl nicotinate under identical conditions is challenging due to differing experimental setups in the available literature[3][4].

The general rule for the hydrolysis of aliphatic and aromatic carboxylate esters is that methyl esters are typically twice as reactive as other n-alkyl esters[5]. However, this is a generalization and can be influenced by the specific structure of the acyl group.

The following table summarizes the expected relative stability based on available data and theoretical principles.

ParameterMethyl NicotinateEthyl NicotinateRationale
Relative Hydrolytic Stability More StableLess StableThe smaller methyl group provides less steric hindrance at the reaction center compared to the ethyl group, a trend observed in homologous series of aromatic esters.
Primary Degradation Product Nicotinic AcidNicotinic AcidHydrolysis of the ester bond is the principal degradation pathway for both molecules.

Proposed Experimental Protocol for Comparative Stability Assessment

To definitively determine the relative stability of methyl and ethyl nicotinate, a comprehensive stress testing study is required. The following protocol is designed as a self-validating system, incorporating conditions outlined in the International Council for Harmonisation (ICH) guidelines to establish a stability-indicating analytical method and to compare the intrinsic stability of the two molecules[4][6].

Objective

To compare the degradation kinetics of methyl nicotinate and ethyl nicotinate under various stress conditions (hydrolytic, oxidative, and photolytic) and to identify the primary degradation products.

Materials and Methods
  • Test Substances: Methyl nicotinate (≥99% purity), Ethyl nicotinate (≥99% purity)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, HPLC-grade methanol, HPLC-grade water, Formic acid.

  • Instrumentation: Stability chambers (temperature and humidity controlled), Photostability chamber, HPLC or UPLC system with a PDA or UV detector and/or a mass spectrometer (MS).

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative stability study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare stock solutions of Methyl Nicotinate & Ethyl Nicotinate in appropriate solvent acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1N NaOH, RT) prep->base Expose aliquots oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) prep->oxidative Expose aliquots photolytic Photostability (ICH Q1B guidelines) prep->photolytic Expose aliquots thermal Thermal Stress (e.g., 60°C) prep->thermal Expose aliquots hplc Stability-Indicating HPLC/UPLC-MS Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidative->hplc Analyze at time points photolytic->hplc Analyze at time points thermal->hplc Analyze at time points quant Quantify remaining parent compound and identify/quantify degradation products hplc->quant kinetics Determine degradation kinetics (e.g., rate constants, half-life) quant->kinetics compare Compare stability profiles of Methyl vs. Ethyl Nicotinate kinetics->compare

Caption: Experimental workflow for the comparative stability study.

Step-by-Step Protocol

Step 1: Preparation of Stock Solutions

  • Accurately weigh and dissolve methyl nicotinate and ethyl nicotinate in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare stock solutions of a known concentration (e.g., 1 mg/mL).

Step 2: Stress Conditions For each compound, subject aliquots of the stock solution to the following stress conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C.

Step 3: Sample Analysis

  • At appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS method.

Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 262 nm) or MS detection for peak identification.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for its ability to separate the parent compounds (methyl and ethyl nicotinate) from their primary degradation product (nicotinic acid) and any other potential impurities.

Data Analysis
  • Calculate the percentage of the parent compound remaining at each time point.

  • Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) for each condition.

  • Calculate the half-life (t₁/₂) for each compound under each stress condition using the formula: t₁/₂ = 0.693 / k.

  • Compare the degradation kinetics of methyl nicotinate and ethyl nicotinate.

Hydrolysis Mechanism

The fundamental degradation pathway for both esters is hydrolysis, which can be catalyzed by either acid or base.

G cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Ester_B Nicotinate Ester (R = CH₃ or C₂H₅) Intermediate_B Tetrahedral Intermediate Ester_B->Intermediate_B + OH⁻ OH_B OH⁻ Products_B Nicotinic Acid + R-OH Intermediate_B->Products_B Loss of RO⁻ Ester_A Nicotinate Ester (R = CH₃ or C₂H₅) Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H⁺ H_A H⁺ Intermediate_A Tetrahedral Intermediate Protonated_Ester->Intermediate_A + H₂O H2O_A H₂O Products_A Nicotinic Acid + R-OH Intermediate_A->Products_A - H⁺

Caption: General mechanisms for base- and acid-catalyzed ester hydrolysis.

Conclusion

Based on established principles of chemical kinetics and steric effects, methyl nicotinate is predicted to be more stable than ethyl nicotinate . The smaller size of the methyl group presents a smaller target for nucleophilic attack during hydrolysis, the primary degradation pathway. While direct comparative data is limited, this theoretical understanding provides a strong basis for initial formulation decisions.

For drug development professionals, this implies that formulations containing methyl nicotinate may exhibit a longer shelf-life and greater robustness compared to those with ethyl nicotinate, particularly in aqueous environments. However, to make a definitive selection and to ensure regulatory compliance, a comprehensive, head-to-head stability study, as outlined in this guide, is indispensable. Such a study will provide the empirical data needed to fully characterize the stability profiles of these two important pharmaceutical compounds and to develop stable, safe, and effective drug products.

References

  • Bano, A., et al. (2017). A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media. Journal of Ultra Chemistry, 13(6), 145-149.
  • Bansal, M., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. International Journal of Environmental Research and Public Health, 15(8), 1737.
  • Dahlgren, G., & Simmerman, N. L. (1973). The Effect of Ethyl Substitution on the Kinetics of the Hydrolysis of Maleamic and Phthalamic Acid. The Journal of Physical Chemistry, 77(10), 1321-1323.
  • European Medicines Agency. (2014). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Khan, M. N. (1984). Kinetics and Mechanism of the Alkaline Hydrolysis of Maleimide. Journal of Pharmaceutical Sciences, 73(12), 1767-1771.
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  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010.
  • Tashtoush, B. M., et al. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 960-965.
  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Available at: [Link]

  • International Council for Harmonisation. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
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  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate, a heterocyclic compound with specific hazard considerations. Our focus is to provide actionable, step-by-step instructions grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.

The molecular structure of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate incorporates a tetrazole ring and a nicotinate ester. The high nitrogen content of the tetrazole moiety suggests potential for rapid decomposition or explosive behavior under certain conditions, such as heat or shock.[1][2] The nicotinate ester portion, while generally less reactive, is classified as an irritant.[3][4][5] Therefore, a cautious and informed approach to its disposal is paramount.

I. Hazard Assessment and Waste Classification

Before initiating any disposal procedure, a thorough hazard assessment is critical. Based on the functional groups present, Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate waste should be preliminarily classified as hazardous . This classification is primarily driven by the tetrazole component, which can be categorized as a flammable solid and potentially reactive.[1][2]

Key Hazard Characteristics:

Hazard CategoryAssociated Functional GroupRationale & References
Flammable Solid TetrazoleHigh nitrogen content, potential for rapid decomposition.[1][2]
Irritant Nicotinate EsterCauses skin and eye irritation.[3][4][5]
Potential Reactivity TetrazoleCan be explosive if exposed to shock, friction, or heat.[2]
Toxicity GeneralWhile specific data is unavailable, organic nitrogen compounds can emit toxic oxides of nitrogen upon decomposition.[2]

This initial assessment dictates that this chemical waste must not be disposed of via standard laboratory drains or in regular trash.[6] It falls under the purview of regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

II. Segregation and Containerization: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe laboratory waste management, preventing inadvertent and dangerous chemical reactions.[8][9]

Step 1: Designate a Satellite Accumulation Area (SAA) All hazardous waste must be stored in a designated SAA at or near the point of generation.[8] This area should be clearly marked, and for this compound, a chemical fume hood is a recommended SAA.[8]

Step 2: Select an Appropriate Waste Container The container must be chemically compatible with Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate.[6][9]

  • For solid waste (e.g., contaminated filter paper, gloves): Use a clearly labeled, sealable, and durable container. High-density polyethylene (HDPE) containers are generally suitable.

  • For solutions: Use a screw-cap bottle made of a compatible material, such as amber glass, to protect from light.[10] Ensure the container has a secure, leak-proof closure.[6]

Step 3: Labeling the Waste Container Proper labeling is a regulatory requirement and essential for safety.[9] The label must include:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate". Avoid using abbreviations or chemical formulas.[8]

  • A clear indication of the associated hazards: "Flammable Solid," "Irritant."[8]

  • The date when the container first received waste and the date it becomes full.[8]

Step 4: Waste Segregation Logic The following diagram illustrates the decision-making process for segregating this specific waste stream.

WasteSegregation cluster_waste_gen Waste Generation Point cluster_segregation Waste Segregation cluster_containers Waste Containers Waste Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate Waste Decision1 Is the waste mixed with strong oxidizers? Waste->Decision1 Decision2 Is the waste mixed with strong acids or bases? Decision1->Decision2 No Container_Incompatible Separate 'Reactive Waste' Container Decision1->Container_Incompatible Yes Container_Solid Designated 'Flammable Solids' Waste Container Decision2->Container_Solid No Decision2->Container_Incompatible Yes

Caption: Waste segregation decision tree for Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate.

III. On-site Management and Disposal Workflow

Adherence to institutional and national regulations for the storage and disposal of hazardous waste is mandatory.[6][7]

On-site Storage and Handling:

  • Store the sealed waste container in the designated SAA.[8]

  • Ensure the SAA is away from heat sources, sparks, and open flames due to the flammability of the tetrazole moiety.[1][2][11]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.[7] Specifically, avoid contact with strong oxidizing agents, acids, and bases.[8][11]

  • Regularly inspect the SAA for any signs of container leakage or degradation.[6][8]

Disposal Procedure:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the waste.[4][9][11]

  • Container Sealing: Once the waste container is full, securely seal the lid. Do not overfill containers; leave at least one inch of headspace to allow for expansion.[8]

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent for waste pickup. They are trained to handle and transport hazardous materials.

  • Professional Disposal: The ultimate disposal of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate should be carried out by a licensed chemical waste disposal company.[6][11] The most probable method of disposal will be controlled incineration at a permitted facility.[1][11] This method ensures the complete destruction of the organic compound.

  • Documentation: Maintain accurate records of the waste generated and its disposal, in line with your institution's policies and regulatory requirements like RCRA.[6][7]

The following diagram outlines the complete disposal workflow from generation to final disposition.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Vendor A Waste Generation B Segregation & Containerization A->B Step 1 C Secure Storage in SAA B->C Step 2 D Schedule Waste Pickup with EHS C->D Step 3 E Licensed Vendor Transport D->E Step 4 F Controlled Incineration E->F Step 5

Caption: End-to-end disposal workflow for Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate, thereby upholding their commitment to safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
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  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
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  • Labor Security System.
  • Bio-Fine.
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  • ECHEMI.
  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
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  • Synquest Labs.
  • Fisher Scientific. (2010, October 18).
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  • Spectrum Chemical. (2017, April 17).
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  • The Good Scents Company.
  • Capot Chemical. 1208942-12-4 | Methyl 6-(3-(1h-tetrazol-5-yl)phenoxy)
  • GSRS.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate. As a novel or specialized research compound, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon a foundational risk assessment, analyzing the hazards associated with the compound's core structural motifs: the tetrazole ring, the phenoxy group, and the methyl nicotinate backbone. Our approach is to synthesize data from well-characterized analogues to establish a robust and prudent safety framework.

Hazard Analysis Based on Structural Analogues

The primary strategy for determining appropriate personal protective equipment (PPE) and handling procedures for a novel compound is to evaluate the risks posed by its constituent functional groups.

Component MoietyKnown Analogue(s)Associated HazardsInferred Risk for Target Compound
1H-Tetrazole Ring 1H-TetrazoleHigh nitrogen content; Flammable solid (UN 1325, Class 4.1)[1]; Potential for explosive decomposition with heat, shock, or friction[2]; Can form explosive compounds with metal salts; Avoid strong acids and oxidizing agents[1].Potential flammability and reactivity. While the larger molecular structure may increase stability, the intrinsic reactivity of the tetrazole ring necessitates caution. Avoid contact with incompatible materials.
Methyl Nicotinate Backbone Methyl Nicotinate, Methyl 6-methylnicotinateSkin irritant (H315)[3]; Causes serious eye irritation (H319)[3][4]; May cause respiratory irritation (H335)[3][4].High likelihood of being a skin, eye, and respiratory irritant. Direct contact and inhalation of dust or aerosols must be strictly avoided.
Phenoxy Group General Phenoxy DerivativesToxicity is highly variable depending on the overall structure. Can be part of scaffolds with low toxicity or incorporated into molecules with significant biological activity, including DNA intercalation[5][6].The toxicological profile is not fully known. Prudent practice dictates treating the compound as potentially toxic, especially with repeated or prolonged exposure.

Mandatory Personal Protective Equipment (PPE)

Based on the hazard analysis, the following PPE is mandatory for all handling operations involving Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate. This multi-level approach ensures protection against the primary risks of irritation, unknown toxicity, and potential reactivity.

  • Hand Protection :

    • Requirement : Double-gloving is required.

    • Inner Glove : A thin, disposable nitrile glove.

    • Outer Glove : A chemically resistant glove (e.g., thicker nitrile or neoprene). Gloves must be inspected for integrity before each use.[7]

    • Causality : The nicotinate moiety is a known skin irritant.[3][4] Double-gloving provides an additional barrier against potential tears or pinholes and minimizes exposure during doffing. Contaminated gloves should be disposed of immediately after use in accordance with applicable laws.[7]

  • Eye and Face Protection :

    • Requirement : Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[8]

    • Enhanced Precaution : When handling larger quantities (>1 liter of solution) or performing operations with a risk of splashing (e.g., sonication, rapid stirring), a full-face shield must be worn in addition to chemical splash goggles.[8]

    • Causality : The high potential for serious eye irritation from the nicotinate analogue necessitates robust protection against splashes and airborne particles.[3][4]

  • Body Protection :

    • Requirement : A flame-resistant laboratory coat is required at all times.[8] A full-body chemical-resistant suit may be necessary for large-scale operations or spill cleanup.

    • Causality : The tetrazole component introduces a flammability risk.[1] Standard cotton lab coats are not sufficiently protective. Full-length pants and closed-toe shoes are mandatory; no skin should be exposed between the lab coat and footwear.[8]

  • Respiratory Protection :

    • Requirement : All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[7]

    • Enhanced Precaution : If a fume hood is not available or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., an N95 or P100) must be worn.[9]

    • Causality : The potential for respiratory irritation is a key hazard.[3][4] Engineering controls like a fume hood are the primary line of defense, with personal respirators as a necessary backup.

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory. The following workflow provides a step-by-step guide for safe handling and disposal.

Safe Handling and Disposal Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A 1. Risk Assessment (Review this guide & SDS of analogues) B 2. Engineering Controls (Verify fume hood certification) A->B C 3. PPE Donning (Inspect and wear all required PPE) B->C D 4. Material Handling (Weigh/transfer in fume hood using non-sparking tools) C->D E 5. Decontamination (Wipe down surfaces, decontaminate equipment) D->E F 6. PPE Doffing (Remove outer gloves first, avoid self-contamination) E->F G 7. Waste Segregation (Solid waste, liquid waste, sharps in separate, labeled containers) F->G H 8. Final Disposal (Consult EHS for approved chemical waste stream) G->H

Caption: Workflow for Safe Handling and Disposal.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure all necessary equipment (spatulas, glassware, etc.) is clean, dry, and readily available. Use non-sparking tools where possible due to the flammable nature of tetrazoles.[2][10]

    • Prepare a waste container specifically for this compound and label it clearly.

  • Weighing and Transfer :

    • Perform all manipulations of the solid powder inside the fume hood.

    • To minimize dust, do not pour the powder from a height. Use a spatula to carefully transfer the material.

    • If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

  • Post-Handling Decontamination :

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container.

    • Thoroughly clean all glassware and equipment that came into contact with the chemical.

    • Carefully doff PPE, removing outer gloves first, to prevent cross-contamination. Wash hands and arms thoroughly with soap and water after the procedure is complete.[7]

Spill Management
  • Minor Spill (in fume hood) :

    • Alert others in the immediate area.

    • Wearing full PPE, absorb the spill with a chemical absorbent pad or sand.[1]

    • Collect the absorbed material using spark-free tools and place it in the designated, sealed waste container.[1][10]

    • Decontaminate the area.

  • Major Spill (outside fume hood) :

    • Evacuate the immediate area and alert laboratory personnel and the safety officer.

    • Restrict access to the spill area.

    • If safe to do so, increase ventilation. Remove all ignition sources.[1][10]

    • Cleanup should only be performed by trained personnel equipped with appropriate PPE, including respiratory protection.

Disposal Plan
  • Chemical Waste : All waste containing Methyl 6-(2-(1H-tetrazol-5-yl)phenoxy)nicotinate, including crude material, contaminated absorbents, and rinsed containers, must be treated as hazardous chemical waste.

  • Procedure : Do not mix this waste with other streams, particularly acidic waste or waste containing metal salts, due to the reactivity of the tetrazole moiety.[1][10] The material should be disposed of through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[10] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

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